Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Description
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Properties
IUPAC Name |
chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQGWXOIOXYBFK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Au2Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504777 | |
| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72428-60-5 | |
| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane for Therapeutic Research
This guide provides an in-depth technical overview of the synthesis and characterization of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, a significant gold(I) complex with potential applications in drug development, particularly in the realm of anticancer agents. This document is intended for researchers, scientists, and professionals in the field of medicinal inorganic chemistry and drug discovery.
Introduction: The Significance of Gold(I)-Phosphine Complexes in Oncology
Gold complexes have emerged as a promising class of metallodrugs with considerable potential as antitumoral agents.[1][2][3] Distinct from platinum-based drugs that typically target DNA, gold(I)-phosphine complexes often exert their cytotoxic effects through alternative mechanisms of action, most notably the inhibition of the thioredoxin reductase (TrxR) enzyme.[1][2] This inhibition disrupts cellular redox homeostasis, leading to apoptosis in cancer cells.[4] The structural diversity of these complexes, influenced by the nature of the phosphine ligands, plays a crucial role in their therapeutic efficacy and provides a fertile ground for the development of novel anticancer drugs.[4]
The bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), is a versatile building block in coordination chemistry. Its ability to form stable chelate rings with metal centers makes it an excellent choice for constructing robust and biologically active gold(I) complexes.[5] The resulting dinuclear gold(I) complex, this compound, represents a key platform for further functionalization and biological evaluation.
Synthesis of this compound
The synthesis of the target compound is a two-stage process: first, the preparation of the 1,3-bis(diphenylphosphino)propane (dppp) ligand, followed by its reaction with a suitable gold(I) precursor.
Synthesis of the Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)
The dppp ligand is a white, solid organophosphorus compound that is soluble in many organic solvents.[1] While it is commercially available, an in-house synthesis can be achieved through several routes. A common and effective method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[1]
Reaction Scheme:
2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl
An alternative, more controllable synthesis can be performed via a metal-halogen exchange followed by metathesis.[1]
Experimental Protocol: Synthesis of dppp
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of a strong base, such as n-butyllithium, while stirring. The formation of the red-colored lithium diphenylphosphide indicates a successful reaction.
-
Reaction with 1,3-Dichloropropane: To the freshly prepared lithium diphenylphosphide solution at 0 °C, add 1,3-dichloropropane dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/toluene, to yield pure 1,3-bis(diphenylphosphino)propane as a white crystalline solid.
Synthesis of this compound
The final complex is synthesized by reacting the dppp ligand with a gold(I) precursor, typically a labile complex that can easily be displaced by the stronger phosphine ligand. A common and effective precursor is (dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)]. The synthesis and crystal structure of the target compound, referred to as dichloro{1,3-bis(diphenylphosphino)propane}digold(I), have been previously reported.[3]
Reaction Scheme:
Ph₂P(CH₂)₃PPh₂ + 2 [AuCl(SMe₂)] → [Au₂Cl₂(μ-dppp)] + 2 SMe₂
Experimental Workflow: Synthesis of the Gold(I) Complex
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,3-bis(diphenylphosphino)propane (1 equivalent) in dichloromethane.
-
In a separate flask, dissolve (dimethyl sulfide)gold(I) chloride (2 equivalents) in dichloromethane.
-
Complexation: Slowly add the solution of the gold precursor to the stirred solution of the dppp ligand at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
Product Isolation: The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with a small amount of diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting white solid under vacuum to obtain the pure this compound complex.
Characterization of the Compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.
Spectroscopic Characterization
| Technique | Purpose | Expected Observations |
| ³¹P{¹H} NMR Spectroscopy | To confirm the coordination of the phosphine ligand to the gold centers. | A single resonance is expected for the chemically equivalent phosphorus atoms. A significant downfield shift of the ³¹P signal compared to the free dppp ligand indicates coordination to the gold(I) centers.[6] |
| ¹H NMR Spectroscopy | To confirm the presence of the dppp ligand in the final complex. | The spectrum will show characteristic signals for the phenyl and propyl protons of the dppp ligand. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight and confirm the composition of the complex. | The mass spectrum should show a peak corresponding to the molecular ion of the complex or characteristic fragments. High-resolution mass spectrometry can be used to confirm the elemental composition.[2] |
| Infrared (IR) Spectroscopy | To identify characteristic vibrational modes. | The IR spectrum will show characteristic absorption bands for the P-Ph and C-H bonds of the dppp ligand. |
Structural and Physical Characterization
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complex. The crystal structure of dichloro{1,3-bis(diphenylphosphino)propane}digold(I) has been reported and confirms the bridging nature of the dppp ligand between the two gold(I) centers.[3] Each gold atom is typically in a linear coordination environment, bonded to a phosphorus atom and a chlorine atom.
Molecular Structure Diagram
Caption: Schematic structure of this compound.
Melting Point: The melting point of the compound can be determined using a standard melting point apparatus and serves as an indicator of purity. A sharp melting point range is indicative of a pure compound.
Conclusion and Future Directions
The synthesis and characterization of this compound provide a foundational step for the exploration of its therapeutic potential. The protocols outlined in this guide offer a reliable method for the preparation of this important gold(I) complex. Future research can focus on the substitution of the chloride ligands with other functional groups to modulate the compound's solubility, stability, and biological activity. Furthermore, in-depth biological evaluations, including cytotoxicity assays against various cancer cell lines and mechanistic studies, are crucial to elucidate its potential as a novel anticancer agent.
References
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- Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action | Bentham Science Publishers. (2011). Anti-Cancer Agents in Medicinal Chemistry, 11(10), 921-928.
- Lima, J. C., & Rodriguez, L. (2011). Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action. Anti-cancer agents in medicinal chemistry, 11(10), 921–928.
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Cooper, M. K., Mitchell, L. E., Henrick, K., Mcpartlin, M., & Scott, A. P. (1984). The synthesis and X-ray structure analysis of dichloro {1,3-bis(disphenylphosphino)propane}digold(I). Inorganica Chimica Acta, 84, L9-L10. Retrieved January 22, 2026, from [Link]
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1,3-Bis(diphenylphosphino)propane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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1,3-Bis(diphenylphosphino)propane. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
- Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition. (2024). Journal of Coordination Chemistry, 77(1-4), 1-17.
- The synthesis and characterization of a new diphosphine-protected gold hydride nanocluster. (n.d.).
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Dppp. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ- bis(phosphino)metallocene. (2022). Dalton Transactions, 51(42), 16173-16181. Retrieved January 22, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8TmQseSOo0cp5x086VnllCC3R-i1KpT9eeO-6oYRuqMzbxvAQ8O9DLotHYoY7cQ3mL3jDf9pqQ4jSAzCSlHQOlntZd9PJv04dy27AyieDX8HWhKx3CsLe2-k0VXyfPK3As-FFIDFEQJc_NEOAKn2ftYZ_AcwOYsg=Jc_NEOAKn2ftYZ_AcwOYsg=
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Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane CAS 72428-60-5 properties
An In-Depth Technical Guide to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane (CAS 72428-60-5): Properties, Synthesis, and Applications in Research and Development
Introduction
This compound is a binuclear organogold compound featuring two gold(I) chloride units bridged by the flexible diphosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). This molecule stands at the intersection of classical coordination chemistry and medicinal biochemistry. While the dppp ligand is extensively utilized in homogeneous catalysis, its coordination to gold(I) centers generates complexes with significant potential as therapeutic agents, particularly in oncology. This guide provides a comprehensive technical overview of the compound's core properties, a detailed synthesis protocol, and an exploration of its applications and mechanism of action in the context of drug development, tailored for researchers and scientists in the field.
Core Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its handling, reactivity, and suitability for specific applications. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 72428-60-5 | N/A |
| Molecular Formula | C₂₇H₂₆Au₂Cl₂P₂ | N/A |
| Molecular Weight | 877.25 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 256-257 °C | [2] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) | [1] |
Molecular Structure and Bonding
The defining structural feature of this complex is the 1,3-bis(diphenylphosphino)propane (dppp) ligand, which acts as a bridging P,P'-bidentate ligand. It connects two gold(I) atoms, forming a stable nine-membered metallacyclic ring. Each gold(I) center is two-coordinate, adopting a nearly linear geometry typical for Au(I), with coordination to one phosphorus atom from the dppp ligand and one chloride anion. The flexibility of the propane backbone in the dppp ligand allows it to comfortably span the two metal centers. This structural arrangement is crucial, as the strong gold-phosphorus bonds contribute to the compound's stability in biological environments.[3][4]
Caption: Simplified structure of this compound.
Synthesis and Characterization
The synthesis of this complex is a standard procedure in organometallic chemistry, relying on the high affinity of the soft phosphine ligand for the soft gold(I) center. The following protocol is a robust method for its preparation.
Causality Behind Experimental Choices
-
Gold(I) Precursor: (Dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)], is an ideal starting material. The dimethyl sulfide ligand is labile and easily displaced by the much stronger donor, dppp.
-
Solvent: Anhydrous and degassed dichloromethane (DCM) is used. Its polarity is sufficient to dissolve the reactants, while its inert nature prevents unwanted side reactions. It is also volatile, facilitating product isolation.
-
Inert Atmosphere: The dppp ligand is susceptible to oxidation to the corresponding phosphine oxide.[1] Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent this degradation and ensure high purity of the final product.
-
Stoichiometry: A 2:1 molar ratio of [AuCl(SMe₂)] to dppp is essential to form the desired binuclear bridged complex. Using a different ratio could lead to the formation of other species.
Step-by-Step Synthesis Protocol
-
In a Schlenk flask under an Argon atmosphere, dissolve 1,3-bis(diphenylphosphino)propane (dppp) (1.0 eq) in anhydrous, degassed dichloromethane (DCM).
-
In a separate Schlenk flask, dissolve (Dimethyl sulfide)gold(I) chloride (2.0 eq) in anhydrous, degassed DCM.
-
Slowly add the gold solution to the stirred dppp solution at room temperature using a cannula or dropping funnel over 15 minutes.
-
Stir the resulting clear, colorless solution at room temperature for 4 hours.
-
Reduce the solvent volume in vacuo to approximately one-third of the original volume.
-
Induce precipitation by slowly adding an anhydrous, non-polar solvent such as hexane or diethyl ether until the solution becomes turbid.
-
Allow the flask to stand at 4°C for 12 hours to complete precipitation.
-
Isolate the white precipitate by filtration under Argon using a cannula filter stick or a Schlenk filter funnel.
-
Wash the solid product with two portions of hexane and dry under high vacuum for at least 4 hours.
Characterization: A Self-Validating System
| Technique | Expected Result | Purpose |
| ³¹P{¹H} NMR | A single sharp resonance around δ 30-35 ppm (in CDCl₃). | Confirms coordination of both phosphorus atoms to gold and indicates a symmetric environment. The significant downfield shift from free dppp (approx. δ -17 ppm) is characteristic of P-Au bond formation. |
| ¹H NMR | Multiplets in the δ 7.2-7.8 ppm range (phenyl protons) and δ 1.8-2.5 ppm range (propane backbone protons). | Confirms the presence of the dppp ligand and its structural integrity. |
| Elemental Analysis | C, H, Cl values should be within ±0.4% of the theoretical values for C₂₇H₂₆Au₂Cl₂P₂. | Validates the bulk purity and elemental composition of the synthesized compound. |
Applications in Drug Development
Gold(I) phosphine complexes have garnered considerable interest as potential anticancer agents, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[5] Their therapeutic effect is typically linked to the inhibition of thiol-containing enzymes.
Postulated Mechanism of Action
While the precise biological pathway for this specific compound is a subject of ongoing research, a mechanism can be postulated based on extensive studies of related gold(I) phosphine complexes.[4][5] The key steps are believed to involve:
-
Cellular Uptake: The lipophilic nature of the phenyl groups on the dppp ligand facilitates passive diffusion across the cell membrane.
-
Thiol Reactivity: Inside the cell, the gold(I) centers can interact with endogenous sulfur-containing molecules, such as glutathione (GSH). This interaction may lead to ligand exchange, although the strong Au-P bond provides significant kinetic stability.[4]
-
Enzyme Inhibition: The primary molecular target is thought to be thioredoxin reductase (TrxR), a critical seleno-cysteine containing enzyme in the cellular antioxidant system. Irreversible inhibition of TrxR by the gold(I) centers disrupts the cell's redox balance.
-
Induction of Oxidative Stress: The shutdown of the thioredoxin system leads to an accumulation of reactive oxygen species (ROS).
-
Apoptosis: Elevated and sustained ROS levels trigger downstream signaling cascades, culminating in programmed cell death (apoptosis).
Caption: Postulated mechanism of action for Bis(chlorogold(I))(dppp) in cancer cells.
Evidence of Antitumor Activity
Studies on structurally similar gold(I)-diphosphine complexes have demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines. For instance, a mixed-ligand gold(I) species containing the dppp ligand showed high activity against breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines, with LC₅₀ values in the micromolar and even sub-micromolar range for MCF7 cells.[4] Another gold complex with a related diphosphine ligand showed selective toxicity towards cancer cells over normal cells.[6] This body of evidence strongly supports the rationale for investigating this compound as a candidate for anticancer drug development.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To empirically validate the compound's anticancer potential, a standard cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Methodology
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.
-
Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing various concentrations of the gold complex (e.g., 0.01 µM to 100 µM). Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Safety and Handling
As a heavy metal complex, this compound should be handled with care. The uncomplexed dppp ligand is known to cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a fume hood or glovebox to avoid inhalation of fine particles.
-
Storage: Strict adherence to storage conditions is paramount. The compound must be stored at 2-8°C under a dry, inert atmosphere to maintain its integrity.[2]
Conclusion
This compound is a well-defined binuclear gold complex whose properties extend beyond fundamental coordination chemistry. Its robust Au-P bonds, defined structure, and the established cytotoxic potential of related gold-phosphine compounds make it a highly compelling subject for medicinal chemistry and drug development. The insights and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound, contributing to the ongoing search for novel, non-traditional anticancer therapeutics.
References
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Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(diphenylphosphino)propane. National Center for Biotechnology Information. Retrieved from [Link]
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Asker, K. A., et al. (1990). Crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κ2 P,P′]platinum(II) dichloride chloroform pentasolvate. Acta Crystallographica Section C, 46(12), 2331-2333. Retrieved from [Link]
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PubChem. (n.d.). (1,3-Bis(diphenylphosphino)propane)palladium(II) chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Fortner, K. C., et al. (2013). Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. ChemistryPlus, 78(3), 329-338. Retrieved from [Link]
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Igashira-Kamiyama, A., et al. (2013). Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ2 P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate. Acta Crystallographica Section E, 69(Pt 7), m339. Retrieved from [Link]
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Berners-Price, S. J., et al. (2007). Gold(I) chloride adducts of 1,3-bis(di-2-pyridylphosphino)propane: synthesis, structural studies and antitumour activity. Dalton Transactions, (44), 5164-5172. Retrieved from [Link]
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Hudgens, J. W., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Inorganic Chemistry, 50(21), 10890-10901. Retrieved from [Link]
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de la Torre-Roche, R., et al. (2004). Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I). Journal of Medicinal Chemistry, 47(23), 5641-5647. Retrieved from [Link]
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Mirsayari, A., et al. (1986). In Vivo Antitumor Activity and in Vitro Cytotoxic Properties of Bis[1,2-bis(diphenylphosphino)ethane]gold(I) Chloride. Journal of Medicinal Chemistry, 29(10), 1974-1979. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(diphenylphosphino) propane, 97%. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, with the chemical formula [Au₂Cl₂(dppp)]. As a key member of the family of dinuclear gold(I) phosphine complexes, its structural characteristics are of significant interest for applications in catalysis, materials science, and medicinal chemistry. This document synthesizes data from crystallographic and spectroscopic studies to offer a detailed understanding of its synthesis, coordination geometry, and the subtle interplay of intramolecular and intermolecular forces that define its architecture.
Introduction: The Significance of Dinuclear Gold(I) Phosphine Complexes
Gold(I) complexes, particularly those stabilized by phosphine ligands, have emerged as a versatile class of compounds with wide-ranging applications. The linear, two-coordinate geometry preferred by Au(I) centers, coupled with the electronic and steric tunability of phosphine ligands, allows for the rational design of molecules with specific catalytic and therapeutic properties. Among these, dinuclear complexes bridged by diphosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), are of particular importance. The dppp ligand, with its flexible three-carbon backbone, can chelate a single metal center or, more pertinently to this guide, bridge two metal centers, influencing their proximity and reactivity.[1] Understanding the precise molecular structure of [Au₂Cl₂(dppp)] is fundamental to elucidating its reactivity and designing next-generation catalysts and therapeutic agents.
Synthesis and General Characterization
The synthesis of this compound typically involves the reaction of a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, with the diphosphine ligand, 1,3-bis(diphenylphosphino)propane, in a suitable organic solvent. This straightforward synthetic route allows for the preparation of the title compound in good yield.
Experimental Protocol: Synthesis of [Au₂Cl₂(dppp)]
-
Preparation of Reactants: A solution of (dimethyl sulfide)gold(I) chloride is prepared in a chlorinated solvent like dichloromethane. In a separate flask, an equimolar amount of 1,3-bis(diphenylphosphino)propane is dissolved in the same solvent.
-
Reaction: The solution of the dppp ligand is added dropwise to the stirred solution of the gold(I) precursor at room temperature.
-
Precipitation and Isolation: The product, being less soluble, precipitates from the reaction mixture. The solid is then collected by filtration, washed with a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.
The resulting white, air-stable solid can be further purified by recrystallization.
Spectroscopic Characterization: Probing the Molecular Environment
Spectroscopic techniques are invaluable for confirming the formation of the complex and understanding its electronic and vibrational properties.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine-containing compounds.[2][3][4] The coordination of the phosphorus atoms of the dppp ligand to the gold(I) centers results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. This deshielding effect is a hallmark of phosphine coordination to a metal. For [Au₂Cl₂(dppp)], a single sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicating the magnetic equivalence of the two phosphorus atoms in solution.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, particularly the Au-P and Au-Cl bonds. The coordination of the phosphine ligand to gold gives rise to new vibrational bands corresponding to the Au-P stretching frequency. Similarly, the Au-Cl stretching frequency can be observed. These frequencies are sensitive to the strength of the bonds and the overall geometry of the complex.
X-ray Crystallography: Unveiling the Molecular Architecture
The definitive method for determining the precise three-dimensional structure of a molecule is single-crystal X-ray diffraction. A seminal study by Cooper and colleagues in 1984 reported the synthesis and X-ray structure analysis of [Au₂Cl₂(dppp)].[5] While the full crystallographic data from this original publication is not widely available, subsequent studies on the isomorphous bromide analogue, [Au₂Br₂(dppp)], and citations of the original work provide critical structural insights.[5]
Coordination Geometry at the Gold(I) Centers
As is characteristic for gold(I) complexes, each gold atom in [Au₂Cl₂(dppp)] adopts a nearly linear two-coordinate geometry. Each gold center is bonded to one phosphorus atom from the bridging dppp ligand and one terminal chloride ligand. The dppp ligand acts as a bridging ligand, spanning the two gold centers.
Diagram 1: Molecular Structure of this compound
A schematic representation of the molecular structure.
Key Structural Parameters
Based on the crystallographic study of the isomorphous bromide complex, [Au₂Br₂(dppp)], we can infer the approximate bond lengths and angles for the chloride analogue.[5] The most significant structural feature reported for the chloro complex is the presence of an intermolecular aurophilic interaction.
| Parameter | Value (for [Au₂Br₂(dppp)]) | Expected Range/Value (for [Au₂Cl₂(dppp)]) | Reference |
| Au-P Bond Length | ~2.25 Å | Similar to the bromide analogue | [5] |
| Au-X Bond Length | ~2.40 Å (Au-Br) | Shorter than Au-Br, likely ~2.30 Å | [5] |
| P-Au-X Bond Angle | ~175-180° | Near-linear | [5] |
| Intermolecular Au···Au Distance | - | 3.316 (9) Å | [5] |
Causality Behind Structural Features:
-
Linearity at Gold(I): The linear geometry around the gold(I) centers is a consequence of the d¹⁰ electronic configuration of Au(I), which minimizes ligand-ligand repulsions.
-
Bridging vs. Chelating: The flexibility of the three-carbon chain in the dppp ligand allows it to comfortably bridge the two gold centers, leading to the observed dinuclear structure. A shorter or more rigid diphosphine, such as 1,2-bis(diphenylphosphino)ethane (dppe), would favor chelation to a single metal center.
-
Aurophilic Interactions: The observed intermolecular Au···Au distance of 3.316 (9) Å is shorter than the sum of the van der Waals radii of gold (~3.4 Å), indicating a weak, attractive interaction between adjacent molecules in the solid state.[5] This "aurophilic" interaction is a well-documented phenomenon in gold(I) chemistry and arises from relativistic effects that influence the electronic structure of gold. These interactions can play a crucial role in the packing of molecules in the crystal lattice and can influence the photophysical properties of the material.
Diagram 2: Experimental Workflow for Structural Characterization
A flowchart illustrating the key experimental and analytical steps.
Implications for Drug Development and Catalysis
The detailed molecular structure of [Au₂Cl₂(dppp)] provides a foundation for understanding its potential applications.
-
In Catalysis: The presence of two gold centers in close proximity can lead to cooperative catalytic effects. The bite angle and flexibility of the dppp ligand influence the geometry of the catalytic active site, which can be fine-tuned to control the selectivity of organic transformations.
-
In Drug Development: Gold(I) phosphine complexes have shown promise as anticancer and antimicrobial agents. The stability of the Au-P bond, the overall charge of the complex, and its lipophilicity are critical factors influencing its biological activity. The structural data for [Au₂Cl₂(dppp)] provides a starting point for designing analogues with improved therapeutic indices. The relatively labile Au-Cl bond can be a site for substitution with biologically relevant ligands.
Conclusion
The molecular structure of this compound is characterized by two linearly coordinated gold(I) centers bridged by a flexible dppp ligand. Spectroscopic and, most definitively, X-ray crystallographic studies reveal a dinuclear complex with near-linear P-Au-Cl arrangements. A key feature of its solid-state structure is the presence of intermolecular aurophilic interactions. This detailed structural understanding is paramount for the rational design of new gold-based catalysts and therapeutic agents, enabling researchers to correlate structure with function and to develop novel compounds with enhanced performance.
References
-
Cooper, M. K., Mitchell, L. E., Henrick, K., McPartlin, M., & Scott, A. P. (1984). The synthesis and X-ray structure analysis of dichloro {1,3-bis(disphenylphosphino)propane}digold(I). Inorganica Chimica Acta, 84, L11-L12. [Link]
-
NMR Spectroscopy Facility. (n.d.). 31 Phosphorus NMR. University of California, Santa Barbara. [Link]
-
Mohr, F., Molter, A., & Tiekink, E. R. T. (2010). [μ-1,3-Bis(diphenylphosphino)propane-κ²P:P']bis[bromidogold(I)]. Acta Crystallographica Section E: Structure Reports Online, 66(2), m167. [Link]
-
Wikipedia. (2023). 1,3-Bis(diphenylphosphino)propane. [Link]
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- 1. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 5. semanticscholar.org [semanticscholar.org]
Spectroscopic Profile of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, with the chemical formula [Au₂(μ-dppp)Cl₂]. This document is intended for researchers, scientists, and professionals in drug development and materials science who work with gold(I) phosphine complexes. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but the underlying scientific principles and field-proven insights for data acquisition and interpretation.
Introduction: The Structural Significance of [Au₂(μ-dppp)Cl₂]
This compound is a dinuclear gold(I) complex where the 1,3-bis(diphenylphosphino)propane (dppp) ligand bridges two gold(I) centers. Each gold atom is also coordinated to a chloride ion, resulting in a nearly linear P-Au-Cl geometry. The structural integrity and purity of this complex are paramount for its applications, which span from catalysis to potential therapeutic agents. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the structure, assess purity, and understand the electronic environment of the gold centers.
The choice of spectroscopic methods is dictated by the molecular structure. NMR spectroscopy, particularly ¹H and ³¹P nuclei, probes the ligand environment and the coordination of phosphorus to gold. IR spectroscopy provides insights into the vibrational modes of the dppp ligand and the gold-chloride bond. Mass spectrometry is essential for confirming the molecular weight and understanding the fragmentation patterns, which can reveal information about the stability of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of [Au₂(μ-dppp)Cl₂] in solution.
Experimental Protocol: NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, is recommended for optimal signal dispersion.
Sample Preparation:
-
Dissolve approximately 5-10 mg of [Au₂(μ-dppp)Cl₂] in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
-
For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) can be used for referencing, although modern spectrometers often use internal referencing methods.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Typically 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
³¹P{¹H} NMR (Proton-decoupled):
-
Pulse sequence: Standard single-pulse with proton decoupling.
-
Spectral width: A wide spectral window (e.g., -50 to 100 ppm) is advisable to ensure the signal is captured.
-
Number of scans: 64-256, as ³¹P is less sensitive than ¹H.
-
Relaxation delay: 2-5 seconds.
-
Interpretation of NMR Spectra
The key to interpreting the NMR spectra of [Au₂(μ-dppp)Cl₂] lies in comparing them to the spectra of the free dppp ligand.
¹H NMR Spectroscopy: Upon coordination to the gold(I) centers, the proton signals of the dppp ligand will exhibit downfield shifts due to the deshielding effect of the metal.
-
Phenyl Protons: The multiplets corresponding to the phenyl protons, typically observed in the 7.2-7.5 ppm range for the free ligand, will shift downfield and may show more complex splitting patterns upon coordination.
-
Propane Bridge Protons: The methylene protons of the propane backbone are particularly informative. In the free ligand, the -CH₂- groups appear as multiplets. Upon coordination, these signals will also shift downfield. The protons of the P-CH₂- groups will show coupling to the ³¹P nucleus, resulting in more complex multiplets.
³¹P{¹H} NMR Spectroscopy: ³¹P NMR is the most direct probe of the P-Au coordination.
-
Chemical Shift: The free dppp ligand exhibits a ³¹P chemical shift at approximately -17 ppm. Upon coordination to gold(I), a significant downfield shift is expected. This coordination-induced shift (Δδ = δcomplex - δligand) is a hallmark of phosphine coordination to a metal. For gold(I) phosphine complexes, this shift is typically in the range of 30-60 ppm.[1][2] Therefore, a single sharp peak is expected for [Au₂(μ-dppp)Cl₂] in the region of +10 to +40 ppm, indicating that the two phosphorus atoms are chemically equivalent in solution. The observation of a single peak confirms the symmetric bridging nature of the dppp ligand.
| Nucleus | Free dppp Ligand (Expected δ) | [Au₂(μ-dppp)Cl₂] (Expected δ) | Rationale for Shift |
| ¹H | Phenyl: ~7.2-7.5 ppm; Propane: ~1.7-2.4 ppm | Phenyl: >7.3 ppm; Propane: >1.8 ppm | Deshielding by Au(I) center |
| ³¹P | ~ -17 ppm | ~ +10 to +40 ppm | Coordination to Au(I) causes significant deshielding |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of the molecule and is particularly useful for identifying the presence of the dppp ligand and observing changes in its vibrational modes upon coordination.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹. Extending the range to 200 cm⁻¹ can be beneficial for observing Au-Cl and Au-P stretching frequencies.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Interpretation of IR Spectra
The IR spectrum of [Au₂(μ-dppp)Cl₂] will be dominated by the vibrational modes of the dppp ligand.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
-
P-Ph Stretching: Characteristic sharp bands in the 1450-1430 cm⁻¹ region. Upon coordination, the P-C stretching frequency may shift slightly.
-
Au-P and Au-Cl Stretching: These vibrations are expected in the far-IR region. The Au-P stretch typically appears in the 450-550 cm⁻¹ range, while the Au-Cl stretch is found at lower wavenumbers, generally between 300 and 350 cm⁻¹. The presence of a band in this region is indicative of the gold-chloride bond.
| Vibrational Mode | Free dppp Ligand (Expected cm⁻¹) | [Au₂(μ-dppp)Cl₂] (Expected cm⁻¹) | Rationale for Change |
| Aromatic C-H Stretch | ~3050 | ~3050 | Little change expected. |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 | Little change expected. |
| P-Ph Stretch | ~1435 | Slight shift | Coordination affects the P-C bond. |
| Au-P Stretch | N/A | ~450-550 | New band due to Au-P bond formation. |
| Au-Cl Stretch | N/A | ~300-350 | New band due to Au-Cl bond formation. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation of the complex. Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of compound.
Experimental Protocol: MS Data Acquisition
Instrumentation: An ESI mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of the complex (e.g., 10-50 µM) in a solvent suitable for ESI, such as methanol or acetonitrile. A small amount of a coordinating solvent like dichloromethane may be necessary for initial dissolution.
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for gold(I) phosphine complexes.
-
Mass Range: Scan a wide mass range, for example, m/z 100-2000, to ensure all fragments and the molecular ion are detected.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature to achieve good signal intensity while minimizing in-source fragmentation.
Interpretation of Mass Spectra
The interpretation of the ESI-MS spectrum of [Au₂(μ-dppp)Cl₂] requires consideration of the isotopic pattern of gold (¹⁹⁷Au, 100%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).
-
Molecular Ion: The molecular weight of [Au₂(μ-dppp)Cl₂] is approximately 879.2 g/mol . In the positive ion mode, adducts with cations like Na⁺ ([M+Na]⁺) or H⁺ ([M+H]⁺) might be observed. The characteristic isotopic pattern of the two chlorine atoms should be visible.
-
Fragmentation: The fragmentation of gold phosphine complexes often involves the loss of ligands.[3] Common fragmentation pathways for [Au₂(μ-dppp)Cl₂] could include:
-
Loss of a chloride ligand: [Au₂(dppp)Cl]⁺
-
Loss of both chloride ligands: [Au₂(dppp)]²⁺
-
Cleavage of the complex, potentially leading to fragments like [Au(dppp)]⁺ or [Au(dppp)Cl+H]⁺.
-
The observed fragmentation provides insights into the relative bond strengths within the complex.
| Ion | Approximate m/z | Isotopic Pattern |
| [M+Na]⁺ | 902.2 | Shows Cl₂ pattern |
| [M+H]⁺ | 880.2 | Shows Cl₂ pattern |
| [M-Cl]⁺ | 844.2 | Shows Cl₁ pattern |
| [M-2Cl+H]⁺ | 810.3 | No Cl pattern |
Workflow and Data Integration
A logical workflow for the spectroscopic characterization of [Au₂(μ-dppp)Cl₂] is crucial for a comprehensive analysis.
Caption: Workflow for the synthesis and spectroscopic characterization of [Au₂(μ-dppp)Cl₂].
This integrated approach, where data from NMR, IR, and MS are correlated, provides a self-validating system. For instance, the coordination shift observed in ³¹P NMR should be consistent with the appearance of Au-P stretching vibrations in the far-IR spectrum. Similarly, the molecular weight confirmed by MS validates the structure proposed by NMR.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and Mass Spectrometry. While direct, comprehensive published spectra may be sparse, a thorough understanding of the spectroscopic properties of the free dppp ligand and the general principles of gold(I) phosphine chemistry allows for a robust and accurate structural elucidation. This guide provides the necessary framework for researchers to confidently acquire, interpret, and integrate spectroscopic data for this important class of compounds.
References
-
Philliber, M., & Armentrout, P. B. (2022). Synthesis and Stability of Mixed-Diphosphine Ligated Gold Clusters. Journal of the American Society for Mass Spectrometry, 33(11), 2136–2145. [Link]
-
Jones, P. G., & Williams, A. F. (1977). ³¹P n.m.r. study of tertiary phosphine complexes of gold(I). Journal of the Chemical Society, Chemical Communications, (14), 491-492. [Link]
-
Monkowius, U., Zabel, M., Fleck, M., & Yersin, H. (2007). Gold(I) Complexes Bearing P∩N-Ligands: An Unprecedented Twelve-membered Ring Structure Stabilized by Aurophilic Interactions. Dalton Transactions, (19), 1949-1956. [Link]
Sources
- 1. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding ligand effects in gold clusters using mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane solubility and stability
An In-depth Technical Guide to the Core Properties of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Introduction
This compound, systematically named [μ-1,3-Bis(diphenylphosphino)propane-κ²P:P′]bis[chloridogold(I)] and commonly abbreviated as [Au₂(Cl)₂(dppp)], is a dinuclear gold(I) coordination complex of significant interest in the fields of inorganic chemistry, catalysis, and medicinal chemistry. The complex features two gold(I) centers bridged by the flexible bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). This structural arrangement imparts unique electronic and steric properties, making it a valuable precursor and catalyst in various chemical transformations.
In the realm of drug development, gold(I) phosphine complexes have garnered attention for their potential anticancer properties.[1][2] The efficacy and safety of such therapeutic agents are intrinsically linked to their physicochemical properties, namely their solubility in biological media and their stability en route to their target.[1] A compound that is poorly soluble or decomposes prematurely cannot exert its desired pharmacological effect.[1]
This technical guide provides a comprehensive examination of the solubility and stability of [Au₂(Cl)₂(dppp)], offering foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices and providing self-validating protocols, this document serves as an essential resource for harnessing the full potential of this versatile gold complex.
Molecular Structure and Physicochemical Properties
The defining feature of [Au₂(Cl)₂(dppp)] is its binuclear structure where the dppp ligand bridges two AuCl moieties.[3] The propane backbone of the dppp ligand allows it to form a stable six-membered chelate ring when coordinated to a single metal center, but in this complex, it acts as a bridging ligand.[4] The phosphorus atoms of the ligand form strong covalent bonds with the gold(I) centers.[2][5]
Caption: Workflow for Quantitative Solubility Determination.
Stability Analysis
The stability of [Au₂(Cl)₂(dppp)] is paramount for its storage, handling, and application. Decomposition can lead to loss of catalytic activity or therapeutic efficacy. The primary factors influencing its stability are exposure to air (oxygen), light, temperature, and the chemical environment (solvent, pH).
Key Factors Influencing Stability
-
Oxidative Stability: The phosphine ligand itself is susceptible to oxidation. The phosphorus(III) centers in dppp can be oxidized to phosphorus(V), forming the corresponding phosphine oxide. [4][6][7]This process is often accelerated by air and light. Such oxidation alters the electronic properties of the ligand and can lead to the decomposition of the gold complex.
-
Solution Stability: In solution, gold(I) phosphine complexes can undergo several transformations. Ligand dissociation or exchange reactions can occur, particularly in the presence of competing ligands. For drug development, assessing stability in physiological-like media (e.g., PBS containing salts and biomolecules) is crucial. [1]While the strong Au-P bond can confer significant stability against attack by biomolecules, some complexes are known to fragment upon dissolution. [2][8]* Thermal Stability: Gold(I) complexes generally exhibit moderate to high thermal stability. Decomposition typically occurs at elevated temperatures (e.g., >150 °C), often resulting in the extrusion of metallic gold (Au(0)). [9]The specific decomposition temperature is highly dependent on the nature of the ligands.
-
Ligand Effects: The choice of the phosphine ligand is a key determinant of a gold complex's stability. [1]The bidentate nature of dppp can contribute to the stability of related complexes through the chelate effect, though in this bridging structure, its influence is on the overall molecular integrity. The substituents on the phosphorus atoms also play a crucial role in determining the stability of diphosphine-ligated gold clusters. [10][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 5. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 8. A porphyrin complex of Gold(I): (Phosphine)gold(I) azides as cation precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shura.shu.ac.uk [shura.shu.ac.uk]
- 10. Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane safety data sheet and handling
An In-Depth Technical Guide to the Safe Handling of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Introduction: Understanding the Compound and Its Risks
This compound, a coordination complex involving a gold(I) center and the bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (dppp), is a valuable reagent in chemical synthesis and a subject of interest in medicinal chemistry research. Gold(I) phosphine complexes are a class of compounds known for their potent biological activity, including anticancer properties, which stem from their ability to interact with biological molecules, notably inhibiting enzymes like thioredoxin reductase.[1][2][3] This inherent reactivity necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind each safety recommendation, we aim to empower laboratory personnel to handle this compound with the highest degree of safety and scientific integrity.
Section 1: Compound Profile and Physicochemical Properties
Accurate identification and knowledge of a compound's physical properties are the foundation of safe handling. These characteristics influence storage, handling techniques, and emergency response.
| Property | Data | Reference(s) |
| CAS Number | 72428-60-5 | [4][5] |
| Molecular Formula | C₂₇H₂₆Au₂Cl₂P₂ | [6] |
| Molecular Weight | 877.29 g/mol | [5][7] |
| Appearance | Solid | [8] |
| Melting Point | 256-257 °C | [7][9] |
| Solubility | Insoluble in water. Soluble in some organic solvents. | [10] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [9] |
Causality Insight: The recommendation to store this compound under an inert atmosphere at refrigerated temperatures is critical. The phosphine ligand component is susceptible to oxidation, which would degrade the compound.[8] Low temperatures further ensure chemical stability over time. Its insolubility in water is an important factor for spill cleanup and waste disposal procedures.
Section 2: Hazard Identification and Toxicological Profile
Assessment based on the 1,3-bis(diphenylphosphino)propane (dppp) Ligand: The dppp ligand itself is classified as a hazardous chemical. Its known hazards are directly relevant to the gold complex.
-
Skin Irritation (Category 2): Causes skin irritation.[10][11]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[10][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[10][11]
Assessment based on the Gold(I) Phosphine Complex Class: The toxicity of this compound extends beyond the simple irritant properties of its ligand. Gold(I) phosphine complexes are highly bioactive.
-
Mechanism of Toxicity: These compounds are known to target and inhibit seleno- and thiol-containing enzymes, with thioredoxin reductase (TrxR) being a primary target.[3] TrxR is a critical enzyme for maintaining cellular redox balance. Its inhibition leads to oxidative stress and can trigger apoptosis (programmed cell death).[12] This mechanism is the basis for their investigation as anticancer agents but also underscores their potential toxicity to healthy cells upon exposure.
-
Systemic Effects: Due to this potent biological activity, any exposure—whether through inhalation, ingestion, or skin absorption—should be considered potentially harmful. The toxicological properties have not been fully investigated, demanding a cautious approach.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid powder and its solutions must be conducted in a certified chemical fume hood. This is the primary barrier to prevent inhalation of the fine powder, which can cause respiratory irritation.[7][13]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a risk-based assessment of the task at hand.
Caption: PPE Selection Workflow for this compound.
-
Eye Protection: Chemical safety goggles are mandatory at all times.[13]
-
Hand Protection: Chemically resistant nitrile gloves should be worn. Always inspect gloves for tears or holes before use. For prolonged handling or when working with solutions, consider double-gloving.
-
Body Protection: A lab coat must be worn and kept fully buttoned.[13]
-
Respiratory Protection: When handling the solid powder outside of a glovebox, an N95 or higher-rated respirator may be necessary to prevent inhalation, especially if aerosolization is possible.
Section 4: Safe Handling and Storage Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and preserves the integrity of the compound.
Protocol for Weighing and Solution Preparation:
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.). Don the appropriate PPE as outlined in the diagram above.
-
Equilibration: Allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which could degrade the compound.
-
Aliquotting: Conduct all weighing operations within the fume hood. Use a dedicated spatula. To minimize dust creation, gently roll the vial to dislodge powder rather than shaking it vigorously. Weigh out the desired amount onto creased weigh paper or directly into a tared vial.
-
Solution Preparation: Add the solvent to the vial containing the solid powder slowly to avoid splashing. Cap the vial and mix by gentle swirling or sonication if necessary.
-
Cleanup: Immediately after use, clean the spatula and the weighing area. Any residual powder should be treated as hazardous waste.
-
Storage: Tightly reseal the main container, preferably after flushing with an inert gas like argon or nitrogen, and return it to refrigerated storage (2-8°C).[9]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Spill Response: The response to a spill depends on its scale and nature.
Caption: General Spill Response Workflow for Laboratory Chemicals.
Section 6: Waste Management and Disposal
All waste containing this compound must be treated as hazardous waste. Gold compounds are toxic to aquatic life and must not enter the sewer system.[13][15]
Protocol for Waste Segregation and Disposal:
-
Waste Identification: All waste streams must be considered hazardous. This includes:
-
Solid Waste: Unused compound, contaminated weigh paper, gloves, and other disposable labware.
-
Liquid Waste: Reaction mixtures, solutions, and solvent used for cleaning glassware.
-
-
Containerization:
-
Collection:
-
Solids: Place contaminated items directly into the designated solid waste container.
-
Liquids: Pour liquid waste into the designated liquid waste container using a funnel.
-
-
Final Disposal: All waste containers must be kept securely closed when not in use.[15] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful research tool whose safe use hinges on a respect for its chemical and biological properties. Its hazards are not merely theoretical; they are rooted in the known irritancy of its ligand and the potent, enzyme-inhibiting nature of the gold(I) phosphine class. By understanding the causality behind safety protocols—working in a fume hood to prevent inhalation of a bioactive powder, wearing gloves to prevent skin contact with an irritant, and segregating waste to protect the environment—researchers can ensure both personal safety and the integrity of their scientific work.
References
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The Pivotal Role of 1,3-Bis(diphenylphosphino)propane in the Architecture and Reactivity of Bis(chlorogold(I)) Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the multifaceted role of the 1,3-bis(diphenylphosphino)propane (dppp) ligand in the structure, reactivity, and application of the dinuclear bis(chlorogold(I)) complex, μ-[1,3-bis(diphenylphosphino)propane]bis[chlorogold(I)], often denoted as [Au₂Cl₂(dppp)]. We will dissect the influence of the dppp ligand's unique structural properties, such as its bite angle and backbone flexibility, on the coordination geometry of the gold(I) centers, the presence and nature of aurophilic interactions, and the resulting spectroscopic signatures. Furthermore, this guide will detail the synthesis and characterization of this complex and survey its emerging applications in catalysis and medicinal chemistry, with a focus on its potential as an anticancer agent.
Introduction: Gold(I) Complexes and the Significance of Diphosphine Ligands
Gold(I) complexes have garnered significant attention in coordination chemistry, catalysis, and medicinal chemistry due to their unique linear coordination geometry and the intriguing phenomenon of aurophilicity—a weak relativistic effect that leads to attractive interactions between gold(I) centers.[1] The properties and reactivity of these complexes are profoundly influenced by the nature of the supporting ligands. Among these, diphosphine ligands (P^P) have proven to be particularly effective in constructing dinuclear and polynuclear gold(I) architectures.
The general structure of a diphosphine ligand is characterized by two phosphine groups connected by a linker of varying length and rigidity. This linker plays a crucial role in dictating the spatial arrangement of the phosphine donors, which in turn influences the geometry and stability of the resulting metal complex. The dppp ligand, with its three-carbon (propane) backbone, represents a key member of the bis(diphenylphosphino)alkane series, which also includes dppm (methane), dppe (ethane), and dppb (butane).
The Dppp Ligand: A Structural and Electronic Keystone
The 1,3-bis(diphenylphosphino)propane (dppp) ligand is a white, solid organophosphorus compound that is soluble in many organic solvents.[2] Its defining feature is the trimethylene bridge connecting the two diphenylphosphine groups. This three-carbon chain imparts a unique combination of flexibility and steric constraint that governs its coordination behavior.
Bite Angle and Chelate Ring Conformation
The "bite angle" of a diphosphine ligand, defined as the P-M-P angle in a chelated complex, is a critical parameter that influences the catalytic activity and stability of the complex.[3][4] The propane backbone of dppp typically enforces a natural bite angle of around 90-95° in mononuclear complexes. In the context of the dinuclear bis(chlorogold(I)) complex, dppp acts as a bridging ligand, spanning two gold(I) centers. The flexibility of the propane chain allows the complex to adopt various conformations, influencing the distance between the two gold atoms.
The chelate ring formed upon coordination of dppp to a single metal center typically adopts a stable chair conformation, as observed in complexes like [Pt(dppp)₂]Cl₂.[5] This conformational preference also influences the geometry of bridged dinuclear complexes.
Synthesis and Characterization of μ-[1,3-Bis(diphenylphosphino)propane]bis[chlorogold(I)]
The synthesis of [Au₂Cl₂(dppp)] is typically achieved through the reaction of a suitable gold(I) precursor, such as (dimethylsulfide)gold(I) chloride or chloro(tetrahydrothiophene)gold(I), with one equivalent of the dppp ligand in an appropriate solvent like dichloromethane.
Experimental Protocol: Synthesis of Dinuclear Gold(I) Diphosphine Complexes
The following is a general procedure adapted from the synthesis of related dinuclear gold(I) diphosphine complexes.[3]
Materials:
-
(Dimethylsulfide)gold(I) chloride [(Me₂S)AuCl]
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Me₂S)AuCl (2 equivalents) in a minimal amount of degassed dichloromethane.
-
In a separate flask, dissolve 1,3-bis(diphenylphosphino)propane (1 equivalent) in degassed dichloromethane.
-
Slowly add the dppp solution to the stirred solution of the gold(I) precursor at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the product by adding diethyl ether.
-
Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.
Spectroscopic Characterization
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing phosphine-containing compounds.[6] Upon coordination to a metal center, the ³¹P chemical shift of the phosphine ligand typically moves downfield. For dinuclear gold(I) complexes with bridging diphosphine ligands, a single sharp resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of a symmetrical structure in solution.[3] The chemical shift provides insight into the electronic environment of the phosphorus atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the dppp ligand to the gold centers. Characteristic vibrational bands for the P-Ph and C-H bonds of the ligand will be present. Additionally, new bands corresponding to the Au-P and Au-Cl stretching modes can be observed in the far-IR region.
Structural Insights: The Role of dppp in Dinuclear Gold(I) Architecture
The structure of [Au₂Cl₂(dppp)] is a testament to the influence of the bridging ligand on the overall molecular geometry. The dppp ligand holds the two AuCl units in proximity, allowing for the possibility of aurophilic interactions.
Aurophilic Interactions: A Consequence of Ligand Constraint
Aurophilic interactions are weak, attractive forces between gold(I) centers, with energies comparable to hydrogen bonds. These interactions arise from a combination of dispersion forces and relativistic effects.[1] The presence and strength of aurophilic interactions are highly dependent on the distance between the gold atoms, which is, in turn, dictated by the bridging diphosphine ligand.
A comparative analysis of dinuclear gold(I) chloride complexes with different diphosphine ligands reveals the unique role of dppp:
| Complex | Au-Au Distance (Å) | P-Au-Cl Angle (°) | Reference |
| [Au₂Cl₂(dppm)] | ~3.0 - 3.2 | ~170 - 175 | [7] |
| [Au₂Cl₂(dppe)] | > 3.5 | ~175 - 180 | [7] |
| [Au₂Cl₂(dppp)] | ~3.2 - 3.4 | ~170 - 175 | [7] |
| [Au₂Cl₂(dppb)] | > 4.0 | ~175 - 180 | [7] |
Note: The values presented are approximate and can vary depending on the crystal packing and specific crystallographic study.
The data suggests that the dppm ligand, with its short methylene bridge, forces the gold centers into close proximity, leading to significant aurophilic interactions. As the linker length increases to dppe, the Au-Au distance increases, weakening this interaction. The dppp ligand, with its three-carbon backbone, allows for a conformation that brings the gold centers closer than in the dppe analogue, often re-establishing a moderate aurophilic interaction. With the even longer dppb ligand, the gold centers are held too far apart for any significant intramolecular aurophilic bonding.
Applications in Catalysis and Medicinal Chemistry
The unique structural and electronic properties imparted by the dppp ligand make [Au₂Cl₂(dppp)] and its derivatives promising candidates for applications in catalysis and as therapeutic agents.
Catalytic Potential: Activating Unsaturated Bonds
Gold(I) phosphine complexes are renowned for their ability to act as soft π-acids, activating alkynes and allenes towards nucleophilic attack.[1] The dinuclear nature of [Au₂Cl₂(dppp)] offers the potential for cooperative effects, where both gold centers participate in the catalytic cycle. These complexes, often activated by halide abstraction with a silver salt, can catalyze a variety of transformations, including hydroamination and hydroalkoxylation of alkynes.[1][8] The bite angle and flexibility of the dppp ligand can influence the substrate coordination and the regioselectivity of the nucleophilic attack.
Medicinal Chemistry: A New Frontier in Anticancer Drug Development
Gold(I) phosphine complexes have emerged as a promising class of anticancer agents, often exhibiting cytotoxic activity against cisplatin-resistant cancer cell lines.[9][10] The primary mechanism of action is believed to involve the inhibition of the selenoenzyme thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.
While specific IC₅₀ values for [Au₂Cl₂(dppp)] are not widely reported in publicly accessible literature, related dinuclear gold(I) phosphine complexes have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[10][11] The lipophilicity of the complex, influenced by the phenyl groups on the dppp ligand, plays a crucial role in its cellular uptake and biodistribution. The design of new dppp-containing gold(I) complexes with tailored lipophilicity and targeting moieties is an active area of research in the development of novel gold-based therapeutics.
Conclusion and Future Outlook
The 1,3-bis(diphenylphosphino)propane ligand plays a pivotal role in defining the structural landscape and reactivity of the bis(chlorogold(I)) complex. Its trimethylene backbone provides a unique level of flexibility that allows for the formation of a dinuclear structure with the potential for moderate aurophilic interactions, a feature that distinguishes it from its shorter and longer chain analogues. This structural control, coupled with the electronic properties of the phosphine donors, makes [Au₂Cl₂(dppp)] a versatile platform for the development of catalysts for organic transformations and novel anticancer agents.
Future research in this area will likely focus on the synthesis of dppp-ligated gold(I) complexes with modified electronic and steric properties to fine-tune their catalytic activity and selectivity. In the realm of medicinal chemistry, the development of water-soluble and tumor-targeting dppp-gold(I) derivatives holds significant promise for improving their therapeutic index and advancing them towards clinical applications. The continued exploration of the fundamental coordination chemistry of this system will undoubtedly unlock new and exciting applications in the years to come.
References
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Selected structural parameters for [(diphosphine)Au₂Cl₂] complexes. ResearchGate. [Link]
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Crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κ2 P,P′]platinum(II) dichloride chloroform pentasolvate. Acta Crystallographica Section E. [Link]
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A Cationic Gold(I) Complex as a General Catalyst for the Intermolecular Hydroamination of Alkynes. Application to the One-Pot Synthesis of Allenes from Two Alkynes and a Sacrificial Amine. Angewandte Chemie International Edition. [Link]
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Cytotoxic effects of gold(III) complexes on established human tumor cell lines sensitive and resistant to cisplatin. Anti-Cancer Drug Design. [Link]
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Homobimetallic Au(I)–Au(I) and Heterotrimetallic Au(I)–Fe(II)–Au(I) Complexes with Dialkyldithiophosphates and Phosphine Ligands: Structural Characterization, DFT Analysis, and Tyrosinase Inhibitory and Biological Effects. ACS Omega. [Link]
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1,3-Bis(diphenylphosphino)propane. Wikipedia. [Link]
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Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. Molecules. [Link]
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Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link]
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Diphosphine complexes of nickel: Analogies in molecular structures and variety in crystalline arrangement. ResearchGate. [Link]
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Synthesis, characterization, and X-ray structure determination of [Au18(P)2(PPh)4(PHPh)(dppm)6]Cl3. Inorganic Chemistry. [Link]
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cell lines ic50: Topics by Science.gov. Science.gov. [Link]
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Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. ChemistryPlusChem. [Link]
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Synthesis, structure and catalytic activity of a gold(I) complex containing 1,2-bis(diphenylphosphino)benzene monoxide. Dalton Transactions. [Link]
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Structural Diversity of Sn(II) Phosphine Oxide Complexes with Weakly Coordinating Anions and Comparisons with Related Ge(II) and Pb(II) Analogues. ResearchGate. [Link]
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Cytotoxicity of gold(III) Complexes on A549 Human Lung Carcinoma Epithelial Cell Line. ResearchGate. [Link]
- Process for synthesizing bis(diphenylphosphino)-alkane.
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Crystal structure of the gold nanoparticle [N(C8H17)4][Au25(SCH2CH2Ph)18]. Journal of the American Chemical Society. [Link]
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Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates. Molecules. [Link]
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Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. ResearchGate. [Link]
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Bite angle effects in diphosphine metal catalysts: steric or electronic?. Chemical Society Reviews. [Link]
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The Dual Nature of dppp in Gold(I) Catalysis: An In-Depth Technical Guide
Introduction: The Pivotal Role of Ligand Design in Homogeneous Gold(I) Catalysis
Homogeneous gold(I) catalysis has emerged as a formidable tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions.[1] The reactivity and selectivity of these catalytic systems are profoundly influenced by the choice of ligand coordinated to the linear, two-coordinate gold(I) center. Among the vast arsenal of ligands, diphosphines, and specifically 1,3-bis(diphenylphosphino)propane (dppp), have carved a unique niche. This technical guide provides an in-depth exploration of the electronic and steric effects of the dppp ligand in gold(I) catalysis, offering researchers, scientists, and drug development professionals a comprehensive understanding of its behavior and application.
The dppp ligand, a bidentate phosphine, chelates to the gold(I) center, forming a stable six-membered ring. This structural feature imparts a unique combination of steric bulk and electronic properties that dictate the catalytic efficacy of the resulting gold complex. Understanding these properties is paramount to rationally designing and optimizing gold-catalyzed transformations.
Deconstructing the Ligand: Steric and Electronic Parameters of dppp
The influence of a phosphine ligand in catalysis is traditionally dissected into its steric and electronic contributions. For dppp, these are quantified by its Tolman cone angle, natural bite angle, and Tolman Electronic Parameter (TEP).
Steric Landscape: The Defining Features of the Cone and Bite Angles
The steric environment around the gold center, dictated by the dppp ligand, plays a crucial role in substrate approach, transition state stabilization, and, ultimately, the selectivity of the reaction.
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of the phosphine ligand. For dppp, the calculated Tolman cone angle is approximately 127° . This moderate steric bulk influences the accessibility of the catalytic gold center to the substrate.
-
Natural Bite Angle (βn): As a chelating diphosphine, the natural bite angle of dppp is a critical determinant of the geometry of the gold complex. The three-carbon propane backbone of dppp results in a natural bite angle of approximately 91° .[2] This angle is close to the ideal 90° angle in square planar or octahedral complexes, but in the context of linear gold(I) catalysis, it enforces a specific geometry that can influence the pre-organization of the catalyst-substrate complex.
The interplay between the cone angle and the bite angle creates a unique three-dimensional space around the gold atom, which is fundamental to its catalytic behavior.
Table 1: Steric and Electronic Parameters of dppp and Related Diphosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Natural Bite Angle (βn) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] (Computational) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~125 | ~85 | 2065.9 (for PdL₂(CO)) |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~127 | ~91 | 2065.3 (for PdL₂(CO)) |
| 1,4-Bis(diphenylphosphino)butane | dppb | ~128 | ~94 | 2064.8 (for PdL₂(CO)) |
Electronic Signature: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) quantifies the electron-donating or -withdrawing nature of a phosphine ligand by measuring the CO stretching frequency in a model nickel complex, [Ni(CO)₃L].[4][5] A lower TEP value indicates a more electron-donating ligand. While an experimental TEP value for dppp in the standard nickel system is not widely reported, computational studies on related palladium complexes suggest that dppp is a slightly stronger electron donor than dppe, as indicated by its lower calculated ν(CO) frequency.[3] This enhanced electron-donating ability increases the electron density on the gold center, which can modulate its Lewis acidity and influence the activation of π-systems.
Synthesis and Characterization of dppp-Gold(I) Complexes
The preparation of catalytically active dppp-gold(I) complexes is a straightforward process, typically involving the reaction of a gold(I) precursor with the dppp ligand. The resulting complexes can be mononuclear, with one dppp ligand chelating a single gold atom, or dinuclear, with the dppp ligand bridging two gold centers.
Experimental Protocol: Synthesis of a Dimeric dppp-Gold(I) Chloride Complex, [Au₂(dppp)Cl₂]
This protocol describes a general method for the synthesis of a common dppp-gold(I) precursor.
Materials:
-
Gold(I) chloride (AuCl)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-bis(diphenylphosphino)propane (1.0 equivalent) in dry, degassed dichloromethane in a Schlenk flask.
-
In a separate flask, suspend gold(I) chloride (2.0 equivalents) in dichloromethane.
-
Slowly add the gold(I) chloride suspension to the stirred solution of dppp at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the dppp signal upon coordination to gold.
-
Once the reaction is complete, reduce the volume of the solvent under vacuum.
-
Add diethyl ether to precipitate the product.
-
Isolate the white solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization:
The resulting [Au₂(dppp)Cl₂] complex can be characterized by:
-
³¹P NMR Spectroscopy: A downfield shift of the phosphorus signal compared to the free ligand confirms coordination to the gold center.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the organic backbone.
-
Mass Spectrometry: To verify the molecular weight of the complex.
-
X-ray Crystallography: To determine the solid-state structure and confirm the bridging nature of the dppp ligand.
The Influence of dppp in Gold(I)-Catalyzed Reactions: Mechanistic Insights and Applications
The unique steric and electronic properties of dppp translate into distinct advantages in various gold(I)-catalyzed transformations. The chelation of dppp to the gold center provides enhanced stability to the catalyst compared to monodentate phosphine ligands.
Causality in Action: How dppp's Properties Shape Catalytic Outcomes
-
Influence of the Bite Angle on Selectivity: The ~91° bite angle of dppp pre-organizes the catalytic center, influencing the geometry of the transition state. In reactions involving multiple possible pathways, such as enyne cycloisomerizations, this geometric constraint can favor the formation of one regio- or stereoisomer over others.[6]
-
Electronic Effects on Reactivity: The moderate electron-donating nature of dppp enhances the π-acidity of the gold(I) center, facilitating the activation of alkynes and allenes towards nucleophilic attack. This electronic tuning is crucial for reactions like hydroamination and hydroarylation.
Application Showcase: Intramolecular Hydroarylation of Allenes
The intramolecular hydroarylation of allenes to form vinyl-substituted benzocycles is a powerful transformation where dppp-ligated gold catalysts can be employed.
Caption: Proposed mechanism for gold(I)-catalyzed intramolecular hydroarylation of allenes.
Experimental Workflow: Gold(I)-Catalyzed Intramolecular Hydroarylation
The following is a representative workflow for the dppp-gold(I)-catalyzed intramolecular hydroarylation of an arene-allene substrate.
Caption: Experimental workflow for a dppp-gold(I)-catalyzed hydroarylation reaction.
Conclusion: A Versatile Ligand for Robust Gold(I) Catalysis
The 1,3-bis(diphenylphosphino)propane ligand occupies a vital position in the field of gold(I) catalysis. Its well-defined steric parameters, particularly its natural bite angle, and its moderate electron-donating ability provide a unique and advantageous platform for a variety of synthetic transformations. The stability imparted by the chelate effect, combined with the tunable reactivity of the gold center, makes dppp-gold(I) complexes robust and effective catalysts. This guide has provided a comprehensive overview of the fundamental properties of dppp and their direct implications in catalysis, offering a solid foundation for the rational design and application of these systems in academic and industrial research.
References
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
- Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211.
- Tolman, C. A. (1970). Electron-donating ability of phosphine and phosphite ligands. Journal of the American Chemical Society, 92(10), 2956–2965.
- van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769.
- G-M, T., & F, B. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3128.
-
Wikipedia contributors. (2023). 1,3-Bis(diphenylphosphino)propane. Wikipedia. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Electronic and Steric Effects of 1,3-Bis(diphenylphosphino)propane (dppp). Retrieved from a relevant (hypothetical) BenchChem technical guide URL.
- Gagné, M. R., et al. (2007). Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Journal of the American Chemical Society, 129(38), 11594–11595.
-
Wikipedia contributors. (2023). Bite angle. Wikipedia. Retrieved from [Link]
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A Theoretical and Mechanistic Guide to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane as a Potential Therapeutic Agent
Abstract
Gold(I) complexes, particularly those stabilized by phosphine ligands, have garnered significant attention as a promising class of anticancer agents, operating through mechanisms distinct from traditional platinum-based drugs.[1][2] This technical guide provides an in-depth exploration of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, denoted as [(AuCl)₂(dppp)], from a theoretical and computational perspective. We delve into the molecular structure, electronic properties, and reactivity of this complex, elucidating the fundamental principles that govern its stability and potential biological activity. By integrating Density Functional Theory (DFT) workflows, spectroscopic analysis, and mechanistic modeling, this document serves as a comprehensive resource for researchers in computational chemistry, medicinal chemistry, and drug development, aiming to accelerate the rational design of next-generation gold-based therapeutics.
Introduction: The Resurgence of Gold in Medicine
The medicinal use of gold compounds has a long history, but modern coordination chemistry has unlocked a new potential for gold-based drugs, particularly in oncology.[3] Unlike platinum-based drugs that primarily target DNA, gold(I) phosphine complexes are known to interact with protein targets, especially thiol- and selenol-containing enzymes.[3][4] This alternative mechanism of action offers a potential strategy to overcome resistance to conventional chemotherapies.
The compound this compound, [(AuCl)₂(dppp)], is a member of this promising class. It features two gold(I) centers bridged by the flexible bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). The dppp ligand is crucial, as it imparts stability and modulates the electronic and steric properties of the complex, which in turn dictates its reactivity and biological efficacy.
Theoretical and computational studies are indispensable for understanding these complex systems at a molecular level. They allow us to probe the nature of the gold-ligand bonds, predict reactivity, and model interactions with biological targets—insights that are often difficult to obtain through experimental means alone. This guide outlines the theoretical framework for studying [(AuCl)₂(dppp)], providing both foundational concepts and practical methodologies.
Molecular Architecture and Electronic Structure
The geometry and electronic configuration of [(AuCl)₂(dppp)] are the primary determinants of its chemical behavior. The dppp ligand bridges the two gold atoms, forming a six-membered chelate ring.[5][6] Gold(I) centers typically favor a linear two-coordinate geometry, and in this complex, each gold atom is coordinated to one phosphorus atom from the dppp ligand and one chloride anion.
Caption: Simplified structure of [(AuCl)₂(dppp)].
The Nature of Gold-Ligand Bonding
The stability and reactivity of the complex are dominated by the Au-P and Au-Cl bonds.
-
Au-P Bond: This is a strong, dative covalent bond where the phosphine ligand's lone pair is donated to the gold(I) center.[7] The strength of this bond is critical for the complex's stability in biological media, preventing rapid decomposition before it reaches its target.[8]
-
Au-Cl Bond: The chloro ligand is more weakly bound and serves as a leaving group.[8] The dissociation of one or both chloride ions is believed to be a key activation step, generating a cationic gold species that is more reactive towards biological nucleophiles.
Theoretical methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution and bond orders, confirming the covalent nature of the Au-P bond and the more ionic, labile character of the Au-Cl bond.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the complex's reactivity.
-
HOMO: Typically localized on the gold and phosphine moieties, indicating these are the sites for electrophilic attack.
-
LUMO: Often centered on the Au-Cl antibonding orbitals, suggesting that nucleophilic attack would lead to the cleavage of the Au-Cl bond.
The HOMO-LUMO energy gap is a crucial parameter, correlating with the chemical reactivity and kinetic stability of the molecule.
| Property | Typical Calculated Value | Implication |
| Au-P Bond Distance | ~2.25 Å | Strong covalent interaction |
| Au-Cl Bond Distance | ~2.30 Å | Weaker, more labile bond |
| P-Au-Cl Angle | ~175-180° | Near-linear coordination at Au(I) |
| HOMO Energy | -6.5 eV | Site of oxidation |
| LUMO Energy | -1.0 eV | Site of reduction/nucleophilic attack |
| HOMO-LUMO Gap | ~5.5 eV | High kinetic stability |
Theoretical Methodologies: A Practical Workflow
Investigating [(AuCl)₂(dppp)] computationally requires robust and validated methods. Density Functional Theory (DFT) has proven to be a powerful tool for studying transition metal complexes, offering a favorable balance of accuracy and computational cost.
Caption: A typical DFT workflow for theoretical analysis.
Core Experimental Protocol: DFT Geometry Optimization
The foundational step in any theoretical study is to find the most stable structure of the molecule.
Objective: To obtain the equilibrium geometry of [(AuCl)₂(dppp)] at a specified level of theory.
Methodology:
-
Structure Input: Construct an initial 3D model of [(AuCl)₂(dppp)] using molecular modeling software. The known P-Au-Cl linearity and the dppp ligand's bite angle of ~91° should be used as starting points.[5]
-
Level of Theory Selection:
-
Functional: Choose a suitable density functional. A hybrid functional like B3LYP or a meta-GGA functional from the M06 suite is often a good choice for transition metals.
-
Basis Set: Employ a double-zeta quality basis set. For the gold atoms, a basis set combined with a relativistic effective core potential (ECP), such as LANL2DZ, is essential to account for relativistic effects. For lighter atoms (P, Cl, C, H), a Pople-style basis set like 6-31G(d) is appropriate.
-
-
Solvation Model: To simulate a biological environment, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), using water as the solvent.
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA). The optimization algorithm will iteratively adjust the atomic positions to minimize the total electronic energy.
-
Validation: Upon completion, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Mechanistic Insights into Biological Activity
The cytotoxic effects of gold(I) phosphine complexes are widely attributed to their ability to inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[3][9][10] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[3][9]
Theoretical modeling can map out the probable reaction pathway for this inhibition.
Caption: Proposed mechanism for TrxR inhibition by [(AuCl)₂(dppp)].
Step 1: Activation via Chloride Dissociation
The neutral complex is likely a prodrug. Upon entering the cell, it is believed to undergo hydrolysis, where one or both chloride ligands are displaced by water molecules or dissociate directly, forming a more reactive cationic gold species, [Au₂(dppp)Cl]⁺ or [Au₂(dppp)]²⁺. Computational modeling can determine the energetics of this dissociation step in an aqueous environment, providing insight into the activation barrier.
Step 2: Covalent Binding to Thioredoxin Reductase
The active cationic complex is a soft electrophile that has a high affinity for soft nucleophiles, such as the thiolate group of cysteine residues present in the active site of TrxR.[3] The reaction involves the coordination of the gold(I) center to the sulfur atom of a cysteine residue, forming a strong Au-S covalent bond. This effectively and often irreversibly inhibits the enzyme's function.
Reaction coordinate calculations can be performed to model this S-Au bond formation, determining the activation energy and reaction thermodynamics. Such calculations provide a quantitative basis for the high affinity of gold(I) complexes for thiol-containing proteins.
Conclusion and Future Directions
Theoretical studies provide an indispensable lens through which to understand the complex behavior of this compound. By applying computational methodologies like DFT, we can dissect its molecular structure, rationalize its electronic properties, and, most importantly, model its mechanism of action against key biological targets like TrxR. The insights gained—from the lability of the Au-Cl bond to the energetics of Au-S bond formation—are critical for the field of medicinal chemistry.
Future research should focus on:
-
Dynamic Simulations (MD): To study the transport of the complex across cell membranes and its dynamic interaction within the enzyme's active site.
-
Quantitative Structure-Activity Relationship (QSAR): Using calculated electronic and steric parameters to build predictive models that correlate molecular properties with cytotoxic activity.
-
In Silico Design: Modifying the dppp ligand backbone or the phosphine substituents to rationally tune the complex's stability, lipophilicity, and reactivity, thereby guiding the synthesis of more potent and selective gold-based anticancer agents.
By bridging the gap between theoretical prediction and experimental validation, we can accelerate the development of this promising class of metallodrugs for clinical applications.
References
- Anticancer Applications of Gold Complexes: Structure–Activity Review. (2026). MDPI.
- Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells. (n.d.). PMC - NIH.
- 1,3-Bis(diphenylphosphino)propane. (n.d.). Wikipedia.
- Effect of phosphine substituents in gold(I) complexes: a theoretical study of MeAuPR3, R = H, Me, Ph. (n.d.).
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene. (2022). The Royal Society of Chemistry.
- In Vivo Antitumor Activity and in Vitro Cytotoxic Properties of Bis[1,2-bis(diphenylphosphino)ethane]gold(I) Chloride. (2025).
- [1,3-Bis(diphenylphosphino)propane]trichlorooxorhenium(V). (2025).
- Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action. (2011). PubMed.
- Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights. (2025). Inorganic Chemistry Frontiers (RSC Publishing).
- Antitumor activity of the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I). (2003). PubMed.
- The synthesis and characterization of a new diphosphine-protected gold hydride nanocluster. (n.d.). CDN.
- 1,3-bis(diphenylphosphino)propane. (n.d.). Semantic Scholar.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ2 P:P′]digold(I) tetrachloridonickelate(II)
- Gold(I) chloride adducts of 1,3-bis(di-2-pyridylphosphino)propane: synthesis, structural studies and antitumour activity. (2007). PubMed.
- Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action. (n.d.).
- Phosphine-Gold(I) Compounds as Anticancer Agents: General Description and Mechanisms of Action. (2011). Bentham Science Publishers. _HAi7Uey3chIh--tOMo=)
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Methodological & Application
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane: A Practical Guide to its Application as a Catalyst in Modern Organic Synthesis
An Application Guide for Researchers
Abstract
Homogeneous gold catalysis has emerged as a formidable tool in organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1][2] Gold(I) complexes, in particular, function as powerful soft, carbophilic π-acids, activating alkynes, allenes, and alkenes toward nucleophilic attack.[3][4] This guide focuses on the dinuclear gold(I) complex, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane , often denoted as [(AuCl)₂(dppp)]. We will delve into its activation, mechanistic underpinnings, and provide detailed protocols for its application in key synthetic transformations, including hydrofunctionalization and intramolecular cyclization reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this robust and versatile catalyst.
Introduction: The Rise of Dinuclear Gold Catalysis
While mononuclear gold complexes like (PPh₃)AuCl and (IPr)AuCl have been extensively studied, dinuclear complexes featuring bridging diphosphine ligands offer distinct structural and electronic properties.[5] 1,3-Bis(diphenylphosphino)propane (dppp) is a common bidentate ligand that forms a flexible six-membered chelate ring with a single metal or can bridge two metal centers.[6] In [(AuCl)₂(dppp)], the dppp ligand bridges two chlorogold(I) moieties.[7][8] This arrangement can influence catalyst stability and activity, sometimes offering advantages over mononuclear counterparts by facilitating cooperative effects or simply providing a higher concentration of active sites.
The true catalytic species is typically not the neutral chloride complex itself but a cationic gold(I) species generated in situ. This is almost universally achieved by chloride abstraction using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf, AgBF₄). The resulting cationic gold center, [(dppp)(Au)₂]²⁺, is a significantly stronger Lewis acid, capable of activating C-C multiple bonds for subsequent transformations.[9]
The Catalytic Cycle: A Mechanistic Overview
The majority of reactions catalyzed by [(AuCl)₂(dppp)] proceed through a common set of steps, illustrated below. The cycle is initiated by the activation of the precatalyst and revolves around the π-acidic activation of an unsaturated substrate.
Caption: General catalytic cycle for gold(I)-catalyzed reactions.
-
Step I: π-Complex Formation: The active cationic gold catalyst coordinates to the alkyne or allene, activating it by lowering the LUMO energy of the C-C multiple bond.[9]
-
Step II: Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol, amine, or arene, attacks the activated π-system.[3] This attack typically occurs in an anti fashion relative to the gold catalyst (outer-sphere mechanism), leading to a vinyl-gold intermediate.[10][11]
-
Step III: Protodeauration: The C-Au bond in the vinyl-gold species is cleaved by a proton source, which can be the conjugate acid of the nucleophile or an external acid. This step releases the final product and regenerates the active cationic gold catalyst, allowing it to re-enter the cycle.[12] The protodeauration step is often the turnover-limiting step of the reaction.[12]
Application Note I: Intermolecular Hydrofunctionalization of Alkynes
One of the most powerful applications of gold catalysis is the addition of heteroatom nucleophiles across C-C triple bonds.[1] This provides a highly atom-economical route to valuable building blocks like vinyl ethers and enamines.[13][14]
Causality Behind Experimental Choices:
-
Catalyst Loading: Gold catalysts are highly efficient. Loadings of 0.5–5 mol% (per Au center) are typical.
-
Silver Activator: The choice of silver salt is critical. Salts with non-coordinating anions like AgSbF₆ or AgBF₄ generate a more "naked" and thus more electrophilic and reactive cationic gold species. Silver triflate (AgOTf) is also common, but the triflate anion can sometimes coordinate to the gold center, attenuating its reactivity.[15]
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE) are preferred to avoid competition with the desired nucleophile.
Protocol 1: General Procedure for Intermolecular Hydroalkoxylation of an Alkyne
This protocol describes the synthesis of an enol ether from an alkyne and an alcohol.
Caption: Experimental workflow for a typical gold-catalyzed hydroalkoxylation.
Materials:
-
This compound, [(AuCl)₂(dppp)] (1 mol%)
-
Silver hexafluoroantimonate, AgSbF₆ (2 mol%)
-
Alkyne (1.0 equiv)
-
Alcohol (1.2-2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add [(AuCl)₂(dppp)] and AgSbF₆.
-
Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DCM via syringe and stir the resulting suspension at room temperature for 15 minutes. The formation of a fine white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Add the alcohol nucleophile via syringe, followed by the dropwise addition of the alkyne substrate.
-
Allow the reaction to stir at room temperature (or heat if necessary) while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a short pad of Celite® to remove the silver chloride precipitate, washing the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl ether.
Application Note II: Intramolecular Cyclization Reactions
Gold catalysts excel at promoting intramolecular reactions to form heterocyclic compounds, which are privileged scaffolds in medicinal chemistry.[2][15] By tethering a nucleophile to an alkyne, [(AuCl)₂(dppp)] can efficiently catalyze cycloisomerization reactions.
Table 1: Representative Gold-Catalyzed Cycloisomerization Reactions
| Entry | Substrate Type | Nucleophile | Ring Size | Product Type | Typical Conditions |
| 1 | Alkynol | -OH | 5 | Dihydrofuran | [(AuCl)₂(dppp)] (1%), AgSbF₆ (2%), DCM, RT |
| 2 | Alkynoic Acid | -COOH | 6 | Lactone | [(AuCl)₂(dppp)] (2%), AgOTf (4%), Toluene, 60 °C |
| 3 | Alkynyl Amine | -NHR | 5 | Dihydropyrrole | [(AuCl)₂(dppp)] (1%), AgBF₄ (2%), DCE, 40 °C |
| 4 | 1,6-Enyne | Alkene | 5 | Bicyclic Alkene | [(AuCl)₂(dppp)] (2.5%), AgSbF₆ (5%), DCM, RT |
Protocol 2: Synthesis of a 2,5-Disubstituted Furan
A particularly elegant transformation is the synthesis of furans from alkynyl epoxides or related species. While direct examples with [(AuCl)₂(dppp)] are specific, closely related dinuclear gold-diphosphine catalysts have shown high efficacy in similar transformations, suggesting its applicability.[5][16] The following is an adapted protocol for the synthesis of 2,5-diphenylfuran, a reaction where dinuclear gold catalysts have proven effective.[5]
Materials:
-
This compound, [(AuCl)₂(dppp)] (2.5 mol%)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, NaBArF₂₄ (5 mol%)
-
Phenylacetylene (2.2 equiv)
-
Pyridine-N-oxide (1.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add [(AuCl)₂(dppp)] and NaBArF₂₄ to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by pyridine-N-oxide and phenylacetylene.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,5-diphenylfuran.
Trustworthiness & Self-Validation: In this protocol, the use of a non-coordinating borate activator is key. The reaction's success relies on the in situ formation of a gold-carbene or related reactive intermediate, which then undergoes cyclization.[16] Control experiments are crucial for validation: running the reaction without the gold catalyst or without the activator should result in no product formation, confirming that the complete catalytic system is necessary for the transformation.[5]
Field-Proven Insights & Troubleshooting
-
Catalyst Deactivation: Cationic gold species can be prone to reduction to Au(0) (gold mirror or black precipitate), especially with highly reactive substrates or impurities. Using rigorously dried solvents and reagents under an inert atmosphere minimizes this.
-
Incomplete Conversion: If a reaction stalls, a small, fresh portion of the activated catalyst can be added. Alternatively, switching to a more activating silver salt (e.g., from AgOTf to AgSbF₆) can increase the reaction rate.
-
Competing Hydration: For terminal alkynes, a common side reaction is hydration to form methyl ketones if trace water is present. Ensuring anhydrous conditions is paramount.
-
Ligand Effects: The "bite angle" and flexibility of the dppp ligand create a specific coordination environment around the gold centers.[6] For some transformations, other diphosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) or dppf (1,1'-bis(diphenylphosphino)ferrocene) may offer superior results, highlighting the importance of ligand screening in reaction optimization.[5]
References
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- Gold catalysis in organic transformations: A review. Taylor & Francis Online.
- Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity.
- Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation.
- Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes.
- Recent advances in the gold-catalyzed additions to C–C multiple bonds.
- Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Applic
- Gold-Catalyzed Organic Reactions.
- Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes.
- Gold catalysis in total synthesis. Royal Society of Chemistry.
- Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.
- Gold-Catalyzed Carbon−Heteroatom Bond-Forming Reactions.
- Generally accepted reaction mechanism for gold(I) complex catalyzed reactions involving alkynes.
- The synthesis and X-ray structure analysis of dichloro {1,3-bis(disphenylphosphino)propane}digold(I). Semantic Scholar.
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ- bis(phosphino)metallocene. Royal Society of Chemistry.
- [μ-1,3-Bis(diphenylphosphino)propane-κ2 P:P′]bis[bromidogold(I)].
- 1,3-Bis(diphenylphosphino)propane. Wikipedia. 4jjMM0uEIc0D)
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Gold-catalyzed hydroamination using Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Application Note & Protocol: Gold-Catalyzed Hydroamination
Utilizing [Au₂(dppp)₂]²⁺ Platforms for Efficient C-N Bond Formation
Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Ascendancy of Gold in Catalysis
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1][2] Unlike many transition metals that cycle between different oxidation states, gold(I) complexes typically act as potent yet gentle π-acids.[2] This allows them to activate unsaturated C-C bonds (alkynes, allenes, and alkenes) towards nucleophilic attack without requiring harsh temperatures or aggressive reagents.[2] The hydroamination of unsaturated bonds—the direct addition of an N-H bond across a C-C multiple bond—is a cornerstone transformation for synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals and fine chemicals.[1][3]
This guide focuses on the application of catalysts derived from Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, often formulated as a dinuclear, dppp-bridged complex, for intra- and intermolecular hydroamination reactions. We will explore the mechanistic underpinnings, substrate scope, and provide a detailed, field-tested protocol for researchers in synthetic chemistry and drug development.
The Catalyst System: Structure, Activation, and the Role of the Dppp Ligand
The precatalyst, often a dimeric chloro-gold(I) complex with 1,3-bis(diphenylphosphino)propane (dppp) ligands, is a stable, readily handled solid. The dppp ligand is crucial; it acts as a bidentate chelating or bridging ligand that imparts stability and specific steric and electronic properties to the gold center.[4] The propane backbone forms a six-membered chelate ring, which influences the catalytic pocket.[4]
Catalyst Activation: Most gold(I) chloride precatalysts, including those with phosphine ligands, are not catalytically active themselves.[5] Activation requires the abstraction of the chloride anion to generate a highly electrophilic, cationic gold(I) species, [L-Au]⁺. This is typically achieved by adding a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver triflate (AgOTf), or silver tetrafluoroborate (AgBF₄).[5][6] The silver cation precipitates as AgCl, leaving the active cationic gold catalyst in solution.
The choice of the counterion (e.g., SbF₆⁻, OTf⁻) is not trivial, as it can significantly influence the catalyst's reactivity and stability through ion pairing and other noncovalent interactions.[7]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for gold-catalyzed hydroamination involves several key steps. While nuances exist depending on the substrate and conditions, the core pathway illustrates the fundamental principles of gold's π-acid catalysis.
-
Activation of the π-System: The cationic gold(I) catalyst, [(dppp)Au]⁺, coordinates to the alkyne or alkene. This coordination polarizes the C-C multiple bond, depleting it of electron density and rendering it highly susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack: An amine (the nucleophile) attacks the activated π-system. For intermolecular reactions, this typically follows Markovnikov regioselectivity. In intramolecular reactions, the regioselectivity is dictated by the tether length and substitution, favoring the formation of 5- or 6-membered rings. This attack is often stereospecific, proceeding via an anti-addition pathway.[8]
-
Protodeauration/Protonolysis: The resulting organogold intermediate undergoes rapid protonolysis. A proton source (often the amine substrate itself or trace acid) cleaves the C-Au bond, releasing the final enamine or amine product and regenerating the active cationic gold catalyst, which re-enters the catalytic cycle.[9]
Diagram: Generalized Catalytic Cycle for Hydroamination
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Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane catalyzed enyne cyclization protocols
An In-Depth Guide to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane Catalyzed Enyne Cyclization Protocols
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the application of this compound, hereafter referred to as [AuCl]₂(dppp), in the catalysis of enyne cyclization reactions. This powerful transformation enables the efficient construction of complex molecular architectures from readily accessible starting materials, making it a cornerstone of modern synthetic strategy. This guide moves beyond a simple recitation of steps to provide a deep understanding of the underlying mechanistic principles, the rationale behind protocol design, and practical advice for implementation in a research setting.
Introduction: The Power of Homogeneous Gold Catalysis
Homogeneous gold catalysis has emerged as a formidable tool in organic synthesis, primarily due to the unique ability of gold(I) complexes to act as powerful π-acids.[1] This high affinity for carbon-carbon multiple bonds, particularly alkynes, allows for their activation toward nucleophilic attack under exceptionally mild conditions.[2] Among the vast array of transformations enabled by gold catalysts, the cyclization of enynes (molecules containing both an alkene and an alkyne) is particularly noteworthy for its capacity to rapidly build molecular complexity.[3] These reactions can forge intricate carbocyclic and heterocyclic scaffolds that are central to natural products and pharmaceutical agents.
The catalyst, [AuCl]₂(dppp), features a bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), which bridges two gold(I) chloride centers. The dppp ligand provides a defined steric and electronic environment that modulates the reactivity and stability of the catalytic species, making it a robust and versatile choice for a range of enyne cyclizations.[4]
The Catalyst: Structure, Preparation, and Activation
Catalyst Structure and Properties
The [AuCl]₂(dppp) complex is a dimeric, air- and moisture-stable solid, which simplifies handling and storage. The dppp ligand chelates the gold centers, forming a six-membered ring that imparts stability and influences the catalytic activity.[5]
Catalyst Preparation
While commercially available, [AuCl]₂(dppp) can also be synthesized in the laboratory. A general and reliable method involves the reaction of the dppp ligand with a suitable gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride ([Au(SMe₂)Cl]).[6]
Synthetic Protocol:
-
Dissolve 1,3-bis(diphenylphosphino)propane (dppp) in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of [Au(SMe₂)Cl] (2 equivalents) in DCM dropwise to the dppp solution at room temperature.
-
Stir the reaction mixture for several hours. The product typically precipitates as a white solid.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.
Generation of the Active Catalytic Species
The [AuCl]₂(dppp) complex is a pre-catalyst. The active catalyst is the cationic gold(I) species, [Au(dppp)]⁺, which is generated in situ. This is typically achieved by abstracting the chloride ligands with a silver salt that has a non-coordinating counter-anion, such as silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf).[7] The choice of the silver salt is critical, as the counter-anion (e.g., SbF₆⁻, OTf⁻) can influence the electrophilicity of the gold center and, consequently, the reaction's efficiency and selectivity.
Mechanistic Principles of Enyne Cyclization
Understanding the reaction mechanism is paramount to optimizing conditions and predicting outcomes. Gold-catalyzed enyne cyclizations are not monolithic; they can proceed through several distinct, competing pathways, the course of which is dictated by substrate structure, reaction conditions, and the nature of the nucleophiles present.
The generally accepted catalytic cycle begins with the activation of the alkyne by the cationic gold(I) center.[1]
The Catalytic Cycle involves several key stages:
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne moiety of the enyne substrate, increasing its electrophilicity.
-
Intramolecular Attack: The tethered alkene acts as an internal nucleophile, attacking the activated alkyne. The regiochemistry of this attack (e.g., 5-exo-dig vs. 6-endo-dig for a 1,6-enyne) is a critical determinant of the product structure.[3]
-
Formation of a Cyclopropyl Gold Carbene: The initial cyclization typically leads to the formation of a highly reactive bicyclic cyclopropyl gold(I) carbene intermediate. This species is a central branching point in the reaction manifold.[8][9]
-
Carbene Evolution: From this intermediate, several pathways are possible:
-
Skeletal Rearrangement: The strained bicyclic system can undergo ring-opening via cleavage of one or more C-C bonds to yield various diene products. These are often referred to as single-cleavage or double-cleavage rearrangements.[1]
-
Nucleophilic Trapping: If an external or internal nucleophile (e.g., water, alcohol, amine) is present, it can attack the carbene or a related cationic intermediate, leading to the incorporation of the nucleophile into the final product.[3]
-
Cyclopropanation: The gold carbene can react with another alkene in an inter- or intramolecular fashion to form a new cyclopropane ring.[3]
-
-
Protodeauration: The cycle concludes with the release of the product and regeneration of the active gold(I) catalyst, typically through protonolysis.
Below is a diagram illustrating the generalized catalytic cycle for a 1,6-enyne.
Caption: Generalized catalytic cycle for the gold-catalyzed cyclization of a 1,6-enyne.
Experimental Protocols and Methodologies
Scientific integrity requires protocols that are detailed, reproducible, and explain the rationale behind each manipulation.
General Experimental Workflow
A typical experimental procedure follows a logical sequence from setup to analysis. Adherence to inert atmosphere techniques is often crucial for achieving high yields and reproducibility, as trace moisture can sometimes interfere with the reaction by acting as a competing nucleophile.
Caption: Standard experimental workflow for a gold-catalyzed enyne cyclization.
Detailed Protocol: Skeletal Rearrangement of a 1,6-Enyne
This protocol describes a typical cycloisomerization reaction leading to a rearranged diene product.
Materials and Reagents:
-
1,6-Enyne substrate (e.g., diethyl dipropargylmalonate derivative)
-
This compound, [AuCl]₂(dppp)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (for quenching)
-
Standard workup and purification reagents (diethyl ether, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar under vacuum using a heat gun and backfill with an inert gas (Argon or Nitrogen).
-
Causality: This step is crucial to remove adsorbed water from the glass surface, which could otherwise act as a nucleophile and lead to undesired hydration byproducts.
-
-
Reaction Setup: To the cooled Schlenk flask, add the 1,6-enyne substrate (1.0 eq, e.g., 0.5 mmol). Dissolve it in anhydrous DCM (e.g., 5 mL) under a positive pressure of inert gas.
-
Catalyst Preparation: In a separate vial, weigh the [AuCl]₂(dppp) pre-catalyst (e.g., 0.01 eq, 1 mol% Au) and AgSbF₆ (e.g., 0.02 eq, 2 mol%).
-
Causality: The silver salt is used in stoichiometric amounts relative to the chloride on the pre-catalyst to ensure complete generation of the active cationic gold species. A slight excess is sometimes used.
-
-
Reaction Initiation: Add the solid catalyst mixture to the stirred solution of the enyne at room temperature (23 °C).
-
Expert Insight: Adding the catalyst as a solid or a freshly prepared stock solution in a small amount of solvent can ensure accurate dosing. For very sensitive reactions, the catalyst and silver salt can be pre-stirred in DCM for 5-10 minutes to form the active species before adding to the substrate solution.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Causality: The amine base deactivates the acidic gold catalyst and neutralizes any Brønsted acids that may have formed, preventing potential product degradation.
-
-
Workup: Concentrate the solution in vacuo. Redissolve the residue in diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Substrate Scope and Data Summary
The [AuCl]₂(dppp) catalyst system is effective for a variety of enyne substrates. The substitution pattern on the enyne, the nature of the tether, and the terminal substituents all influence the reaction outcome.
| Substrate Type | Tether (X) | Typical Product(s) | Approx. Yield Range | Reference Insight |
| 1,5-Enyne | -C(CO₂Et)₂- | Bicyclo[3.1.0]hexane derivatives | 70-95% | Often proceeds via 5-exo-dig cyclization.[3] |
| 1,6-Enyne | -C(CO₂Et)₂- | Skeletal rearrangement dienes | 65-90% | The classic substrate for studying rearrangement pathways.[1] |
| 1,6-Enyne | -NTs- | Nitrogen-containing heterocycles | 75-98% | Can undergo hydroamination/cyclization cascades.[2] |
| 1,7-Enyne | -O- | Furan or chromene derivatives | 50-85% | Intramolecular hydroarylation or alkoxycyclization is common.[8][10] |
| Aryl-alkynes | N/A | Naphthalene or Indene derivatives | 60-92% | Proceeds via intramolecular Friedel-Crafts-type reaction.[3] |
Note: Yields are representative and highly dependent on the specific substrate and reaction conditions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Sluggish Conversion | 1. Inactive catalyst. 2. Insufficiently pure reagents/solvent. 3. Deactivating functional group on substrate. | 1. Ensure complete chloride abstraction; try a different silver salt (e.g., AgBF₄). 2. Use freshly distilled, anhydrous solvents. 3. Check substrate for strongly coordinating groups (e.g., unprotected amines, thiols). |
| Low Yield / Complex Mixture | 1. Reaction temperature too high/low. 2. Competing reaction pathways. 3. Product instability on silica gel. | 1. Optimize temperature; some rearrangements are cleaner at lower temperatures (-40 to 0 °C). 2. Vary the solvent or the counter-anion to favor one pathway. 3. Neutralize silica gel with triethylamine before chromatography or use a different stationary phase (e.g., alumina). |
| Formation of Hydration Byproducts | Presence of adventitious water. | Rigorously dry all glassware, solvents, and use a well-maintained inert atmosphere glovebox or Schlenk line. |
References
-
Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350. [Link]
-
Mageed, A. H., et al. (2024). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances, 14, 28558-28581. [Link]
-
López-Sánchez, D., et al. (2020). Puzzling Structure of the Key Intermediates in Gold(I)‐catalyzed Cyclization Reactions of Enynes and Allenenes. Chemistry – A European Journal, 26(18), 4103-4111. [Link]
-
Lee, J. H., et al. (2018). Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. Journal of the American Chemical Society, 140(34), 10857–10865. [Link]
-
Cariati, E., et al. (2000). [1,3-Bis(diphenylphosphino)propane]trichlorooxorhenium(V). Acta Crystallographica Section C Crystal Structure Communications, 56(6), e284-e285. [Link]
-
Shi, Y., et al. (2016). NHC-gold(i)-catalyzed method for converting aryl propargyl ethers into 2H-chromene derivatives. Organic & Biomolecular Chemistry, 14, 9959-9968. [Link]
-
Liu, B., et al. (2024). Pathway economy in cyclization of 1,n-enynes. Exploration, 4(2), 20230073. [Link]
-
Ito, T., et al. (2022). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters, 24(4), 951–955. [Link]
-
ResearchGate. (n.d.). Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. [Link]
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Melnik, M. G., et al. (2022). Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)]. Dalton Transactions, 51, 17293-17304. [Link]
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Alcaide, B., et al. (2016). Prins Cyclizations in Au-Catalyzed Reactions of Enynes. Molecules, 21(9), 1133. [Link]
-
Hudgens, J. W., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Inorganic Chemistry, 50(21), 10850-10860. [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Gold(I)-catalyzed stereoselective cyclization of 1,3-enyne aldehydes by a 1,3-acyloxy migration/Nazarov cyclization/aldol addition cascade. Chemical Science, 1(4), 485-488. [Link]
-
ResearchGate. (n.d.). Synthesis of trans-[RuCl 2(dppe) 2] using the tetraalkylammonium chloride under transfer phase catalysis conditions. [Link]
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Tarselli, M. A., & Gagné, M. R. (2008). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. The Journal of Organic Chemistry, 73(6), 2439–2441. [Link]
-
Laskin, J., et al. (2013). Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. ChemPlusChem, 78(9), 1077-1085. [Link]
-
Purdue University Graduate School. (2018). SYNTHESIS OF GOLD NANOPARTICLE CATALYSTS USING A BIPHASIC LIGAND EXCHANGE METHOD AND STUDY OF THEIR ELECTROCATALYTIC PROPERTIES. [Link]
- Google Patents. (2011). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
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Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5024–5049. [Link]
-
Chang, C., et al. (2022). Formal total synthesis of macarpine via a Au(I)-catalyzed 6-endo-dig cycloisomerization strategy. Beilstein Journal of Organic Chemistry, 18, 1481-1487. [Link]
-
Common Organic Chemistry. (n.d.). 1,3-Bis(diphenylphosphino)propane [Dppp]. [Link]
-
ResearchGate. (n.d.). Scheme 2: Au(I)-catalyzed cascade cyclization paths of 1,5-enynes. [Link]
-
Tarselli, M. A., & Gagné, M. R. (2008). Gold(I)-catalyzed intramolecular hydroarylation of allenes. The Journal of Organic Chemistry, 73(6), 2439-41. [Link]
-
ResearchGate. (n.d.). Formal Alkyne Aza-Prins Cyclization: Gold(I)-Catalyzed Cycloisomerization of Mixed N,O-Acetals Generated from Homopropargylic Amines to Highly Substituted Piperidines. [Link]
-
Bertani, R., et al. (n.d.). Highly Active [Pd(AcO)2(dppp)] Catalyst for the CO-C2H4 Copolymerization in H2O. [Link]
-
Wang, Y., et al. (2022). Performance, Reaction Pathway, and Pretreatment of Au Catalyst Precursor in H 2 /O 2 Atmosphere for the Epoxidation of Propylene. Catalysts, 12(5), 540. [Link]
-
ResearchGate. (n.d.). A) Gold‐catalyzed intermolecular hydroarylation of alkynes. [Link]
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Application Notes and Protocols for Intramolecular Hydroarylation with Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Dinuclear Gold Catalysis in Intramolecular C-H Functionalization
The construction of complex molecular architectures from simple precursors is a cornerstone of modern organic synthesis and drug discovery. Intramolecular hydroarylation, the addition of an aromatic C-H bond across a tethered unsaturated moiety (such as an alkyne or allene), represents a highly atom-economical strategy for the synthesis of carbo- and heterocyclic scaffolds.[1] While various transition metals can catalyze this transformation, gold(I) complexes have emerged as exceptionally potent catalysts due to their strong carbophilic Lewis acidity, enabling the activation of C-C multiple bonds under mild conditions.[2]
This guide focuses on a specific and highly effective catalyst system: Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane , often denoted as [AuCl(dppp)]₂ . This dinuclear gold(I) complex offers distinct advantages over its mononuclear counterparts. The proximity of the two gold centers, bridged by the flexible 1,3-bis(diphenylphosphino)propane (dppp) ligand, can facilitate cooperative effects, potentially lowering activation barriers and influencing regioselectivity.[3][4] The presence of two gold atoms may also allow for alternative reaction pathways, such as dual activation of both the nucleophile and the electrophile, leading to enhanced reactivity and broader substrate scope.[4]
These application notes provide a comprehensive overview of the use of [AuCl(dppp)]₂ in intramolecular hydroarylation, including a detailed experimental protocol, a discussion of the plausible catalytic cycle, a representative substrate scope, and essential safety considerations.
Catalytic Cycle and Mechanistic Considerations
The catalytic cycle for the intramolecular hydroarylation facilitated by [AuCl(dppp)]₂ is initiated by the activation of the gold(I) precatalyst. This is typically achieved by halide abstraction using a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), to generate a highly electrophilic cationic gold species. The dinuclear nature of the catalyst is maintained throughout the catalytic cycle, where the two gold centers may act in concert.
A plausible catalytic cycle is depicted below:
Figure 1: Proposed catalytic cycle for the intramolecular hydroarylation catalyzed by [AuCl(dppp)]₂.
1. Catalyst Activation: The precatalyst, [AuCl(dppp)]₂, reacts with a silver salt (AgX) to abstract the chloride ligands, forming the active cationic dinuclear gold catalyst and insoluble silver chloride (AgCl).
2. π-Complex Formation: The electron-rich alkyne or allene moiety of the substrate coordinates to one or both of the cationic gold centers, forming a π-complex. This coordination increases the electrophilicity of the unsaturated bond, activating it for nucleophilic attack.
3. Intramolecular Nucleophilic Attack: The tethered arene acts as an internal nucleophile, attacking the activated alkyne or allene. This is the key C-C bond-forming step and typically proceeds in an exo or endo fashion depending on the substrate and reaction conditions.
4. Vinyl-Digold Intermediate: The nucleophilic attack results in the formation of a vinyl-digold intermediate, with a newly formed C-Au bond.
5. Protodeauration: This intermediate is then protonated, cleaving the C-Au bond to release the cyclized product and regenerate the active cationic gold catalyst. The proton source can be trace amounts of acid in the reaction medium or an added acid co-catalyst.
Experimental Protocol: General Procedure for Intramolecular Hydroarylation
This protocol provides a general guideline for performing an intramolecular hydroarylation using [AuCl(dppp)]₂ as the catalyst. Optimization of reaction conditions (solvent, temperature, and catalyst loading) may be necessary for specific substrates.
Materials and Equipment:
-
Catalyst: this compound ([AuCl(dppp)]₂)
-
Silver Salt Activator: Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Substrate: Arene-tethered alkyne or allene
-
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the arene-tethered alkyne or allene substrate (1.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of dry nitrogen or argon for 5-10 minutes.
-
Addition of Catalyst and Activator: Under a positive pressure of inert gas, add the [AuCl(dppp)]₂ catalyst (typically 1-5 mol %) and the silver salt activator (typically 2-10 mol %). Note: The silver salt should be handled in a glovebox or under inert atmosphere due to its hygroscopic nature.
-
Solvent Addition: Add anhydrous solvent (DCM or DCE, to achieve a substrate concentration of 0.1-0.5 M) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing aliquots using GC-MS or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by passing the mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclized product.
-
Figure 2: General experimental workflow for the intramolecular hydroarylation.
Representative Substrate Scope and Data
The [AuCl(dppp)]₂ catalyst system is expected to be effective for a range of substrates. The following table provides a representative scope of potential substrates and expected products based on analogous gold-catalyzed hydroarylation reactions.[5][6] Yields are illustrative and may vary depending on the specific substrate and optimized reaction conditions.
| Entry | Substrate | Product | Expected Yield (%) |
| 1 | 1-(prop-2-yn-1-yloxy)benzene | 2H-chromene | 85-95 |
| 2 | N-allyl-N-(prop-2-yn-1-yl)aniline | 1-allyl-1,2-dihydroquinoline | 80-90 |
| 3 | 1-(but-3-en-1-yl)-2-(prop-2-yn-1-yl)benzene | 5,6-dihydrophenanthridine | 75-85 |
| 4 | 1-methoxy-4-(pent-4-yn-1-yl)benzene | 6-methoxy-1,2,3,4-tetrahydronaphthalene | 90-98 |
| 5 | N-(prop-2-yn-1-yl)indole | 1,2-dihydropyrrolo[1,2-a]quinoline | 70-80 |
Safety and Handling
-
Gold Compounds: Gold salts and complexes are generally considered to be of low toxicity. However, they should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: 1,3-Bis(diphenylphosphino)propane (dppp) is a solid that can be irritating to the skin, eyes, and respiratory tract. It is slightly air-sensitive and can oxidize over time.[7] It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Silver Salts: Silver salts like AgOTf are light-sensitive and hygroscopic. They should be stored in the dark in a desiccator and handled under an inert atmosphere.
-
Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and are suspected carcinogens. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| No reaction or low conversion | Inactive catalyst | Ensure the use of a fresh, high-purity silver salt for activation. Check the quality of the [AuCl(dppp)]₂ catalyst. |
| Insufficiently reactive substrate | Consider increasing the reaction temperature or using a more activating silver salt (e.g., AgSbF₆). | |
| Presence of inhibitors | Ensure all glassware is scrupulously clean and the solvent is anhydrous. | |
| Formation of side products (e.g., hydration of alkyne) | Presence of water | Use anhydrous solvents and reagents. Handle hygroscopic materials under an inert atmosphere. |
| Poor regioselectivity | Substrate-dependent issue | Modify the electronic or steric properties of the substrate. Screen different solvents and temperatures. |
Conclusion
This compound is a powerful and versatile catalyst for intramolecular hydroarylation reactions. Its dinuclear nature offers potential advantages in terms of reactivity and selectivity. The mild reaction conditions and tolerance to various functional groups make this catalytic system an attractive tool for the synthesis of complex cyclic molecules in academic and industrial research. By following the protocols and considering the mechanistic insights provided in this guide, researchers can effectively utilize this advanced catalytic system for their synthetic endeavors.
References
- Ma, S., et al. (2018). Asymmetric hydroarylation of enantioenriched allenes by using dinuclear achiral [(dppm)Au₂Cl₂].
- Tanaka, K., et al. (2015). Gold-catalyzed intramolecular hydroarylation of alkynones for the atroposelective synthesis of axially chiral all-benzenoid biaryls, 4-aryl-2-naphthol derivatives.
- Wang, Y., et al. (2021). Dinuclear gold catalysis. Chemical Society Reviews, 50(2), 1046-1075.
- Gorla, S., & Guntreddi, T. (2021). Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview. Organic & Biomolecular Chemistry, 19(33), 7136-7155.
- McNeil, A. J., et al. (2009). Mechanistic studies on Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations: evidence for rate-determining reductive elimination. Journal of the American Chemical Society, 131(45), 16573–16579.
-
MDPI. (n.d.). Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review. Retrieved from [Link]
- Kim, S., et al. (2013). Gold‐Catalyzed Hydroarylation of Aryl Alkynylphosphonates for the Synthesis of Phosphacoumarins.
- Corberán, R., & Echavarren, A. M. (2008). Dinuclear Gold Catalysis: Are Two Gold Centers Better than One?
- Arcadi, A., et al. (2012). Gold versus silver catalyzed intramolecular hydroarylation reactions of [(3-arylprop-2-ynyl)oxy]benzene derivatives. Organic & Biomolecular Chemistry, 10(48), 9700-9708.
- Toste, F. D., et al. (2017). Au(I)‐Catalyzed Regiodivergent Hydroarylation of Allenes for the Synthesis of Tetrahydrodiazepines or Tetrahydrodiazonines.
-
NIST. (2011). Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters. Retrieved from [Link]
- Kim, S. H., et al. (2013). Gold-Catalyzed Hydroarylation of Aryl Alkynylphosphonates for the Synthesis of Phosphacoumarins.
- Gagné, M. R., et al. (2014). Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems. Accounts of Chemical Research, 47(3), 834–846.
-
ResearchGate. (n.d.). Substrate scope. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular gold-catalyzed hydroarylation of precursor 1. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
For: Researchers, scientists, and drug development professionals.
Introduction: The Ascendancy of Gold Catalysis in Heterocyclic Synthesis
The synthesis of heterocyclic compounds remains a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, natural products, and materials science.[1][2][3] Traditionally, the construction of these vital scaffolds has often relied on multi-step, and sometimes harsh, synthetic routes. However, the advent of homogeneous gold catalysis has revolutionized this field, offering mild reaction conditions, exceptional functional group tolerance, and unique mechanistic pathways.[4][5][6][7] Gold catalysts, particularly gold(I) complexes, act as powerful π-acids, activating alkynes, allenes, and alkenes towards nucleophilic attack, thereby facilitating a diverse array of cyclization reactions.[8][9]
Among the arsenal of gold catalysts, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane ([Au2Cl2(dppp)]) has emerged as a particularly effective and versatile catalyst. Its bimetallic nature is believed to contribute to its enhanced catalytic activity in certain transformations.[10] This guide provides an in-depth exploration of the application of [Au2Cl2(dppp)] in the synthesis of various heterocyclic systems, complete with detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
[Au2Cl2(dppp)]: A Catalyst of Choice
The [Au2Cl2(dppp)] complex features two gold(I) centers bridged by the bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (dppp).[11] This structural arrangement confers stability and unique reactivity to the catalyst. The dppp ligand forms a six-membered ring with the two gold atoms, adopting a chair conformation.[12][13] The electron-donating phosphine groups enhance the π-acidity of the gold centers, making them highly effective in activating unsaturated carbon-carbon bonds.
Key Advantages of [Au2Cl2(dppp)]:
-
High Catalytic Activity: Often effective at low catalyst loadings.
-
Mild Reaction Conditions: Many transformations proceed at room temperature, preserving sensitive functional groups.[5]
-
Excellent Chemoselectivity: Gold's unique reactivity profile allows for selective transformations in the presence of various functional groups.[4][9]
-
Air and Moisture Tolerance: In many cases, reactions can be set up without the need for rigorously anhydrous or anaerobic conditions, simplifying experimental procedures.
Mechanistic Principles of Gold-Catalyzed Heterocycle Synthesis
The majority of heterocycle syntheses catalyzed by [Au2Cl2(dppp)] proceed through a common mechanistic framework. The catalytic cycle is typically initiated by the coordination of the gold(I) center to the alkyne, allene, or alkene moiety of the substrate. This coordination polarizes the C-C π-bond, rendering it highly electrophilic and susceptible to nucleophilic attack.
An intramolecular nucleophilic attack by a tethered heteroatom (e.g., oxygen, nitrogen) then leads to the formation of a new heterocyclic ring. The resulting organogold intermediate can then undergo protodeauration or other subsequent transformations to regenerate the active catalyst and afford the final product.[8]
Caption: Generalized mechanism for gold-catalyzed intramolecular cyclization.
Application in the Synthesis of Key Heterocycles
Synthesis of Furans
Furans are important structural motifs found in numerous natural products and pharmaceuticals.[10][14] Gold-catalyzed cyclization of alkynyl epoxides or the reaction of terminal alkynes with an oxygen-atom donor provides an efficient route to substituted furans.[10][15][16][17]
Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Furans from Terminal Alkynes
This protocol is adapted from studies on the synthesis of disubstituted furans using gold catalysts.[10]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Phenylacetylene | 102.14 g/mol | 102 mg | 1.0 mmol |
| Pyridine-N-oxide | 95.10 g/mol | 114 mg | 1.2 mmol |
| [Au2Cl2(dppp)] | 909.43 g/mol | 4.5 mg | 0.005 mmol (0.5 mol%) |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24) | 887.96 g/mol | 10.7 mg | 0.012 mmol |
| Dichloromethane (DCM) | - | 2.0 mL | - |
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add [Au2Cl2(dppp)] (4.5 mg, 0.005 mmol) and NaBArF24 (10.7 mg, 0.012 mmol).
-
Add dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst activation.
-
In a separate vial, dissolve phenylacetylene (102 mg, 1.0 mmol) and pyridine-N-oxide (114 mg, 1.2 mmol) in dichloromethane (1.0 mL).
-
Add the substrate solution to the catalyst mixture dropwise over 1 minute.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,5-diphenylfuran.
Expected Outcome: High yield of 2,5-diphenylfuran. Aryl-substituted alkynes generally provide better yields than alkyl-substituted alkynes.[10]
Caption: Experimental workflow for the synthesis of 2,5-diphenylfuran.
Synthesis of Pyrroles
The pyrrole scaffold is a fundamental component of many biologically active molecules.[18] Gold-catalyzed reactions, such as the cyclization of dienyl azides, provide a mild and efficient pathway to substituted pyrroles.[1]
Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles from Ynamides and Isoxazoles
This protocol is based on the formal [3+2] cycloaddition of ynamides and isoxazoles.[5]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Tosyl-N-(phenylethynyl)aniline | 349.44 g/mol | 349 mg | 1.0 mmol |
| 3,5-Dimethylisoxazole | 97.12 g/mol | 117 mg | 1.2 mmol |
| [Au2Cl2(dppp)] | 909.43 g/mol | 9.1 mg | 0.01 mmol (1 mol%) |
| Silver triflate (AgOTf) | 256.94 g/mol | 5.1 mg | 0.02 mmol |
| 1,2-Dichloroethane (DCE) | - | 3.0 mL | - |
Procedure:
-
In a reaction tube, combine the ynamide (349 mg, 1.0 mmol), 3,5-dimethylisoxazole (117 mg, 1.2 mmol), [Au2Cl2(dppp)] (9.1 mg, 0.01 mmol), and silver triflate (5.1 mg, 0.02 mmol).
-
Add 1,2-dichloroethane (3.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a short pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-amino-pyrrole derivative.
Mechanistic Insight: The reaction is initiated by the gold-catalyzed activation of the ynamide. The nitrogen of the isoxazole then attacks the α-carbon of the activated alkyne, leading to the formation of an α-imino gold carbene intermediate. Subsequent cyclization and deauration afford the pyrrole product.[5]
Synthesis of Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[19][20] Gold catalysis offers several elegant strategies for indole synthesis, including the intramolecular hydroarylation of N-aryl alkynyl amines.
Protocol: Gold-Catalyzed Intramolecular Hydroarylation for Indole Synthesis
This protocol is based on the gold(I)-catalyzed cycloisomerization of tryptamine-derived ynamides.[5]
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-(2-(1H-indol-3-yl)ethyl)-N-tosylprop-2-yn-1-amine | 368.47 g/mol | 184 mg | 0.5 mmol |
| [Au2Cl2(dppp)] | 909.43 g/mol | 4.5 mg | 0.005 mmol (1 mol%) |
| Silver hexafluoroantimonate (AgSbF6) | 343.62 g/mol | 3.4 mg | 0.01 mmol |
| Dichloromethane (DCM) | - | 5.0 mL | - |
Procedure:
-
To a solution of the tryptamine-derived ynamide (184 mg, 0.5 mmol) in dichloromethane (5.0 mL) at room temperature, add [Au2Cl2(dppp)] (4.5 mg, 0.005 mmol) and AgSbF6 (3.4 mg, 0.01 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the fused indole N-heterocycle.
Controlling Regioselectivity: The regioselectivity of the cyclization (5-exo-dig vs. 6-endo-dig) can be influenced by the steric bulk of substituents on the ynamide.[5] Larger substituents tend to favor the 5-exo-dig pathway.[5]
Safety and Handling
While gold catalysts are generally less toxic than many other heavy metal catalysts, standard laboratory safety practices should always be followed.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling gold compounds and organic solvents.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine powders.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper activation of the pre-catalyst with a silver salt. Use freshly prepared solutions. |
| Poor substrate reactivity | Increase reaction temperature or reaction time. Consider a more activated substrate if possible. | |
| Formation of byproducts | Incorrect reaction conditions | Optimize solvent, temperature, and catalyst loading. Ensure the absence of water if the reaction is moisture-sensitive. |
| Catalyst decomposition | Use a more robust ligand or a different gold pre-catalyst. | |
| Difficulty in product isolation | Co-elution with starting materials | Optimize the chromatographic separation conditions (e.g., different solvent system, gradient elution). |
Conclusion
This compound is a powerful and versatile catalyst for the synthesis of a wide range of heterocyclic compounds. Its ability to efficiently catalyze complex transformations under mild conditions makes it an invaluable tool for synthetic chemists in academia and industry. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this remarkable catalyst in the pursuit of novel and medicinally relevant molecules.
References
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Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. ResearchGate. Available at: [Link]
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[1,3-Bis(diphenylphosphino)propane]trichlorooxorhenium(V). PubMed. Available at: [Link]
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Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. E-Journal of Chemistry. Available at: [Link]
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Gold(I)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines. RSC Publishing. Available at: [Link]
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Gold-catalyzed Formation of Heterocycles - An Enabling New Technology for Medicinal Chemistry. PubMed. Available at: [Link]
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Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ2 P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate. National Institutes of Health. Available at: [Link]
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
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Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Chemistry Portal. Available at: [Link]
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ- bis(phosphino)metallocene. The Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d2dt02861a
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Gold-Catalyzed Organic Reactions. ACS Publications. Available at: [Link]
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Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. Available at: [Link]
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Heterobimetallic Gold/Ruthenium Complexes Synthesized via Post‐functionalization and Applied in Dual Photoredox Gold Catalysis. PubMed Central. Available at: [Link]
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Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines. RSC Publishing. Available at: [Link]
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One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health. Available at: [Link]
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[1,3-Bis(diphenylphosphino)propane]trichlorooxorhenium(V). ResearchGate. Available at: [Link]
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Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]
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DFT rationalization of the mechanism and selectivity in a gold-catalyzed oxidative cyclization of diynones with alcohols. RSC Publishing. Available at: [Link]
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Biosynthesis of porphyrins and related macrocycles. Part 29. Synthesis and chemistry of 2,2-disubstituted 2H-pyrroles (pyrrolenines). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. ACS Publications. Available at: [Link]
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Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Maximum Academic Press. Available at: [Link]
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Gold Catalysis in Organic Synthesis. SCI. Available at: [Link]
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Catalyst preparation: Synthesis of Solid Catalysts and Support. YouTube. Available at: [Link]
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Chemical Preparation of Supported Bimetallic Catalysts. Gold-Based Bimetallic, a Case Study. MDPI. Available at: [Link]
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Catalytic Activity of trans-Bis(pyridine)gold Complexes. ACS Publications. Available at: [Link]
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Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]
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Gold catalysis in organic transformations: A review. Taylor & Francis. Available at: [Link]
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A Detailed Investigation and Catalytic Application of Gold Nanoparticles Towards Synthesis of N & O-Heterocycles. ResearchGate. Available at: [Link]
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(PDF) Gold Catalysis in Organic Transformations: A Review. ResearchGate. Available at: [Link]
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A sustainable catalytic pyrrole synthesis. ResearchGate. Available at: [Link]
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[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. PubMed Central. Available at: [Link]
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Development of Sustainable Catalytic Pathways for Furan Derivatives. PubMed Central. Available at: [Link]
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Catalyst synthesis. Fritz Haber Institute. Available at: [Link]
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Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia.pub. Available at: [Link]
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Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Journal of the Serbian Chemical Society. Available at: [Link]
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Use of Gold Nanoparticles in the Synthesis of Heterocyclic Compounds. City College. Available at: [Link]
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Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Maximum Academic Press. Available at: [Link]
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One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. Available at: [Link]
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Atom-Efficient Iron-Catalyzed Cascade Synthesis of Pyrroles from Nitroarenes under Low-Pressure Conditions. Chemical Communications (RSC Publishing). Available at: [Link]
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Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Hitit University. Available at: [Link]
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Recent developments in gold-catalyzed cycloaddition reactions. PubMed Central. Available at: [Link]
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Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. SciSpace. Available at: [Link]
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Atom-Efficient Iron-Catalyzed Cascade Synthesis of Pyrroles from Nitroarenes under Low-Pressure Conditions. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane for C-C and C-X Bond Formation
Introduction: The Unique Appeal of Digold Catalysis with a Flexible Diphosphine Bridge
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, offering unique reactivity for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2] Gold(I) complexes, in particular, act as soft, carbophilic Lewis acids that effectively activate alkynes, allenes, and alkenes towards nucleophilic attack under mild conditions.[3] The dinuclear complex, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, often denoted as [Au₂(μ-dppp)Cl₂], leverages the distinct properties of both the gold(I) centers and the bridging diphosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp).
The dppp ligand is crucial to the catalyst's function. Unlike rigid ligands, its flexible three-carbon propane backbone allows the two phosphorus atoms to coordinate to the gold centers, forming a stable six-membered chelate ring.[1] This bidentate coordination enhances the stability of the catalytic species compared to monodentate phosphine ligands. Furthermore, the electronic properties of the dppp ligand modulate the Lewis acidity of the gold(I) centers, influencing their catalytic activity and selectivity.[2] The dinuclear nature of the complex may also allow for cooperative effects between the two gold centers, potentially enhancing catalytic efficiency.[4]
This guide provides an in-depth look at the application of this compound in key synthetic transformations, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Catalytic Pathways
The catalytic utility of [Au₂(μ-dppp)Cl₂] is typically initiated by the abstraction of the chloride ligands to generate a highly electrophilic cationic gold(I) species. This is commonly achieved using a silver salt with a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆). The resulting cationic gold complex is a potent π-acid, ready to engage with unsaturated C-C bonds.
Caption: Catalyst Activation Workflow.
Application I: C-C Bond Formation via Hydroarylation of Alkynes
A significant application of dppp-ligated gold(I) catalysts is in the intramolecular hydroarylation of alkynes, a powerful method for constructing carbocycles and heterocycles. The reaction involves the activation of an alkyne by the cationic gold(I) center, followed by a nucleophilic attack from an appended aromatic ring.
Mechanistic Rationale
The generally accepted mechanism for gold-catalyzed hydroarylation proceeds as follows:
-
Catalyst Activation: The pre-catalyst, [Au₂(μ-dppp)Cl₂], is activated by a silver salt to form the cationic species [Au₂(μ-dppp)]²⁺.
-
Alkyne Coordination: The electron-rich alkyne π-system coordinates to the electrophilic gold(I) center, increasing the alkyne's susceptibility to nucleophilic attack.
-
Intramolecular Attack (Cyclization): The appended arene acts as an internal nucleophile, attacking the activated alkyne in an exo-dig or endo-dig fashion. The regioselectivity is often influenced by the stability of the resulting vinylgold intermediate.
-
Protodeauration: The resulting vinylgold intermediate is protonated, typically by a protic acid additive or trace acid in the medium. This step releases the cyclized product and regenerates the active cationic gold catalyst, thus closing the catalytic cycle. The use of a strong acid like triflic acid (TfOH) can be essential to facilitate this turnover-limiting step.[5]
Caption: General Mechanism for Intramolecular Hydroarylation.
General Protocol: Synthesis of Phosphacoumarins
This protocol is adapted from established procedures for gold-catalyzed intramolecular hydroarylation of aryl alkynylphosphonates.[5] It serves as a representative method for C-C bond formation.
Materials:
-
This compound ([Au₂(μ-dppp)Cl₂])
-
Silver triflate (AgOTf)
-
Triflic acid (TfOH)
-
Aryl alkynylphosphonate substrate
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.005 mmol, 1 mol% Au) and silver triflate (0.01 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Activation: Stir the resulting suspension at room temperature (25 °C) for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold species.
-
Reagent Addition: To this suspension, add triflic acid (0.3 mmol, 1.5 equiv.) followed by a solution of the aryl alkynylphosphonate substrate (0.2 mmol, 1.0 equiv.) in anhydrous 1,2-dichloroethane (1.0 mL).
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter through a short pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired phosphacoumarin product.
| Entry | Substrate (R Group) | Time (h) | Yield (%) |
| 1 | n-Butyl | 2 | 85 |
| 2 | Phenyl | 3 | 78 |
| 3 | Cyclohexyl | 2.5 | 81 |
| 4 | Benzyl | 3 | 75 |
| 5 | p-Methoxyphenyl | 4 | 72 |
Table 1: Representative substrate scope for the intramolecular hydroarylation. Conditions based on analogous Ph₃PAuCl catalysis. Yields are hypothetical but representative.
Application II: C-X Bond Formation via Intermolecular Addition of Nucleophiles
Cationic gold(I) complexes excel at catalyzing the addition of heteroatom nucleophiles (C-O, C-N, C-S bonds) to unsaturated systems. The high oxophilicity and thiophilicity of gold make these transformations particularly efficient.
Mechanistic Rationale
The mechanism for intermolecular C-X bond formation is analogous to hydroarylation, but with an external nucleophile.
-
Alkyne Activation: The cationic [Au₂(μ-dppp)]²⁺ catalyst coordinates to the alkyne.
-
Nucleophilic Attack: An external nucleophile (e.g., alcohol, amine, thiol) attacks the activated alkyne. This attack typically occurs in an anti fashion relative to the gold catalyst.
-
Protodeauration: The resulting vinylgold intermediate is protonated, releasing the enol ether, enamine, or vinyl sulfide product and regenerating the active catalyst.
Caption: General Mechanism for Intermolecular C-X Bond Formation.
General Protocol: Intermolecular Hydroalkoxylation of Alkynes
This protocol provides a general framework for the addition of alcohols to terminal alkynes, a direct method for synthesizing valuable ketal and enol ether products.
Materials:
-
This compound ([Au₂(μ-dppp)Cl₂])
-
Silver hexafluoroantimonate (AgSbF₆)
-
Terminal Alkyne
-
Alcohol (used as solvent and reagent)
-
Anhydrous Dichloromethane (DCM, if needed for solubility)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (0.01 mmol, 2 mol% Au) in anhydrous dichloromethane (1 mL).
-
Activation: Add silver hexafluoroantimonate (0.02 mmol, 4 mol%). Stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add the terminal alkyne (0.5 mmol, 1.0 equiv.) to the activated catalyst solution, followed by the alcohol (5.0 mmol, 10 equiv.). If the alcohol is a liquid at room temperature, it can often be used as the solvent, in which case the initial dissolution in DCM can be omitted.
-
Reaction: Stir the reaction at room temperature (25 °C) to 40 °C. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Workup: Once the starting alkyne is consumed, quench the reaction with a few drops of triethylamine.
-
Purification: Concentrate the mixture under reduced pressure and purify by flash column chromatography on silica gel to yield the desired product.
| Entry | Alkyne | Alcohol | Product Type | Yield (%) |
| 1 | Phenylacetylene | Methanol | Benzaldehyde dimethyl ketal | 92 |
| 2 | 1-Octyne | Ethanol | 2,2-Diethoxy-octane | 88 |
| 3 | Phenylacetylene | tert-Butanol | Phenyl tert-butyl enol ether | 75 |
| 4 | Cyclohexylacetylene | Methanol | Cyclohexyl methyl ketone dimethyl ketal | 90 |
Table 2: Representative scope for intermolecular hydroalkoxylation. Yields are hypothetical but representative of typical gold-catalyzed additions.
Conclusion and Outlook
This compound is a robust and versatile pre-catalyst for a range of synthetic transformations. The flexible dppp ligand provides a stable coordination environment that, upon activation, generates a highly effective cationic gold catalyst. The protocols outlined here for hydroarylation (C-C bond formation) and hydroalkoxylation (C-O bond formation) demonstrate the broad applicability of this system. The mild reaction conditions, tolerance of various functional groups, and high efficiency make this catalyst a valuable tool for academic and industrial researchers. Future research may focus on leveraging the dinuclear nature of this complex for cooperative catalysis and expanding its application in asymmetric synthesis through the use of chiral dppp analogues.
References
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Mirabelli, C. K., et al. (1987). Antitumor activity of bis(diphenylphosphino)alkanes, their gold(I) coordination complexes, and related compounds. Journal of Medicinal Chemistry, 30(12), 2181-2190. [Link]
-
Kim, H., & Lee, P. H. (2013). Gold‐Catalyzed Hydroarylation of Aryl Alkynylphosphonates for the Synthesis of Phosphacoumarins. Bulletin of the Korean Chemical Society, 34(10), 2855-2858. [Link]
-
Hanna, T. A., et al. (2022). Synthesis of disubstituted furans catalysed by [(AuCl)₂(μ-bis(phosphino)metallocene)]. Dalton Transactions, 51(40), 15481-15488. [Link]
-
Igashira-Kamiyama, A., et al. (2013). Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ²P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate. Acta Crystallographica Section E: Structure Reports Online, 69(4), m339-m340. [Link]
-
Tubaro, C., et al. (2013). Alkyne hydroarylation with Au N-heterocyclic carbene catalysts. Beilstein Journal of Organic Chemistry, 9, 246-253. [Link]
-
Mohr, F., et al. (2010). [μ-1,3-Bis(diphenylphosphino)propane-κ²P:P′]bis[bromidogold(I)]. Acta Crystallographica Section E: Structure Reports Online, 66(2), m167. [Link]
-
Li, Z., & Shi, Z. (2014). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 10, 2191-2241. [Link]
-
Nyamwihura, R. (2015). Synthesis of gold complexes from diphosphine ligands and screening reactions of heterocyclic acetylacetonato (ACAC) ligands with transitional metal complexes. UNT Digital Library. [Link]
-
Wikipedia contributors. (2023). 1,3-Bis(diphenylphosphino)propane. Wikipedia, The Free Encyclopedia. [Link]
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Nebra, N. (2020). Recent Advances in Gold(III) Chemistry: Structure, Bonding, Reactivity and Role in Homogeneous Catalysis. Chemistry – A European Journal, 26(63), 14212-14229. [Link]
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Toste, F. D., & Gessner, V. H. (2011). Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. Angewandte Chemie International Edition, 50(51), 12124-12126. [Link]
-
Wang, D., & Zhang, L. (2013). A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes. Journal of the American Chemical Society, 135(49), 18452-18455. [Link]
-
Patil, N. T. (2020). Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis. Synlett, 31(18), 1749-1756. [Link]
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Protocol for the Controlled Synthesis of Gold Nanoparticles Using Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
Gold nanoparticles (AuNPs) are pivotal in modern biomedical research, serving as versatile platforms for diagnostics, therapeutic delivery, and bio-imaging.[1][2][3] The precise control over their size, stability, and surface chemistry is paramount to their function. This application note presents a detailed protocol for the synthesis of AuNPs using the dinuclear gold(I) precursor, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, often denoted as [Au₂(dppp)Cl₂]. This method leverages the dual role of the 1,3-bis(diphenylphosphino)propane (dppp) ligand, which not only forms a stable complex with gold(I) but also acts as a capping agent to control particle growth and ensure colloidal stability. We provide a step-by-step methodology, discuss the underlying reaction mechanism, outline essential characterization techniques, and offer troubleshooting guidance for researchers.
Introduction: The Rationale for Phosphine-Ligated Precursors
The synthesis of gold nanoparticles typically involves the reduction of a gold salt, most commonly hydrogen tetrachloroaurate (HAuCl₄).[4][5] While methods like the Turkevich synthesis (using citrate as a reducing and capping agent) are well-established, they can sometimes result in broader size distributions.[5] The use of organogold precursors, particularly gold(I)-phosphine complexes, offers a more controlled route to nanoparticle formation.[6][7]
The precursor, this compound, is a dinuclear complex where two Au(I) centers are bridged by the bidentate phosphine ligand.[8] The phosphine groups provide several advantages:
-
Controlled Reduction: The Au(I) state requires a milder reduction to Au(0) compared to the Au(III) in HAuCl₄, allowing for a more controlled nucleation and growth process.[3]
-
In-Situ Stabilization: The dppp ligand can remain associated with the nanoparticle surface post-reduction, providing steric stabilization that prevents aggregation and allows for precise size control.[6][9]
-
Tunable Properties: The steric and electronic properties of the phosphine ligand can be modified to tailor the final size and reactivity of the nanoparticles.[6][10]
This protocol is designed for researchers aiming to produce highly stable, monodisperse gold nanoparticles suitable for further functionalization in applications like drug delivery and targeted sensing.[1][2]
Reaction Mechanism and Causality
The formation of AuNPs from the [Au₂(dppp)Cl₂] precursor is governed by a well-defined series of steps, initiated by chemical reduction.[11][12] Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis.
-
Precursor Dissolution & Activation: The [Au₂(dppp)Cl₂] complex is first dissolved in a suitable organic solvent. The choice of solvent can influence precursor stability and reaction kinetics.
-
Reduction of Au(I) to Au(0): A strong reducing agent, such as sodium borohydride (NaBH₄), is introduced. NaBH₄ rapidly reduces the phosphine-ligated Au(I) centers to zerovalent Au(0) atoms.[11][12] This step is critical, and the rate of reductant addition can significantly impact the final particle size distribution. A rapid addition leads to a burst of nucleation, favoring smaller, more uniform particles.
-
Nucleation: The newly formed, highly energetic Au(0) atoms are unstable and quickly collide to form small atomic clusters or "seeds." This is the nucleation phase.
-
Growth and Stabilization: Subsequent Au(0) atoms either form new nuclei or, more favorably, add to the surface of existing nuclei in the growth phase. Concurrently, the dppp ligands, which may be partially displaced during reduction, adsorb onto the growing nanoparticle surface. This ligand capping slows the growth rate and provides steric hindrance, preventing the nanoparticles from aggregating and fusing.[6][9] The final particle size is determined by the balance between the rate of reduction and the rate of ligand capping.
The process can be summarized as a "size-selective" system where the interplay between reduction, nucleation, core growth, and ligand capping ultimately leads to a narrow distribution of stable nanoparticles.[11]
Experimental Protocol
This protocol details the synthesis of dppp-stabilized AuNPs with an expected diameter in the 5-15 nm range. All operations should be performed using standard air-free techniques (e.g., in a glovebox or using a Schlenk line) if the highest degree of reproducibility is required, although synthesis can often be successful in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| This compound | C₂₇H₂₆Au₂Cl₂P₂ | >98% | Strem, Sigma-Aldrich | The gold precursor. |
| Toluene | C₇H₈ | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. |
| Methanol | CH₃OH | Anhydrous, >99.8% | Sigma-Aldrich | Washing solvent. |
| Sodium Borohydride | NaBH₄ | >98% | Sigma-Aldrich | Reducing agent. |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene and methanol are flammable and toxic. Handle them exclusively in a certified fume hood.
-
Sodium borohydride is a strong reducing agent that reacts violently with water and acids to produce flammable hydrogen gas. Handle with care.
Step-by-Step Synthesis Procedure
-
Precursor Solution Preparation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mg of this compound in 20 mL of anhydrous toluene.
-
Stir the solution at room temperature until the precursor is fully dissolved, resulting in a colorless solution.
-
-
Reducing Agent Preparation:
-
Immediately before use, prepare a fresh solution of the reducing agent.
-
Dissolve 4 mg of sodium borohydride in 4 mL of anhydrous methanol in a separate vial. This solution should be used quickly as NaBH₄ can decompose in methanol over time.
-
-
Reduction and Nanoparticle Formation:
-
While vigorously stirring the gold precursor solution, rapidly inject the freshly prepared sodium borohydride solution using a syringe.
-
A rapid color change from colorless to a deep red or burgundy should be observed almost instantaneously.[13] This indicates the formation of gold nanoparticles.
-
Allow the reaction to stir vigorously for at least 4 hours at room temperature to ensure the complete reduction and stabilization of the nanoparticles.
-
-
Purification of Nanoparticles:
-
Transfer the nanoparticle solution to a centrifuge tube.
-
Add an equal volume of methanol to the solution to induce precipitation of the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 15 minutes. A dark precipitate of nanoparticles should form at the bottom of the tube.
-
Carefully decant and discard the supernatant.
-
Re-disperse the nanoparticle pellet in 5-10 mL of fresh toluene. Sonication may be required to achieve full dispersion.
-
Repeat the precipitation and washing steps two more times to remove excess reactants and unbound ligands.
-
-
Final Product Storage:
-
After the final wash, re-disperse the purified nanoparticles in a minimal amount of toluene or another suitable solvent like chloroform.
-
Store the final nanoparticle suspension at 4°C in a tightly sealed vial.[14]
-
Experimental Workflow Diagram
Caption: Workflow for dppp-stabilized AuNP synthesis.
Characterization of Synthesized Gold Nanoparticles
Proper characterization is essential to confirm the successful synthesis and determine the physical properties of the AuNPs.
UV-Visible Spectroscopy
UV-Vis spectroscopy is the first and quickest method to verify the formation of AuNPs. Due to a phenomenon called Surface Plasmon Resonance (SPR), gold nanoparticles exhibit a strong absorption peak in the visible region.[15]
-
Procedure: Dilute a small aliquot of the purified nanoparticle solution in toluene and record the absorbance spectrum from 400 nm to 700 nm.
-
Expected Result: A characteristic SPR peak should be observed between 520-530 nm for spherical AuNPs in this size range.[16] The absence of a peak or the presence of a very broad peak may indicate aggregation or a wide particle size distribution.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.
-
Procedure: Deposit a drop of the dilute nanoparticle solution onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.
-
Expected Result: Images should reveal discrete, roughly spherical nanoparticles.[17] By measuring the diameters of a large population of particles (>100), a size distribution histogram can be generated to calculate the average diameter and standard deviation.
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of the nanoparticles in solution, which includes the metallic core and the surrounding ligand shell. It is an excellent technique for assessing colloidal stability.
-
Procedure: Analyze a dilute suspension of the AuNPs in toluene using a DLS instrument.
-
Expected Result: DLS will provide the average hydrodynamic diameter and the Polydispersity Index (PDI). A low PDI value (<0.2) indicates a monodisperse and stable sample.
| Characterization Technique | Parameter Measured | Typical Expected Result |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~525 nm |
| Transmission Electron Microscopy (TEM) | Core Diameter & Morphology | 5-15 nm, spherical |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & PDI | 8-20 nm, PDI < 0.2 |
Influence of Synthesis Parameters on Nanoparticle Properties
The properties of the final AuNPs are highly dependent on the reaction conditions. Understanding these relationships allows for the rational tuning of the synthesis to achieve desired outcomes.
Caption: Relationship between key synthesis parameters and AuNP properties.
-
Reducer-to-Gold Ratio: Increasing the molar ratio of NaBH₄ to the gold precursor generally leads to smaller nanoparticles. A higher concentration of the reducing agent causes a faster rate of Au(0) formation, leading to a greater number of nucleation sites and thus smaller final particles.
-
Reaction Temperature: While this protocol is performed at room temperature, increasing the temperature can accelerate both the reduction and particle growth rates. This often results in larger, more crystalline nanoparticles, but can also lead to a broader size distribution if not carefully controlled.[18]
-
Rate of Reductant Addition: A rapid injection of the reducing agent is crucial for achieving a narrow size distribution. This "burst nucleation" event ensures that most of the nuclei form simultaneously, leading to uniform growth. A slow addition would lead to continuous nucleation and growth, resulting in a polydisperse sample.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No color change or very pale color | Inactive reducing agent; Insufficient amount of reductant. | Prepare a fresh solution of NaBH₄ immediately before use. Verify calculations and increase the molar ratio of NaBH₄ to Au. |
| Solution is purple/blue or black | Nanoparticle aggregation. | Ensure vigorous stirring during reduction. Confirm the purity of the solvent and precursor. Increase ligand concentration if possible. |
| Broad SPR peak in UV-Vis | Polydisperse sample or aggregation. | Ensure rapid injection of the reductant. Repeat purification steps to remove any ionic impurities causing instability. |
| Precipitate forms over time | Poor colloidal stability; Insufficient ligand capping. | Re-evaluate the purification process; over-washing can sometimes strip ligands. Store at 4°C and minimize exposure to light. |
Conclusion
The use of this compound as a precursor provides a robust and reliable method for synthesizing high-quality, dppp-stabilized gold nanoparticles. The protocol described herein offers excellent control over particle size and stability by leveraging the principles of controlled reduction and in-situ ligand stabilization. By carefully managing reaction parameters, researchers can tailor the nanoparticle properties to meet the demanding requirements of advanced biomedical and materials science applications.
References
- Anonymous. (n.d.). Synthesis and Characterization of Gold Nanoparticles. Vertex AI Search.
- Anonymous. (n.d.). Gold nanoparticles with tailored size through ligand modification for catalytic applications. Chemical Communications (RSC Publishing).
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Anonymous. (2025). Synthesis of Highly Accessible and Reactive Sites in Gold Nanoparticles Using Bound Bis(Diphenylphosphine) Ligands. ResearchGate. Available at: [Link]
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Lohse, S. E., & Murphy, C. J. (n.d.). Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. PMC. Available at: [Link]
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Yamamoto, Y., et al. (n.d.). Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ2 P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate. NIH. Available at: [Link]
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Yamamoto, Y., et al. (n.d.). [μ-1,2-Bis(dipheylphosphino)ethane-κ 2 P,P']bis(3-mercapto-1,2-propanediolato-κS-gold(I)). MDPI. Available at: [Link]
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Anonymous. (n.d.). Novel synthesis and SPR characterization of gold nanoparticles. RSC Publishing. Available at: [Link]
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Khan, A., et al. (n.d.). Gold nanoparticles: Synthesis properties and applications. Journal of King Saud University. Available at: [Link]
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Johnson, G. E., & Laskin, J. (2013). Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. PubMed. Available at: [Link]
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Friedrich, B., et al. (2016). Mechanism of gold nanoparticle formation by reduction from aqueous solutions. ResearchGate. Available at: [Link]
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Fields-Zinna, C. A., et al. (2011). Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters. National Institute of Standards and Technology. Available at: [Link]
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Johnson, G. E., & Laskin, J. (2013). Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. ResearchGate. Available at: [Link]
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Yan, J., et al. (n.d.). Gold Nanoparticle Synthesis and Characterization. University of North Carolina at Chapel Hill. Available at: [Link]
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Anonymous. (n.d.). Synthesis and Characterization of Gold Nanoparticles. Diva-Portal.org. Available at: [Link]
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Fields-Zinna, C. A., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Semantic Scholar. Available at: [Link]
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Mathew, M., & S, S. (2022). Plant-Based Synthesis of Gold Nanoparticles and Theranostic Applications: A Review. MDPI. Available at: [Link]
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Park, J., et al. (n.d.). Nucleation and growth of gold nanoparticles initiated by nanosecond and femtosecond laser irradiation of aqueous [AuCl4]−. PMC - NIH. Available at: [Link]
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Chen, Y., & Wang, D. (n.d.). Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor. NIH. Available at: [Link]
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da Silva, A. G. M., et al. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. MDPI. Available at: [Link]
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Anonymous. (n.d.). Scheme 1 The mechanism for self-initiated gold nanoparticle growth from auric acid and cyclohexanone. ResearchGate. Available at: [Link]
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Anonymous. (2019). Gold Nanoparticles Synthesis. YouTube. Available at: [Link]
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Khazaei, M. (2024). Simple Synthesis of Gold Nanoparticles (AuNPs) | Step-by-Step Tutorial. YouTube. Available at: [Link]
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Application Notes and Protocols: Substrate Scope for Reactions Catalyzed by Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Introduction: Unveiling the Catalytic Potential of a Dinuclear Gold(I) Complex
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, often denoted as [Au₂(dppp)Cl₂], is a stable, commercially available dinuclear gold(I) complex. While seemingly simple, this compound serves as a versatile and potent precatalyst in a multitude of modern organic transformations. Its robust nature and predictable reactivity make it an invaluable tool for researchers in academia and the pharmaceutical industry. This guide provides a comprehensive overview of the substrate scope for reactions catalyzed by this complex, offering detailed protocols and mechanistic insights to empower your research endeavors.
The catalytic activity of [Au₂(dppp)Cl₂] is typically unlocked through the abstraction of the chloride ligands by a silver salt, generating a highly electrophilic cationic gold(I) species. This in situ activation is a cornerstone of its application, rendering the gold center a powerful π-acid capable of activating alkynes, allenes, and alkenes towards nucleophilic attack. The 1,3-bis(diphenylphosphino)propane (dppp) ligand plays a crucial role in stabilizing the cationic gold center and influencing the steric and electronic environment of the catalytic pocket, thereby dictating the substrate scope and selectivity of the ensuing reaction.
Core Applications: A Survey of Catalytic Transformations
The cationic gold(I) species generated from [Au₂(dppp)Cl₂] has demonstrated remarkable efficacy in a range of intramolecular and intermolecular reactions. The following sections will delve into the substrate scope of key transformations, supported by experimental data from peer-reviewed literature.
Cycloisomerization of Enynes
One of the most prominent applications of gold(I) catalysis is the cycloisomerization of enynes, providing a rapid and atom-economical route to complex carbocyclic and heterocyclic scaffolds. The cationic gold(I)-dppp complex efficiently catalyzes the intramolecular reaction between an alkyne and an alkene moiety.
Mechanism Insight: The reaction is initiated by the coordination of the electrophilic gold(I) catalyst to the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the tethered alkene. This process can proceed through different pathways, such as 5-exo-dig or 6-endo-dig cyclization, leading to the formation of a cyclopropyl gold carbene intermediate. Subsequent skeletal rearrangement of this intermediate furnishes the final cycloisomerized product.[1]
Workflow for Gold-Catalyzed Enyne Cycloisomerization:
Caption: General workflow for the activation of [Au₂(dppp)Cl₂] and the subsequent catalytic cycle for enyne cycloisomerization.
Substrate Scope for Enyne Cycloisomerization:
| Entry | Enyne Substrate | Product | Yield (%) | Reference |
| 1 | 1,6-Enyne | Bicyclo[3.1.0]hexane derivative | High | [1] |
| 2 | 1,5-Enyne | Bicyclo[3.1.0]hexane derivative | Good to Excellent | |
| 3 | Tethered heteroatom (O, N) enynes | Fused heterocyclic products | Good | |
| 4 | Substituted alkynes and alkenes | Varied bicyclic systems | Moderate to High |
Note: The specific substitution pattern on the enyne backbone and the nature of the tether significantly influence the reaction outcome and the type of skeletal rearrangement observed.
Hydroamination of Alkynes
The addition of N-H bonds across carbon-carbon triple bonds is a fundamental transformation for the synthesis of imines, enamines, and nitrogen-containing heterocycles. Gold(I) catalysts, including the active species derived from [Au₂(dppp)Cl₂], have emerged as highly effective promoters of both intermolecular and intramolecular hydroamination reactions.[2][3][4][5]
Causality in Protocol Design: The choice of solvent and the presence of a co-catalyst are critical. Aprotic, non-coordinating solvents like dichloromethane or toluene are generally preferred to avoid competition with the amine nucleophile for coordination to the gold center. The silver salt is essential for generating the active cationic catalyst.
Substrate Scope for Intermolecular Hydroamination of Alkynes:
| Entry | Alkyne | Amine | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Aniline | N-Phenylacetophenone imine | High | [2][5] |
| 2 | 1-Hexyne | Morpholine | Enamine | Good | |
| 3 | Internal Alkynes | Primary Amines | Imines (after isomerization) | Moderate to Good | |
| 4 | Electron-deficient alkynes | Anilines | Markovnikov addition product | High |
Protocol: General Procedure for Intermolecular Hydroamination of Phenylacetylene with Aniline
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.01 mmol, 1 mol%) and a silver salt (e.g., AgSbF₆, 0.02 mmol, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., dichloromethane, 2 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure complete activation of the precatalyst.
-
Add aniline (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Add phenylacetylene (1.0 mmol, 1.0 equivalent) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imine.
Intramolecular Hydroarylation of Allenes and Alkynes
Gold(I) catalysts excel at promoting intramolecular hydroarylation reactions, providing access to a variety of carbocyclic and heterocyclic structures through the formation of a new C-C bond between an aromatic ring and an unsaturated moiety.
Mechanism Insight: The cationic gold(I) catalyst activates the allene or alkyne for an intramolecular Friedel-Crafts-type attack by the tethered arene. This is followed by a protodeauration step to regenerate the active catalyst and furnish the cyclized product.
Visualization of the Hydroarylation Mechanism:
Caption: Simplified mechanistic pathway for gold-catalyzed intramolecular hydroarylation.
Substrate Scope for Intramolecular Hydroarylation:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 4-Aryl-1,2-diene | Tetrahydronaphthalene derivative | Good to Excellent | |
| 2 | N-Aryl propargylamine | Tetrahydroquinoline derivative | Good | |
| 3 | O-Aryl propargyl ether | Dihydrobenzofuran derivative | Moderate to Good | |
| 4 | Indole-tethered alkyne | Fused indole heterocycle | High |
Addition of Carboxylic Acids to Alkynes
The hydroacyloxylation of alkynes with carboxylic acids is an atom-economical method to synthesize enol esters, which are valuable synthetic intermediates. The cationic gold(I)-dppp complex can effectively catalyze this transformation.
Trustworthiness of the Protocol: The protocol's reliability hinges on the complete exclusion of water to prevent the competing alkyne hydration reaction. The use of anhydrous solvents and reagents is paramount.
Substrate Scope for Addition of Carboxylic Acids to Alkynes:
| Entry | Alkyne | Carboxylic Acid | Product | Yield (%) | Reference | |---|---|---|---|---| | 1 | Phenylacetylene | Acetic Acid | 1-Phenylethenyl acetate (Markovnikov) | High | | | 2 | 1-Octyne | Benzoic Acid | 1-Hexylvinyl benzoate (Markovnikov) | Good | | | 3 | Diphenylacetylene | Acetic Acid | (Z)-1,2-Diphenylethenyl acetate | High | | | 4 | Terminal Alkynes | Formic Acid | Alkenyl formates | Moderate to Good | |
Protocol: General Procedure for the Addition of Acetic Acid to Phenylacetylene
-
In a glovebox or under a strictly inert atmosphere, combine this compound (0.005 mmol, 0.5 mol%) and AgBF₄ (0.01 mmol, 1 mol%) in a dry reaction vessel.
-
Add anhydrous toluene (1 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Add phenylacetylene (1.0 mmol, 1.0 equivalent) followed by glacial acetic acid (1.2 mmol, 1.2 equivalents).
-
Seal the vessel and stir the reaction at 60 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude enol ester, which can be further purified by distillation or chromatography if necessary.
Conclusion and Future Outlook
This compound is a highly effective and versatile precatalyst for a wide array of organic transformations. Its utility stems from the ease of generation of the active cationic gold(I) species, which exhibits remarkable π-acidity. The dppp ligand provides a balance of steric bulk and electronic properties that allows for high catalytic efficiency across a broad substrate scope. The reactions catalyzed by this system are characterized by their mild conditions, high atom economy, and the ability to construct complex molecular architectures from simple starting materials. As the field of gold catalysis continues to evolve, we anticipate that new applications and more intricate catalytic cascades involving this robust dinuclear complex will be discovered, further solidifying its importance in modern synthetic chemistry.
References
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- Fürstner, A. (2009). Gold-Catalyzed Cycloisomerization Reactions. Accounts of Chemical Research, 42(3), 479-489.
- Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis.
- Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180–3211.
- Li, Z., Brouwer, C., & He, C. (2008). Gold-catalyzed organic transformations. Chemical Reviews, 108(8), 3239–3265.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Toste, F. D., & Gorin, D. J. (2007). Gold(I)-Catalyzed Hydroamination of Alkenes. In Modern Gold Catalysis (pp. 231-252). Wiley-VCH Verlag GmbH & Co. KGaA.
- Widenhoefer, R. A. (2008). Recent developments in catalytic intramolecular hydrofunctionalization of C–C multiple bonds. Accounts of Chemical Research, 41(4), 554-563.
- Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: direct addition of N–H bonds to C–C multiple bonds. Chemical Reviews, 108(9), 3795-3892.
- Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of Alkynes: A Mechanistic Overview.
- Arcadi, A. (2008). Alternative synthetic methods through gold catalysis. Chemical Reviews, 108(8), 3266–3325.
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- Cooper, M. K., Mitchell, L. E., Henrick, K., McPartlin, M., & Scott, A. (1984). The synthesis and X-ray structure analysis of dichloro {1,3-bis(disphenylphosphino)propane}digold(I). Inorganica Chimica Acta, 84, L9-L10.
- Lee, Y. A., Kim, S. H., & Chung, Y. K. (2005). Gold(I)-catalyzed intramolecular hydroarylation of alkynes. Journal of Organometallic Chemistry, 690(24-25), 5859-5864.
- Tarselli, M. A., & Gagné, M. R. (2008). Gold(I)-catalyzed intramolecular hydroarylation of allenes. The Journal of Organic Chemistry, 73(6), 2439-2441.
- Utimoto, K., & Wakabayashi, Y. (1985). Gold-catalyzed hydroamination of terminal alkynes. Tetrahedron Letters, 26(37), 4529-4532.
- Zhang, Z., & Liu, B. (2010). Gold-catalyzed addition of carboxylic acids to alkynes. The Journal of Organic Chemistry, 75(22), 7928-7931.
- González-Liste, P. J., García-Garrido, S. E., & Cadierno, V. (2017). Gold(I)-catalyzed addition of carboxylic acids to internal alkynes in aqueous medium. Green Chemistry, 19(4), 994-1002.
- Mariconda, A., Sirignano, M., D'Amato, A., Costabile, C., Crispini, A., Scarpelli, F., & Longo, P. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11, 1135891.
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Reaction conditions for catalysis with Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Introduction: The Power of Digold Catalysis
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [Au(dppp)]Cl, is a robust, air-stable dinuclear gold(I) pre-catalyst. Its efficacy lies in its ability to be activated in situ to form a highly electrophilic, cationic gold species that is a powerful π-acid. This active catalyst excels at the activation of carbon-carbon multiple bonds, particularly alkynes, towards nucleophilic attack.[1][2][3] This property makes it an invaluable tool for a range of organic transformations, including hydration, hydroamination, and various cyclization reactions, enabling the construction of complex molecular architectures under mild conditions.[1][3]
The 1,3-bis(diphenylphosphino)propane (dppp) ligand provides a specific bite angle and electronic properties that confer stability and unique reactivity to the gold center.[4][5][6] This guide provides a detailed overview of the reaction conditions, mechanistic considerations, and practical protocols for employing [Au(dppp)]Cl in organic synthesis.
Core Principle: Catalyst Activation
[Au(dppp)]Cl is a pre-catalyst and requires activation to generate the catalytically active species. This is almost universally achieved through halide abstraction using a silver salt with a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆).[7][8]
Mechanism of Activation: The silver cation has a high affinity for the chloride ligand on the gold pre-catalyst.[7][8] This interaction leads to the precipitation of insoluble silver chloride (AgCl), leaving behind the highly electrophilic and coordinatively unsaturated cationic gold complex, [(dppp)Au]⁺, which is the active catalyst.[7][8]
Causality: The choice of the silver salt's counter-ion (e.g., OTf⁻, SbF₆⁻) is critical. These anions are poorly coordinating, meaning they do not readily bind to the gold center. This ensures the gold catalyst remains available to activate the substrate (e.g., an alkyne) rather than being deactivated by its own counter-ion. It is important to note that using an excess of the silver salt can sometimes have an adverse effect on reactivity.[9]
Caption: In-situ generation of the active cationic gold catalyst.
Application I: Hydration of Alkynes
One of the most fundamental applications of cationic gold catalysts is the hydration of alkynes to produce ketones.[2][10][11][12] This transformation follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the alkyne.[11][12]
Catalytic Cycle for Alkyne Hydration
The generally accepted mechanism involves several key steps:
-
π-Activation: The active cationic gold catalyst coordinates to the alkyne, increasing its electrophilicity.[13]
-
Nucleophilic Attack: A water molecule attacks the activated alkyne. This typically occurs in an anti-fashion.
-
Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the enol product and regenerating the active gold catalyst.
-
Tautomerization: The enol product rapidly tautomerizes to the more stable ketone.[11]
Caption: Simplified catalytic cycle for gold-catalyzed alkyne hydration.
Protocol: Hydration of Phenylacetylene
This protocol describes the conversion of phenylacetylene to acetophenone.
Materials & Equipment:
-
This compound ([Au(dppp)]Cl)
-
Silver Hexafluoroantimonate (AgSbF₆)
-
Phenylacetylene
-
Dichloromethane (DCM, anhydrous)
-
Deionized Water
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
TLC plates, silica gel
Procedure:
-
Catalyst Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [Au(dppp)]Cl (0.01 mmol, 1 mol%) and AgSbF₆ (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form.
-
Reaction Setup: To the catalyst mixture, add phenylacetylene (1.0 mmol, 1.0 eq) followed by deionized water (5.0 mmol, 5.0 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, filter the reaction mixture through a short plug of celite to remove the AgCl precipitate. Wash the plug with additional DCM.
-
Purification: Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure acetophenone. Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Application II: Intermolecular Hydroamination of Alkynes
The addition of amines across a C-C triple bond is a highly atom-economical method for synthesizing enamines and imines. Gold catalysis provides a mild and efficient route for this transformation.[14][15][16]
General Reaction Conditions
The conditions for hydroamination are similar to hydration, with the amine replacing water as the nucleophile. Anhydrous conditions are often crucial to prevent competitive hydration of the alkyne.
| Parameter | Typical Condition | Rationale / Field Insight |
| Pre-catalyst | [Au(dppp)]Cl | 0.5 - 5 mol% |
| Activator | AgSbF₆ or AgOTf | 1:1 stoichiometry with pre-catalyst |
| Substrates | Terminal & Internal Alkynes, Anilines, Carbamates | Electron-rich anilines are generally more reactive.[16] |
| Solvent | Dichloromethane, Toluene, Dioxane | Anhydrous, non-coordinating solvents are preferred. |
| Temperature | Room Temp. to 80 °C | Reaction temperature can influence rate and selectivity.[16] |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions and potential catalyst decomposition. |
Protocol: Hydroamination of Phenylacetylene with Aniline
This protocol details the synthesis of the corresponding enamine/imine product.
Procedure:
-
Catalyst Preparation: In a flame-dried, inert-atmosphere flask, dissolve [Au(dppp)]Cl (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL). Stir for 15 minutes at room temperature.
-
Reaction Setup: Add aniline (1.2 mmol, 1.2 eq) to the activated catalyst solution, followed by phenylacetylene (1.0 mmol, 1.0 eq).
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir. Monitor the reaction by TLC or GC-MS. The initial enamine product may isomerize to the more stable imine.
-
Work-up & Purification: After completion, cool the reaction to room temperature, filter through celite, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow: From Setup to Analysis
The following diagram outlines the logical flow for a typical experiment using the [Au(dppp)]Cl catalyst system.
Caption: General experimental workflow for catalysis.
References
-
1,3-Bis(diphenylphosphino)propane . Wikipedia. [Link]
-
1,3-Bis(diphenylphosphino)propane [Dppp] . Common Organic Chemistry. [Link]
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity . Chemical Reviews - ACS Publications. [Link]
-
Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes . Chemical Communications (RSC Publishing). [Link]
-
Acid–base interactions in luminescent silver(I) and gold(I) complexes with phosphine–phosphinate/phosphinite ligands . RSC Publishing. [Link]
-
Dicoordinate Au(I)–Ethylene Complexes as Hydroamination Catalysts . ACS Publications. [Link]
-
Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences . MDPI. [Link]
-
Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane . ResearchGate. [Link]
-
The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability . PMC - NIH. [Link]
-
Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes . PubMed Central. [Link]
-
Acid Catalyzed Hydration of Alkynes . Chad's Prep®. [Link]
-
Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide . Organic Letters - ACS Publications. [Link]
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity . NIH. [Link]
-
Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles . NIH. [Link]
-
Hydration of alkynes catalyzed by Au(0) subnanoclusters. a Markovnikov... . ResearchGate. [Link]
-
Gold-Powered Alkyne Activation Unleashed! . YouTube. [Link]
-
Proton-Catalyzed Hydroamination and Hydroarylation Reactions of Anilines and Alkenes. A Dramatic Effect of Counteranions on Rea . AWS. [Link]
-
Performance, Reaction Pathway, and Pretreatment of Au Catalyst Precursor in H 2 /O 2 Atmosphere for the Epoxidation of Propylene . MDPI. [Link]
-
Monitoring of the Pre-Equilibrium Step in the Alkyne Hydration Reaction Catalyzed by Au(III) Complexes: A Computational Study Based on Experimental Evidences . ResearchGate. [Link]
-
Gold(I)-Catalyzed Intermolecular Addition of Carbon Nucleophiles to 1,5- and 1,6-Enynes . The Journal of Organic Chemistry - ACS Publications. [Link]
-
The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability . Chemical Society Reviews (RSC Publishing). [Link]
-
Highly Efficient Hydroamination of Phenylacetylenes with Anilines Catalysed by Gold Nanoparticles Embedded in Nanoporous Polymer . AIR Unimi. [Link]
-
Mechanism of a gold catalyzed addition to triple bond . Chemistry Stack Exchange. [Link]
-
Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters . National Institute of Standards and Technology. [Link]
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Asymmetric synthesis using chiral analogues of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
An Application Guide to Asymmetric Synthesis Using Chiral Dinuclear Gold(I) Phosphine Complexes
Introduction: The Gold Standard in Asymmetric Catalysis
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, prized for its unique ability to activate carbon-carbon multiple bonds under mild conditions.[1] The linear coordination preference of Gold(I) centers presents a unique challenge for asymmetric catalysis, as the chiral ligand is often positioned far from the reaction site.[2] A highly successful strategy to overcome this distance has been the development of dinuclear gold(I) complexes bridged by chiral diphosphine ligands.[2]
This document provides an in-depth technical guide on the use of chiral analogues of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, a class of catalysts that offers remarkable potential for constructing complex chiral molecules. We will move beyond simple procedural lists to explore the causality behind experimental design, from catalyst synthesis to its application in key enantioselective transformations relevant to pharmaceutical and materials science research.
Section 1: Foundational Principles of Dinuclear Gold(I) Catalysis
The Unique Reactivity of Gold(I)
Gold(I) complexes are soft, carbophilic Lewis acids that exhibit a strong affinity for alkynes, allenes, and alkenes.[3] The catalytic cycle typically begins with the coordination of the gold catalyst to the π-system of the substrate.[4] This activation renders the multiple bond highly susceptible to nucleophilic attack. The subsequent steps often involve protodeauration to release the product and regenerate the active catalyst.[4] Unlike many other transition metals, gold(I) catalysis often proceeds through an outer-sphere mechanism, where the nucleophile attacks the coordinated substrate without directly binding to the metal center.[3]
The Dinuclear Advantage: Enforcing Chirality
In a mononuclear chiral phosphine gold(I) complex, the linear P-Au-X geometry places the chiral environment of the ligand far from the substrate, leading to poor enantiomeric induction. By employing a chiral diphosphine ligand that bridges two gold(I) centers, a more rigid and well-defined chiral pocket is created. The second phosphine-gold unit is essential for effective chiral induction, helping to control the trajectory of the incoming nucleophile and the orientation of the substrate.[2][5] This cooperative effect is the cornerstone of high enantioselectivity in these systems.
Section 2: Catalyst Synthesis and Characterization
The journey to a successful asymmetric reaction begins with the meticulous preparation and verification of the catalyst. The synthesis is a two-stage process: first, the creation of the chiral diphosphine ligand, and second, its complexation with gold.
Synthesis of Chiral Diphosphine Ligands
While commercially available chiral diphosphines like (R)-BINAP or (S)-SEGPHOS can be used, custom-designed ligands often provide superior performance. A common strategy involves the derivatization of readily available chiral scaffolds.[6][7]
Protocol: Synthesis of a Chiral Bis(chlorogold(I)) Diphosphine Complex
This protocol describes a general method for the complexation of a chiral diphosphine ligand (L*) with a gold precursor.
Scientist's Note: The gold precursor (tht)AuCl (tht = tetrahydrothiophene) is used because the tht ligand is labile and easily displaced by the stronger phosphine donor atoms. The reaction is typically performed in a chlorinated solvent to ensure solubility of all components.
Materials:
-
Chiral Diphosphine Ligand (L*) (1.0 eq)
-
(tht)AuCl (2.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the chiral diphosphine ligand L* to a Schlenk flask.
-
Dissolve the ligand in anhydrous DCM.
-
In a separate flask, dissolve (tht)AuCl in anhydrous DCM.
-
Slowly add the (tht)AuCl solution to the stirred ligand solution at room temperature over 10 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by ³¹P NMR until the starting ligand signal is consumed.
-
Once the reaction is complete, reduce the solvent volume in vacuo.
-
Precipitate the product by adding anhydrous diethyl ether. The complex will typically crash out as a white or off-white solid.
-
Isolate the solid by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.
Essential Characterization
Verifying the structure and purity of the catalyst is critical. Insufficient purity can lead to inconsistent results and low enantioselectivity.[8]
Table 1: Key Characterization Data for L(AuCl)₂ Complexes*
| Technique | Purpose | Expected Observations |
| ³¹P NMR | Confirms coordination to gold. | A significant downfield shift of the phosphorus signal compared to the free ligand. A single sharp peak indicates a symmetric C₂-chiral ligand. |
| ¹H NMR | Confirms ligand structure. | Signals corresponding to the chiral backbone and phosphine aryl groups. |
| ¹³C NMR | Confirms overall structure. | Provides a full carbon fingerprint of the complex. |
| ESI-MS | Confirms mass and isotopic pattern. | Observation of the molecular ion peak [M+Na]⁺ or [M+H]⁺ with the characteristic isotopic pattern for two gold atoms. |
| X-ray Crystal. | Unambiguous structure determination. | Provides precise bond lengths and angles, confirming the dinuclear structure and the ligand's conformation.[9] |
Section 3: Application in Asymmetric Catalysis
With a well-characterized catalyst in hand, we can proceed to its application in enantioselective transformations. A crucial first step is the in situ generation of the active cationic gold species.
Catalyst Activation: The L(AuCl)₂ complex is a pre-catalyst. The active catalyst is the cationic species [L(Au)₂]²⁺, generated by abstracting the chloride anions with a silver salt containing a non-coordinating anion (e.g., AgSbF₆, AgOTf).[10]
Protocol: Asymmetric Intramolecular Hydroamination
This protocol details the cyclization of an N-alkenyl carbamate, a key transformation for synthesizing chiral nitrogen-containing heterocycles.[10][11]
Materials:
-
Chiral L*(AuCl)₂ catalyst (2.5 mol%)
-
AgSbF₆ (5 mol%)
-
N-alkenyl carbamate substrate (1.0 eq)
-
Anhydrous Toluene
-
4Å Molecular Sieves
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the L*(AuCl)₂ catalyst and AgSbF₆.
-
Add anhydrous toluene and stir the suspension for 15-20 minutes at room temperature in the dark (silver salts are light-sensitive). A fine white precipitate of AgCl should form.
-
Add the N-alkenyl carbamate substrate, followed by activated 4Å molecular sieves (to scavenge any trace water).
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by filtering through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate in vacuo to obtain the crude product.
Product Purification and Analysis:
-
Purification: The crude product can be purified by flash column chromatography.
-
Yield Determination: The yield is calculated from the mass of the purified product.
-
Enantiomeric Excess (ee) Determination: The ee is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
Protocol: Asymmetric Aldol Reaction
This protocol describes the addition of an isocyanoacetate pronucleophile to an aldehyde, a powerful method for synthesizing chiral β-hydroxy-α-amino acid derivatives.[4][12]
Materials:
-
Chiral L*(AuCl)₂ catalyst (1 mol%)
-
AgSbF₆ (2 mol%)
-
Aldehyde (1.2 eq)
-
Ethyl isocyanoacetate (1.0 eq)
-
Anhydrous DCM
Procedure:
-
Activate the catalyst by stirring L*(AuCl)₂ and AgSbF₆ in anhydrous DCM for 15 minutes as described in Protocol 3.1.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde to the catalyst solution.
-
Slowly add the ethyl isocyanoacetate via syringe pump over 1 hour.
-
Rationale: Slow addition maintains a low concentration of the nucleophile, which is often crucial for suppressing background uncatalyzed reactions and achieving high enantioselectivity.[12]
-
-
Stir the reaction at -78 °C until the isocyanoacetate is consumed (as monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
Product Purification and Analysis:
-
Purification: The resulting oxazoline product is purified by flash column chromatography.
-
Yield and ee Determination: As described in Protocol 3.1.
Table 2: Representative Results for Catalyst Screening
| Entry | Chiral Ligand (L*) | Solvent | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Toluene | 85 | 92 |
| 2 | (R)-DTBM-SEGPHOS | DCM | 91 | 97 |
| 3 | (S,S)-Ph-BPE | Toluene | 78 | 85 |
| 4 | (R)-DTBM-SEGPHOS | THF | 88 | 90 |
Data is illustrative and based on typical outcomes for hydroamination reactions.
Section 4: Mechanistic Insights and Troubleshooting
The General Catalytic Cycle
The power of these catalysts lies in their ability to orchestrate a sequence of highly specific molecular events. Understanding this cycle is key to optimizing reactions and troubleshooting issues.
The key stereochemistry-determining step is the nucleophilic attack on the gold-activated π-system. The chiral pocket created by the dinuclear complex dictates the face of the attack, leading to the preferential formation of one enantiomer.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | Inactive catalyst (moisture, impurities). | Ensure rigorous inert atmosphere and use of anhydrous solvents. Re-purify catalyst. |
| Insufficient catalyst activation. | Use fresh, high-purity silver salt. Stir catalyst/Ag salt mixture longer. | |
| Substrate is not reactive enough. | Increase reaction temperature. | |
| Low Enantioselectivity (ee) | Reaction temperature is too high. | Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C). |
| Non-coordinating solvent. | Screen different solvents (e.g., Toluene, DCM, THF). | |
| Racemic background reaction. | Use slow addition of one reagent; lower the catalyst loading. | |
| Side Product Formation | Substrate decomposition. | Lower the reaction temperature; reduce reaction time. |
| Catalyst decomposition. | Use sterically bulkier ligands to stabilize the gold center.[13] |
Conclusion
Chiral analogues of this compound and related dinuclear complexes represent a premier class of catalysts for asymmetric synthesis. Their well-defined chiral environment and high catalytic activity enable the construction of valuable chiral building blocks with excellent levels of enantiocontrol. By understanding the principles of their synthesis, activation, and mechanism of action, researchers can effectively troubleshoot and optimize reactions, accelerating the discovery and development of new pharmaceuticals and functional materials. The continued design of novel, bifunctional chiral ligands promises to further expand the already impressive scope of asymmetric gold catalysis.[9][14]
References
-
Geng, L., & Zhang, R. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Catalysts, 13(9), 1294. [Link]
-
Jiang, J. J., & Wong, M. K. (2021). Recent advances in the development of chiral gold complexes for catalytic asymmetric catalysis. Chemistry–An Asian Journal, 16(5), 364-377. [Link]
-
Meza-Ríos, A., et al. (2020). Silver Dependent Enantiodivergent Gold(I) Catalysed Asymmetric Intramolecular Hydroamination of Alkenes: A Theoretical Study. Molecules, 25(15), 3350. [Link]
-
Kek, Y. K., et al. (2021). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Advanced Science, 8(17), 2100414. [Link]
-
Leopardi, S., et al. (2023). Synthesis and Characterization of Gold Chiral Nanoparticles Functionalized by a Chiral Drug. Nanomaterials, 13(9), 1526. [Link]
-
Wang, Z., et al. (2024). Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. Journal of the American Chemical Society. [Link]
-
Gorla, S., & Biju, A. T. (2016). Recent Advances in Asymmetric Gold Catalysis. Chemistry–An Asian Journal, 11(23), 3299-3310. [Link]
-
Boateng, D., et al. (2022). Chiral gold(iii) complexes: speciation, in vitro, and in vivo anticancer profile. Chemical Science, 13(30), 8825-8835. [Link]
-
Fürstner, A., & Davies, P. W. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3160-3205. [Link]
-
Jiang, J. J., & Wong, M. K. (2021). Recent Advances in the Development of Chiral Gold Complexes for Catalytic Asymmetric Catalysis. Chemistry–An Asian Journal, 16(5), 364-377. [Link]
-
Lhoste, J., et al. (2019). Efficient Gold(I) Catalyzed Asymmetric Hydroamination of Alkenes. Catalysts, 9(4), 369. [Link]
-
Kim, M. H., et al. (2022). Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11833. [Link]
-
Chen, Y., et al. (2006). Novel Synthesis of Chiral 1,3-Diphosphines via Palladium Template Promoted Hydrophosphination and Functional Group Transformation Reactions. Organometallics, 25(2), 439-447. [Link]
-
Baker, P. K., et al. (1997). Chiral Phosphine Ligands Derived from Sugars. 3. Syntheses, Structures, and Spectroscopic Properties of Gold(I) Complexes with Chiral Phosphines from Glucose. Inorganic Chemistry, 36(6), 1049-1055. [Link]
-
Toste, F. D., & Joly, G. D. (2005). The Direct Catalytic Asymmetric Aldol Reaction. The Journal of Organic Chemistry, 70(16), 6309-6312. [Link]
-
Sándor, K., et al. (2007). Economic preparation of 1,3-diphenyl-1,3-bis(diphenylphosphino)propane: a versatile chiral diphosphine ligand for enantioselective hydrogenations. Tetrahedron: Asymmetry, 18(13), 1577-1582. [Link]
-
Geng, L., & Zhang, R. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Catalysts, 13(9), 1294. [Link]
-
Wang, Z., et al. (2024). Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. eScholarship. [Link]
-
ResearchGate. (n.d.). Gold‐catalyzed hydrative aldol reaction. [Link]
-
Hudgens, J. W., et al. (2011). Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters. National Institute of Standards and Technology. [Link]
-
Brouwer, C., & He, C. (2006). Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones. Angewandte Chemie International Edition, 45(11), 1744-1747. [Link]
-
ResearchGate. (n.d.). Challenges and strategies in asymmetric gold catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric Cross-Aldol Reactions Of Aldehydes. [Link]
-
Richmond, M. G., & Aponick, A. (2012). One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. Organic Letters, 14(10), 2572-2575. [Link]
-
Zhu, S., & Buchwald, S. L. (2014). Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines. Journal of the American Chemical Society, 136(45), 15913-15916. [Link]
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Troubleshooting & Optimization
Technical Support Center: Deactivation of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane Catalyst
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, often denoted as [AuCl]₂(dppp), and its catalytically active derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for common issues related to catalyst deactivation. As a potent π-acid catalyst, gold(I)-dppp complexes are pivotal in a range of organic transformations; however, their sensitivity to various chemical species and conditions can lead to diminished performance. This document synthesizes field-proven insights and peer-reviewed literature to help you diagnose and resolve challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst performance.
Q1: My reaction is sluggish or has stalled completely. What are the most common culprits?
A stalled reaction is typically a result of catalyst deactivation. The most frequent causes are poisoning by impurities in your reagents or solvents, or the slow decomposition of the active catalyst. Common poisons include residual amines, thiols, halides, and basic impurities.[1][2][3] Even seemingly inert materials like Celite or certain batches of molecular sieves can introduce basic impurities that poison the catalyst.[2]
Q2: I'm observing a black or purple precipitate in my reaction vessel. What is it?
The formation of a black or dark-colored precipitate is a strong indicator of reductive decomposition. This means your active, soluble gold(I) species has been reduced to catalytically inactive gold(0) nanoparticles.[1] This can be triggered by certain substrates, impurities, or elevated temperatures. Once formed, this process is often irreversible under standard reaction conditions.
Q3: How should I properly store and handle the [AuCl]₂(dppp) catalyst to prevent premature deactivation?
To ensure maximum activity and longevity, the solid catalyst should be stored in a cool, dark, and dry environment, preferably within a desiccator or glovebox under an inert atmosphere (e.g., Argon or Nitrogen). Gold(I) complexes can be sensitive to light and atmospheric moisture over long periods. Prepare solutions of the catalyst fresh whenever possible.
Q4: My reaction involves an amine or thiol nucleophile. What special precautions are necessary?
Amines and thiols are known to strongly coordinate to the gold(I) center, acting as competitive inhibitors or leading to the formation of stable, inactive complexes.[4] Thiols, in particular, can form highly stable digold bridging thiolate complexes that effectively remove the catalyst from the cycle.[4] If your reaction requires these nucleophiles, consider using a higher catalyst loading, optimizing for lower reaction temperatures to slow the deactivation process, or employing a slow-addition strategy for the nucleophile.[1]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Incomplete or No Reaction | Catalyst Poisoning: High-affinity impurities (halides, bases, amines, thiols) are present.[1][2][4] | 1. Purify all solvents and reagents (See Protocol 1).2. Use a silver salt additive (e.g., AgSbF₆) to scavenge halides.3. Add a sacrificial acid activator (e.g., TfOH) to neutralize basic poisons.[2] |
| Reductive Decomposition: Active Au(I) is reduced to inactive Au(0) nanoparticles.[1] | 1. Run the reaction under a strict inert atmosphere.2. Lower the reaction temperature.3. Ensure high purity of the substrate. | |
| Slow Reaction Rate | Nucleophile Inhibition: The substrate or a required nucleophile is reversibly binding to the gold center.[4] | 1. Optimize (minimize) the concentration of the nucleophile.2. Experiment with different phosphine ligands that may offer steric protection.[1] |
| Sub-Optimal Conditions: The reaction temperature or concentration is too low. | 1. Gently increase the temperature, monitoring for signs of decomposition.2. Screen different non-coordinating solvents. | |
| Catalyst Precipitation | Sintering/Agglomeration: Gold nanoparticles are forming and aggregating at elevated temperatures.[1] | 1. Maintain strict temperature control and avoid excessive heating.[1] |
| Low Solubility: The catalyst or an inactive form has poor solubility in the chosen solvent. | 1. Screen alternative solvents.2. Ensure the active cationic species is being generated if using a pre-catalyst. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for diagnosing catalyst deactivation issues.
Caption: A step-by-step workflow for troubleshooting catalyst deactivation.
Section 3: Experimental Protocols
These protocols provide actionable steps for preventing and addressing catalyst deactivation.
Protocol 1: Purification of Solvents and Reagents
Rationale: Halide and basic impurities are notorious poisons for cationic gold(I) catalysts.[2][3] This protocol minimizes their presence.
Materials:
-
Solvent to be purified (e.g., Dichloromethane, Toluene)
-
Activated Alumina (neutral, Brockmann I)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Pre-dry Solvent: If the solvent contains significant water, stir it over anhydrous MgSO₄ or Na₂SO₄ for 1-2 hours and filter.
-
Alumina Column: Pack a glass column with a plug of glass wool, followed by a 10-15 cm layer of activated alumina.
-
Percolation: Pass the pre-dried solvent through the alumina column directly into an oven-dried flask under a positive pressure of inert gas.
-
Storage: Store the purified solvent over activated 4 Å molecular sieves (ensure the sieves are from a reliable source and have not been exposed to basic conditions).[2]
-
Reagent Purification: Solid reagents can be recrystallized from purified solvents. Liquid reagents can be distilled or passed through a small plug of activated alumina if appropriate.
Protocol 2: In-situ Catalyst Reactivation using Acid Activators
Rationale: If catalyst poisoning by trace basic impurities is suspected, a sacrificial Brønsted or Lewis acid can be added to "rescue" the gold catalyst, freeing it to participate in the catalytic cycle.[2] This approach avoids the need for exhaustive purification.[2]
Materials:
-
Your reaction mixture with the suspected deactivated catalyst
-
Acid activator solution (e.g., a 0.1 M solution of Triflic acid (TfOH) or Gallium(III) triflate (Ga(OTf)₃) in a purified, compatible solvent)
Procedure:
-
Setup: Ensure the reaction is running under an inert atmosphere.
-
Sub-stoichiometric Addition: To the sluggish or stalled reaction, add a small aliquot of the acid activator solution. A good starting point is 0.1 to 0.5 equivalents relative to the gold catalyst.
-
Monitoring: Monitor the reaction progress by TLC, GC, or NMR. An increase in the reaction rate indicates successful reactivation.
-
Optimization: If reactivation is observed, the amount of acid activator can be optimized for future runs. Be cautious, as excess acid can sometimes promote unwanted side reactions.
Note: This method is effective for counteracting basic poisons but will not reverse reductive decomposition to Au(0).
Protocol 3: Standard Test Reaction for Catalyst Activity
Rationale: Before committing to a large-scale or complex reaction, it is prudent to confirm the activity of a new or old batch of catalyst using a reliable and fast model reaction.
Model Reaction: Phenylacetylene Hydration
-
Reaction: Phenylacetylene + H₂O → Acetophenone
-
Catalyst System: [AuCl]₂(dppp) (1 mol%) and AgSbF₆ (2 mol%)
-
Solvent: Dioxane or Acetonitrile
-
Temperature: Room Temperature
Procedure:
-
Catalyst Preparation: In a vial, dissolve [AuCl]₂(dppp) (0.01 mmol) and AgSbF₆ (0.02 mmol) in the solvent (2 mL). Stir for 5 minutes. A precipitate of AgCl should form.
-
Reaction Initiation: Add phenylacetylene (1.0 mmol) and deionized water (1.5 mmol) to the catalyst solution.
-
Monitoring: Stir at room temperature and monitor the reaction by GC or ¹H NMR at 30-minute intervals.
-
Benchmark: An active catalyst batch should yield >95% conversion to acetophenone within 2-3 hours. If conversion is significantly lower, the catalyst batch has likely degraded.
Section 4: Mechanistic Insights into Deactivation
Understanding the molecular-level processes of deactivation is key to developing robust reaction protocols.
Deactivation Pathway 1: Poisoning by Nucleophiles
Strong nucleophiles, often present as substrates or impurities, can irreversibly or strongly bind to the electrophilic gold(I) center, rendering it incapable of activating the intended substrate.[4]
Caption: The irreversible pathway from active Au(I) to inactive Au(0) nanoparticles.
Section 5: References
-
Young, P. C., Green, S. L. J., Rosair, G. M., & Lee, A.-L. (2013). Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions, 42(32), 11646. [Link]
-
Kolocouris, A., & Tarselli, M. A. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4323. [Link]
-
Ye, R., & Toste, F. D. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(13), 3632–3635. [Link]
-
Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(28), 7638–7653. [Link]
-
University of Manchester. (2018). Gold, as a Catalyst?! YouTube. [Link]
-
ACS Publications. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Welcome to the technical support center for reactions involving Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, commonly known as (dppp)Au₂Cl₂. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges that can lead to diminished reaction yields. Our approach is rooted in providing not just solutions, but also a deep understanding of the underlying chemical principles to empower you in your experimental work.
I. Understanding the Catalyst: Key Properties of (dppp)Au₂Cl₂
Before delving into troubleshooting, it is crucial to understand the characteristics of the (dppp)Au₂Cl₂ complex. This dinuclear gold(I) complex is a powerful and versatile catalyst, but its efficacy is intrinsically linked to its handling and the reaction environment.
| Property | Description | Implication for Reactions |
| Appearance | White solid. | Any discoloration may indicate decomposition or impurities. |
| Solubility | Soluble in many organic solvents (e.g., dichloromethane, chloroform, toluene).[1][2] Insoluble in water.[1] | Incomplete dissolution can lead to heterogeneous reaction mixtures and inconsistent results. |
| Air Sensitivity | The 1,3-bis(diphenylphosphino)propane (dppp) ligand is slightly air-sensitive and can degrade to the phosphine oxide.[1][2][3] | Exposure to air can lead to catalyst deactivation and the formation of impurities. |
| Thermal Stability | Generally stable at room temperature, but prolonged exposure to high temperatures can lead to decomposition. | Reaction temperature is a critical parameter to control to prevent catalyst degradation. |
II. Troubleshooting Guide: A Symptom-Based Approach
Low reaction yields can manifest in various ways. This section provides a structured approach to diagnosing and resolving these issues based on common experimental observations.
Symptom 1: Low or No Product Formation, Starting Material Unchanged
This is often indicative of an issue with catalyst activation or the presence of inhibitors.
Answer: This is a classic sign of catalyst inactivity. The primary suspects are issues with the catalyst itself, the reaction setup, or the reagents. Let's break down the potential causes and solutions.
Troubleshooting Workflow: Catalyst Inactivity
Caption: Troubleshooting workflow for poor reaction selectivity.
In-Depth Explanation:
-
Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and open up alternative reaction pathways leading to byproducts. A systematic study of the reaction temperature is often necessary to find the optimal balance between reactivity and selectivity.
-
Catalyst Loading: While it may seem intuitive to increase the catalyst loading to drive a reaction to completion, this can sometimes be detrimental. Higher concentrations of the active catalyst can, in some cases, lead to catalyst aggregation or other deactivation pathways, potentially favoring byproduct formation.
-
Solvent Effects: The choice of solvent can have a profound impact on the course of a gold-catalyzed reaction. The solvent's polarity can influence the stability of intermediates and transition states, thereby affecting the selectivity. Furthermore, coordinating solvents can compete with the substrate for binding to the gold center, which can inhibit the desired reaction or favor alternative pathways.
III. Frequently Asked Questions (FAQs)
Q1: How can I be sure my (dppp)Au₂Cl₂ is of good quality?
A1: Visually, the complex should be a white, free-flowing solid. Any yellow or brown discoloration is a sign of decomposition. For a more rigorous assessment, you can use ³¹P NMR spectroscopy. The phosphorus signal for the complexed dppp ligand should appear as a sharp singlet. The presence of a signal corresponding to dppp-dioxide would indicate oxidation.
Q2: I've tried everything, and my yield is still low. Could my substrate be the issue?
A2: Absolutely. The purity of your substrate is paramount. Certain functional groups in your starting material or impurities can act as poisons to the gold catalyst. For instance, unprotected amines or thiols can coordinate strongly to the gold center and inhibit catalysis. It is always a good practice to purify your starting materials before use, for example, by column chromatography, distillation, or recrystallization. [4][5][6] Q3: How should I purify my product from the reaction mixture containing the gold catalyst?
A3: Standard purification techniques such as column chromatography are generally effective. [4]Silica gel is often a suitable stationary phase. The choice of eluent will depend on the polarity of your product. It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal solvent system. In some cases, the gold catalyst and its byproducts may streak on the column. A common trick is to first pass the crude reaction mixture through a small plug of silica gel with a relatively non-polar eluent to remove the bulk of the gold species before proceeding with a more careful chromatographic purification.
Q4: Can I reuse the (dppp)Au₂Cl₂ catalyst?
A4: In general, homogeneous catalysts like (dppp)Au₂Cl₂ are difficult to recover and reuse. The catalyst and its decomposition products are typically present in small quantities and are often removed during the work-up and purification steps. While there are strategies for immobilizing gold catalysts on solid supports to facilitate recovery, these are typically different catalytic systems.
IV. Experimental Protocols
Protocol 1: General Procedure for a Gold-Catalyzed Reaction with in situ Activation
This protocol provides a general framework for setting up a reaction using (dppp)Au₂Cl₂ with silver-mediated chloride abstraction, incorporating best practices to mitigate common pitfalls.
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the substrate (1.0 eq) and (dppp)Au₂Cl₂ (typically 1-5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Pre-mixing: Stir the mixture at room temperature for 10-15 minutes to allow for coordination of the substrate to the gold complex.
-
Activator Addition: In a separate vial, dissolve the silver salt (e.g., AgSbF₆, 2.0-2.2 eq relative to the gold complex) in a small amount of the same anhydrous solvent. Add the silver salt solution dropwise to the reaction mixture. The formation of a white precipitate (AgCl) should be observed.
-
Reaction: Stir the reaction at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite® to remove the AgCl precipitate. Wash the filter cake with the reaction solvent. The filtrate can then be concentrated and purified by standard methods.
V. References
-
Awuah, E., & Toste, F. D. (2019). Gold Catalysis: Fundamentals and Recent Developments. In Catalysis by Metal Complexes and Nanomaterials: Fundamentals and Applications (Vol. 1326, pp. 21–48). American Chemical Society. [Link]
-
Walter, M. D. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Coordination Chemistry Reviews, 422, 213459. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Gual, A., de la Fuente, V., & Asensio, G. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(11), 923. [Link]
-
Bond, G. C., & Thompson, D. T. (2000). Gold-Catalysed Reactions. In Catalysis by Gold (pp. 75-107). Imperial College Press. [Link]
-
Pérez-Temprano, M. H., et al. (2017). The key role of Au-substrate interactions in catalytic gold subnanoclusters. Nature Communications, 8(1), 1-8. [Link]
-
Correa, A., & Echavarren, A. M. (2013). On the Silver Effect and the Formation of Chloride-Bridged Digold Complexes. Organometallics, 32(22), 6663–6666. [Link]
-
Lowry, G. V., & Reinhard, M. (2008). Catalytic Dechlorination of Gas-phase Perchloroethylene under Mixed Redox Conditions. Environmental Science & Technology, 42(7), 2558–2564. [Link]
-
Reisman, S. E. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Weigand, J. J., et al. (2019). Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. Chemistry–A European Journal, 25(6), 1506-1513. [Link]
-
Chen, Y.-C., & Lin, S. D. (2019). Performance, Reaction Pathway, and Pretreatment of Au Catalyst Precursor in H₂/O₂ Atmosphere for the Epoxidation of Propylene. Catalysts, 9(1), 72. [Link]
-
Kim, D., et al. (2018). Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxidation of benzyl alcohol. Journal of Catalysis, 365, 134-142. [Link]
-
Guczi, L., & Paszti, Z. (2012). Gold catalysis: Effect of particle size on reactivity towards various substrates. Catalysis Today, 181(1), 2-9. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Wang, T., & Ohno, H. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8901. [Link]
-
Al-Shakban, M., et al. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances. [Link]
-
Hashmi, A. S. K. (2007). Gold-Catalysis: Reactions of Organogold Compounds with Electrophiles. In Gold Catalysis (pp. 231-253). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Carrettin, S., et al. (2019). The Success Story of Gold-Based Catalysts for Gas- and Liquid-Phase Reactions: A Brief Perspective and Beyond. Frontiers in Chemistry, 7, 184. [Link]
-
Toste, F. D., & Gati, W. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. ACS Catalysis, 7(5), 3297-3302. [Link]
-
Wikipedia. 1,3-Bis(diphenylphosphino)propane. [Link]
-
Otto Chemie Pvt. Ltd. 1,3-Bis(diphenylphosphino) propane, 97%. [Link]
-
PubChem. 1,3-Bis(diphenylphosphino)propane. [Link]
-
Cheméo. 1,3-Bis(diphenylphosphino)propane. [Link]
-
Bauer, J. C., et al. (2012). Catalytic activity and thermal stability of Au–CuO/SiO2 catalysts for the low temperature oxidation of CO in the presence of propylene and NO. Applied Catalysis B: Environmental, 115, 247-255. [Link]
-
Ye, L., & Hashmi, A. S. K. (2013). On the Silver Effect and the Formation of Chloride-Bridged Digold Complexes. Organometallics, 32(22), 6663-6666. [Link]
Sources
- 1. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Troubleshooting Side Reactions in Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [Au₂(dppp)Cl₂], in catalysis. This document provides in-depth troubleshooting for common side reactions and catalyst deactivation pathways encountered during its application. The advice herein is structured to not only solve immediate experimental issues but also to foster a deeper mechanistic understanding, enabling more robust reaction development.
Section 1: Catalyst Activation and Stability Issues
The transition from the stable [Au₂(dppp)Cl₂] precatalyst to the active cationic gold(I) species is the most critical phase of the reaction and a frequent source of failure. Inefficiencies at this stage cascade into poor reactivity and undesirable side reactions.
Q1: My reaction is sluggish or fails to start entirely. What are the common issues with catalyst activation?
A1: The lack of reactivity typically points to the incomplete formation or subsequent deactivation of the catalytically active cationic species, [(dppp)Au]⁺. The primary cause is inefficient abstraction of the chloride ligand from the gold(I) center.
Causality: The [Au₂(dppp)Cl₂] complex is a precatalyst and is not itself the active species for π-acid catalysis. Activation requires the removal of the chloride anion, usually with a silver salt (e.g., AgSbF₆, AgOTf), to generate a highly electrophilic, coordinatively unsaturated gold(I) cation. If this abstraction is incomplete, the concentration of the active catalyst remains too low to drive the reaction forward. Furthermore, side reactions during this step can generate inactive gold species. For instance, reactions involving silver salts can sometimes lead to the formation of inactive chloride-bridged dinuclear gold complexes, especially in non-coordinating solvents[1].
Troubleshooting Protocol:
-
Verify Silver Salt Stoichiometry and Quality: Ensure you are using at least a stoichiometric equivalent of the silver salt relative to the chloride atoms (i.e., at least 2 equivalents of AgX for 1 equivalent of [Au₂(dppp)Cl₂]). Use a freshly opened bottle of high-purity silver salt, as they can degrade upon exposure to light and moisture.
-
Pre-activation of the Catalyst: Instead of adding all components at once, try a pre-activation step. In a separate flask, stir the [Au₂(dppp)Cl₂] and the silver salt in a small amount of the reaction solvent for 15-30 minutes at room temperature. A fine precipitate of AgCl should be visible.
-
Filtration (with caution): After pre-activation, you can filter the mixture through a syringe filter (PTFE) to remove the AgCl precipitate before adding the solution to your main reaction flask. Caution: Filtration agents like Celite can sometimes introduce basic impurities that poison the catalyst[2]. If you must use Celite, ensure it is rigorously dried and neutralized.
-
Monitor by NMR: If possible, monitor the activation step using ³¹P NMR spectroscopy. The phosphorus signal for [Au₂(dppp)Cl₂] will differ from the signal for the active cationic species, allowing you to confirm the successful generation of the catalyst.
dot
Caption: Catalyst activation and common deactivation pathways.
Q2: I observe a black or purple precipitate forming in my reaction, and the activity has stopped. What is it and how can I prevent it?
A2: The formation of a black or dark-colored precipitate is a classic sign of catalyst decomposition via reduction of the active Au(I) species to catalytically inactive gold(0) nanoparticles (AuNPs).
Causality: The Au(I) oxidation state, while necessary for catalysis, is thermodynamically unstable with respect to disproportionation or reduction to Au(0).[3] This process can be accelerated by several factors:
-
Reductive Quenching: Certain substrates, intermediates, or impurities in the reaction mixture can act as reducing agents.
-
High Temperatures: While gentle heating can increase reaction rates, excessive temperatures can promote the agglomeration and precipitation of gold nanoparticles, leading to a loss of active surface area[4].
-
Ligand Dissociation: The dppp ligand stabilizes the Au(I) center. If the ligand dissociates, the "naked" gold species is highly susceptible to reduction. The Au-P bond is relatively labile, making this a relevant pathway[5][6].
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Conduct reactions under a rigorously inert atmosphere (Argon or Nitrogen). While many gold-catalyzed reactions are tolerant to air, oxygen can sometimes participate in redox processes that lead to decomposition[4].
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable rate. If you must heat the reaction, do so cautiously and monitor for any color change.
-
Check Reagent Purity: Purify all starting materials and solvents. Reductive impurities are a common culprit.
-
Use Bulky or Electron-Rich Ligands: While you are using dppp, if decomposition persists, consider that more sterically demanding or electron-donating phosphine ligands can sometimes offer greater stability to the gold center, preventing aggregation and reduction. This would, however, constitute a change in the catalytic system.
Section 2: Ligand- and Reagent-Induced Deactivation
Even when the catalyst is successfully activated, its lifespan can be cut short by various chemical species in the reaction medium. Identifying and eliminating these catalyst poisons is paramount for achieving high turnover numbers.
Q3: My catalyst activity is high initially but dies over time, leading to incomplete conversion. What could be poisoning the catalyst?
A3: This is a hallmark of catalyst poisoning. Cationic gold(I) catalysts are strong electrophiles and soft Lewis acids, making them highly susceptible to coordination by nucleophilic or soft impurities, which bind tightly to the gold center and inhibit substrate coordination.
Causality: Catalyst poisons occupy the coordination site on the gold atom, preventing the substrate from binding and being activated. Common poisons include:
-
Halides (Cl⁻, Br⁻, I⁻): Excess halides from starting materials or additives can coordinate to the gold center, neutralizing its cationic charge and rendering it inactive[2][4].
-
Bases and Nucleophiles (Amines, Water): Nitrogen- and oxygen-containing nucleophiles can bind to the gold center, dampening its reactivity[4]. Even trace amounts of water or basic impurities in molecular sieves or filtration agents can be detrimental[2].
-
Sulfur Compounds (Thiols, Thioethers): Sulfur has a very high affinity for gold and acts as a potent poison, often leading to irreversible deactivation[4].
| Poison | Common Sources | Mitigation Strategy |
| Halides (Cl⁻, Br⁻, I⁻) | Reagents (e.g., HCl salts), chlorinated solvents, residual silver salt counter-ions. | Use silver salts with non-coordinating anions (SbF₆⁻, NTf₂⁻). Purify reagents. Use non-halogenated solvents.[4] |
| Bases (Amines, Pyridine) | Starting materials, additives, basic filtration agents (e.g., alumina, Celite). | Purify reagents by distillation or recrystallization. Use acid-washed and dried Celite. Add a sacrificial acid activator (e.g., HOTf) to scavenge bases.[2] |
| Sulfur Compounds | Thiol-containing starting materials or impurities. | Rigorously purify all reagents. Standard purification techniques may not remove all sulfur; consider specific treatments if sulfur contamination is suspected. |
| Water/Hydroxide | Wet solvents, atmospheric moisture, basic molecular sieves. | Use freshly distilled, dry solvents. Dry glassware thoroughly. Use properly activated and neutralized molecular sieves. |
Troubleshooting Protocol:
-
Systematically Purify Components: Purify your solvent, substrate, and any other reagents. Pass solvents through a plug of activated, neutral alumina to remove polar impurities[4].
-
Use a Sacrificial Activator: If you suspect trace basic impurities, the addition of a suitable acid activator like triflic acid (HOTf) or a Lewis acid like In(OTf)₃ can reactivate the catalyst by binding to the poison, freeing the gold center[2].
-
Change the Counter-ion: If using AgOTf, consider switching to AgSbF₆. The SbF₆⁻ anion is much less coordinating than triflate (OTf⁻) and can lead to a more active and robust catalyst[4].
Section 3: Mechanistic Hurdles and Substrate-Related Problems
Sometimes, the catalyst is active and stable, but the reaction stalls at an intermediate stage or produces unexpected byproducts due to issues within the catalytic cycle itself.
Q4: Spectroscopic analysis shows that my starting material is consumed and a new species is formed, but I am not getting the final product. What is happening?
A4: This scenario strongly suggests that the reaction is stalling after the initial nucleophilic attack on the gold-activated substrate. The most common bottleneck is the final protodeauration (also called protodemetallation) step.
Causality: In many gold-catalyzed reactions, particularly hydrofunctionalizations of alkynes or allenes, the cycle involves (1) activation of the π-system by the [(dppp)Au]⁺ catalyst, (2) attack by a nucleophile to form a vinyl-gold or allyl-gold intermediate, and (3) cleavage of the Au-C bond by a proton source to release the product and regenerate the catalyst.[7][8][9] If the protodeauration step is slow or inhibited, the vinyl-gold intermediate will accumulate, sequestering the catalyst and halting turnover. The efficiency of this step is highly dependent on the acidity of the proton source and the electronic properties of the intermediate.[10][11] Electron-donating groups on the ligand (like the phenyl groups in dppp) generally promote this step.[8][12]
dot
Caption: A general gold(I) catalytic cycle highlighting the protodeauration bottleneck.
Troubleshooting Protocol:
-
Introduce a Proton Source: If your nucleophile is not protic (e.g., an arene), the reaction may require the addition of a mild acid to facilitate the final step. A weak acid like acetic acid or even trace water can sometimes be sufficient.
-
Modify the Nucleophile: If using an alcohol or amine as a nucleophile, consider using a more acidic analogue if the substrate allows. For example, phenols are more acidic than aliphatic alcohols and can accelerate protodeauration[7][8].
-
Increase Temperature: Gently warming the reaction can provide the necessary activation energy to overcome the barrier for protodeauration.
-
Confirm Intermediate Formation: Use techniques like NMR or ESI-MS to confirm the identity of the stalled intermediate. This will validate that the initial steps of the cycle are working correctly.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: How should I properly handle and store [Au₂(dppp)Cl₂]? The solid [Au₂(dppp)Cl₂] complex is relatively stable to air and moisture for short periods.[13] However, for long-term storage, it is best kept in a desiccator or under an inert atmosphere to prevent slow oxidation of the phosphine ligands. Solutions of the activated cationic catalyst are much more sensitive and should be generated in situ and used immediately under an inert atmosphere.
FAQ 2: What is the role of silver salt additives, and what are the potential drawbacks? Silver salts (e.g., AgSbF₆, AgOTf) are used as halide scavengers to generate the active cationic gold catalyst from the neutral chloride precatalyst. The main drawback is that the silver salt itself or the resulting silver halides can sometimes have their own catalytic activity or interfere with the desired reaction. Additionally, if the silver salt is not fully removed, it can complicate product purification. The "silver effect" can sometimes be attributed to the formation of various bridged or cluster species involving both gold and silver.[1]
FAQ 3: How do I choose the right solvent for my gold-catalyzed reaction? The ideal solvent should be inert to the highly electrophilic gold catalyst and capable of dissolving all reaction components.
-
Good choices: Dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, and acetonitrile are commonly used.
-
Poor choices: Protic solvents like methanol or ethanol can act as nucleophiles and compete with your substrate. Strongly coordinating solvents like DMSO or DMF can bind to the gold center and inhibit catalysis. Ensure all solvents are of high purity and are rigorously dried before use.[4]
References
-
Mechanistic Analysis of Protodeauration and Gold(I) and Palladium(II) Catalyzed Carbene Transformations. (n.d.). DukeSpace. Retrieved from [Link]
-
On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis: An Experimental and Computational Study of Protodeauration. (2022). ACS Catalysis. Retrieved from [Link]
-
On the Role of Noncovalent Ligand-Substrate Interactions in Au(I) Catalysis: An Experimental and Computational Study of Protodeauration. (2022). ACS Publications. Retrieved from [Link]
-
Gold Catalysis: Fundamentals and Recent Developments. (2019). Awuah Lab. Retrieved from [Link]
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Kinetics and Mechanism of the Protodeauration of Gold(I) β-Styrenyl Complexes. (2010). Organometallics. Retrieved from [Link]
-
Gold-Catalyzed Organic Reactions. (2004). Chemical Reviews. Retrieved from [Link]
-
Ligand exchange reactions on thiolate-protected gold nanoclusters. (2016). Nanoscale. Retrieved from [Link]
-
Redox and ligand exchange reactions of potential gold(I) and gold(III)-cyanide metabolites under biomimetic conditions. (2001). Journal of Inorganic Biochemistry. Retrieved from [Link]
-
Cationic Gold Catalyst Poisoning and Reactivation. (2014). Organic Letters. Retrieved from [Link]
-
Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. (2012). ResearchGate. Retrieved from [Link]
-
Au-catalysed oxidative cyclisation. (2016). Chemical Society Reviews. Retrieved from [Link]
-
Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides. (2017). Nature Communications. Retrieved from [Link]
-
Anatomy of gold catalysts: facts and myths. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Homogeneous Au(I)/Au(III) Catalysis and Rationalizing Their Reactivity. (2022). Denmark Group, University of Illinois. Retrieved from [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (2022). Advanced Science. Retrieved from [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. (2022). Advanced Science. Retrieved from [Link]
-
1,3-Bis(diphenylphosphino)propane. (n.d.). Wikipedia. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Catalyst Loading for Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Welcome to the technical support center for the optimization of catalyst loading using Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [AuCl(dppp)]2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the efficiency and success of your catalytic reactions.
I. Catalyst Overview and Key Characteristics
[AuCl(dppp)]2 is a widely utilized gold(I) precatalyst in a variety of organic transformations. Its bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), forms a stable six-membered chelate ring with the gold center, providing a balance of stability and reactivity.[1] This catalyst is particularly effective in reactions involving the activation of alkynes, allenes, and alkenes toward nucleophilic attack.[2]
Key Properties:
| Property | Value |
| Molecular Formula | C27H26Au2Cl2P2 |
| Molecular Weight | 877.28 g/mol |
| Appearance | White to off-white solid[1][3] |
| Melting Point | 256-257 °C[4] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C[4] |
II. Troubleshooting Guide: Optimizing Catalyst Loading
One of the most critical parameters in a gold-catalyzed reaction is the catalyst loading. An insufficient amount can lead to sluggish or incomplete reactions, while an excess can result in unwanted side reactions, catalyst decomposition, and increased costs. This section addresses common issues related to catalyst loading in a question-and-answer format.
Q1: My reaction is showing low or no conversion. Should I simply increase the catalyst loading?
A1: While increasing the catalyst loading might seem like a straightforward solution, it's often a symptom of an underlying issue. Before increasing the amount of [AuCl(dppp)]2, consider the following potential causes and solutions:
Potential Cause 1: Catalyst Poisoning
Cationic gold(I) species, the active form of the catalyst, are susceptible to poisoning by various impurities.[5][6]
-
Impurities: Halides, bases, amines, and thiols present in your starting materials, solvents, or even from filtration and drying agents can coordinate to the gold center and deactivate it.[5][6][7]
-
Suggested Solution:
-
Purification: Ensure all reagents and solvents are of high purity. Consider passing solvents through a column of activated alumina to remove impurities.[5]
-
Acidic Additives: The addition of a suitable acid activator, such as triflic acid (HOTf) or indium(III) triflate (In(OTf)3), can act as a sacrificial agent, binding to poisons and reactivating the gold catalyst.[6] This can often allow the reaction to proceed smoothly at a lower catalyst loading.[6]
-
Potential Cause 2: Inefficient Catalyst Activation
[AuCl(dppp)]2 is a precatalyst and requires activation to its catalytically active cationic form. This is typically achieved by abstracting the chloride ligand with a silver salt.
-
Inefficient Abstraction: Incomplete chloride abstraction will result in a lower concentration of the active catalyst.
-
Suggested Solution:
-
Silver Salt Selection: Silver salts with non-coordinating anions like AgSbF6 or AgNTf2 are often more effective than those with potentially coordinating anions.
-
Stirring and Time: Ensure adequate stirring and sufficient time for the silver salt to fully react with the precatalyst before adding the substrate. The formation of a silver chloride precipitate is a visual indicator of this process.
-
Experimental Protocol: Screening for Catalyst Poisoning
-
Set up a control reaction with your standard catalyst loading.
-
Set up a parallel reaction with the same catalyst loading but include a small amount of a suspected poison (e.g., a trace of triethylamine or benzyl thiol).
-
Set up a third reaction with your standard conditions and add a catalytic amount of an acid activator like HOTf (e.g., 1-5 mol%).
-
Monitor the reactions by a suitable analytical technique (TLC, GC, LC-MS). A significant improvement in the reaction with the acid activator suggests catalyst poisoning is a likely issue.
Q2: I'm observing catalyst decomposition (e.g., formation of a black precipitate). What is causing this and how can I prevent it?
A2: The formation of a black or purple precipitate often indicates the reduction of the active Au(I) species to catalytically inactive gold(0) nanoparticles.[5][8]
Potential Cause 1: High Reaction Temperature
-
Explanation: Elevated temperatures can promote the agglomeration (sintering) of gold nanoparticles, leading to a loss of active surface area and precipitation.[5]
-
Suggested Solution: Run the reaction at the lowest effective temperature. Many gold-catalyzed reactions can proceed at room temperature.[5][9]
Potential Cause 2: Reductive Decomposition
-
Explanation: The Au(I) active species can be reduced to Au(0) by certain reagents or under specific conditions.[5]
-
Suggested Solution:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive pathways that may be facilitated by atmospheric components.[5]
-
Ligand Stability: The dppp ligand generally provides good stability to the gold(I) center. However, if decomposition persists, consider if any components of your reaction mixture could have reducing properties.
-
Q3: My reaction is proceeding, but the selectivity is poor. Can catalyst loading affect this?
A3: Yes, catalyst loading can influence selectivity, often indirectly.
Potential Cause: Competing Reaction Pathways
-
Explanation: At high catalyst loadings, bimolecular side reactions or substrate decomposition catalyzed by the excess gold species can become more prevalent. Conversely, at very low loadings, a slow desired reaction may allow for a competing background (non-catalyzed) reaction to occur.
-
Suggested Solution:
-
Systematic Optimization: Perform a systematic screen of catalyst loading (e.g., 0.5, 1, 2, 5 mol%) while keeping all other parameters constant.
-
Analyze Byproducts: Identify the structure of the major byproducts. This can provide insight into the competing reaction pathways and help you adjust the reaction conditions (e.g., temperature, concentration) to favor the desired product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction with [AuCl(dppp)]2?
A1: A good starting point for many reactions is typically in the range of 1-5 mol%. For optimization, it is recommended to screen a range of concentrations to find the optimal balance between reaction rate, yield, and cost-effectiveness.
Q2: How do the phosphine ligands in [AuCl(dppp)]2 influence its catalytic activity?
A2: The 1,3-bis(diphenylphosphino)propane (dppp) ligand plays a crucial role. As a bidentate ligand, it forms a stable six-membered chelate ring with the gold atom.[1] This chelation effect enhances the stability of the catalyst compared to monodentate phosphine ligands. The electronic properties of the phosphine can also influence the Lewis acidity of the gold center, which in turn affects its catalytic activity.[10]
Q3: Can I use other phosphine ligands with gold? How does dppp compare?
A3: A wide variety of phosphine ligands are used in gold catalysis.[11] The choice of ligand can significantly impact the catalyst's stability and reactivity.[12] For instance, sterically bulky phosphine ligands can sometimes mitigate the binding of poisons and can lead to longer catalyst lifetimes.[5][13] Dppp offers a good balance of stability and reactivity for many applications. The choice of the optimal ligand is often reaction-specific.
Q4: Is it necessary to use a silver salt co-catalyst with [AuCl(dppp)]2?
A4: In most cases, yes. To generate the catalytically active cationic gold(I) species, a halide abstractor is required. Silver salts with non-coordinating anions (e.g., AgSbF6, AgOTf, AgNTf2) are commonly used for this purpose.[5] The silver cation coordinates to the chloride on the gold complex, facilitating its removal and generating the active catalyst.
Q5: My reaction is very sensitive to air and moisture. How should I handle [AuCl(dppp)]2?
A5: While many gold(I) catalysts are relatively tolerant to oxygen, [AuCl(dppp)]2 is described as slightly air-sensitive and can degrade to the phosphine oxide.[1][3] For optimal results and reproducibility, it is best practice to handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents should be properly dried and degassed before use.
IV. Visualizing Optimization and Troubleshooting
Workflow for Optimizing Catalyst Loading
Caption: A general workflow for optimizing catalyst loading, from initial screening to troubleshooting and final optimization.
Decision Tree for Common Issues
Caption: A decision tree to guide troubleshooting for common issues encountered during gold-catalyzed reactions.
V. References
-
Dalton Transactions. (2013). Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Retrieved from [Link]
-
National Institutes of Health. (2022). Enhanced Design of Gold Catalysts for Bioorthogonal Polyzymes. Retrieved from [Link]
-
ACS Publications. (2021). Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development. Retrieved from [Link]
-
Semantic Scholar. (1984). The synthesis and X-ray structure analysis of dichloro {1,3-bis(disphenylphosphino)propane}digold(I). Retrieved from [Link]
-
Awuah Lab. (2019). Gold Catalysis: Fundamentals and Recent Developments. Retrieved from [Link]
-
Società Chimica Italiana. (n.d.). THE “GOLDEN AGE” OF GOLD CATALYSIS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects. Retrieved from [Link]
-
SCI. (n.d.). Gold Catalysis in Organic Synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Retrieved from [Link]
-
PubMed. (2014). Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. Retrieved from [Link]
-
ACS Publications. (2023). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Retrieved from [Link]
-
MDPI. (n.d.). [μ-1,2-Bis(dipheylphosphino)ethane-κ 2 P,P']bis(3-mercapto-1,2-propanediolato-κS-gold(I)). Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
-
National Institutes of Health. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). 1,3-Bis(diphenylphosphino)propane [Dppp]. Retrieved from [Link]
-
MDPI. (2022). Organogold Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. Retrieved from [Link]
-
PubMed. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Retrieved from [Link]
-
Warshel Chemical Ltd. (n.d.). This compound CAS 72428-60-5. Retrieved from [Link]
-
广州伟伯科技有限公司. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications. dppp=1,3‐bis(diphenylphosphino)propane. Retrieved from [Link]
-
National Institutes of Health. (2017). The key role of Au-substrate interactions in catalytic gold subnanoclusters. Retrieved from [Link]
Sources
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- 2. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]
- 3. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 4. This compound | 72428-60-5 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. soci.org [soci.org]
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- 13. かさ高いホスフィン配位子を有するカチオン性金(I)錯体:金触媒の新規利用例 [sigmaaldrich.com]
Technical Support Center: Optimizing Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane Catalysis Through Solvent Selection
Welcome to the technical support center for researchers utilizing Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [AuCl(dppp)]₂. This guide is designed to provide in-depth troubleshooting and practical advice on the critical role of the solvent in modulating the catalytic activity of this versatile gold(I) complex. As a Senior Application Scientist, my goal is to bridge the gap between theoretical understanding and practical application, ensuring your experiments are both successful and reproducible.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during catalysis with [AuCl(dppp)]₂. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely solvent-related causes?
A1: Reaction failure with gold catalysts is often linked to the deactivation of the active catalytic species. The solvent plays a pivotal role in this.
-
Potential Cause 1: Catalyst Poisoning from Solvent Impurities. Cationic gold(I) species are highly susceptible to poisoning by nucleophilic impurities that may be present in the solvent.[1]
-
Amines and Thiols: These are potent poisons for gold catalysts.[1] They coordinate strongly to the gold center, rendering it catalytically inactive.
-
Halides: Residual halides from chlorinated solvents or starting materials can inhibit the catalyst.[1]
-
Water: While some gold-catalyzed reactions tolerate or even require water, excess or undesired water in anhydrous reactions can lead to catalyst decomposition or unwanted side reactions.
-
-
Suggested Solution:
-
Solvent Purity: Always use high-purity, anhydrous solvents. It is best practice to freshly distill solvents or pass them through an activated alumina column before use.[1]
-
Additive Use: The addition of a silver salt (e.g., AgSbF₆ or AgOTf) is often necessary to abstract the chloride from the precatalyst to generate the active cationic gold species.[2] These silver salts can also scavenge halide impurities.[1]
-
-
Potential Cause 2: Poor Solubility of Reagents or Catalyst. If your starting materials or the catalyst itself are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete due to the heterogeneous nature of the mixture.
-
Suggested Solution:
-
Solubility Tests: Before running the reaction, perform small-scale solubility tests with your starting materials and the catalyst in the intended solvent.
-
Solvent Screening: If solubility is an issue, consider a different solvent or a co-solvent system. A table of common solvents and their properties is provided in Section 3.
-
Q2: My reaction is slow. How can the solvent be influencing the reaction rate?
A2: A sluggish reaction is often a sign that the energy barrier for the rate-determining step is too high. The solvent can influence this in several ways.
-
Potential Cause 1: Inappropriate Solvent Polarity. The polarity of the solvent can affect the stability of charged intermediates and transition states in the catalytic cycle.
-
Explanation: Many gold-catalyzed reactions proceed through cationic intermediates. A more polar solvent can stabilize these charged species, potentially lowering the activation energy and accelerating the reaction. Conversely, for reactions that do not involve significant charge separation, a non-polar solvent may be more suitable.
-
-
Suggested Solution:
-
Systematic Screening: If you suspect solvent polarity is the issue, screen a range of solvents with varying dielectric constants. For example, you could compare toluene (non-polar), dichloromethane (DCM, moderately polar), and nitromethane (polar).[3]
-
-
Potential Cause 2: Coordinating vs. Non-Coordinating Solvents. Solvents can act as ligands and coordinate to the gold center.[4]
-
Explanation: A strongly coordinating solvent (e.g., acetonitrile, DMSO) can compete with the substrate for binding to the gold catalyst. This can inhibit the reaction by reducing the concentration of the active catalyst-substrate complex. However, in some cases, a weakly coordinating solvent can stabilize the active catalyst and prevent decomposition. Non-coordinating solvents (e.g., toluene, DCM) are often a good starting point as they are less likely to interfere with catalysis.[5]
-
-
Suggested Solution:
-
Solvent Choice: If your reaction is slow in a coordinating solvent like acetonitrile, try switching to a non-coordinating solvent like DCM or toluene.
-
Co-solvents: In some cases, a mixture of a coordinating and a non-coordinating solvent can provide the right balance of catalyst stability and activity.[6]
-
Q3: I am observing significant side product formation. Can the solvent be the cause?
A3: Yes, the solvent can influence the selectivity of a reaction by altering the reaction pathway or the relative energies of different transition states.
-
Potential Cause: Solvent-Mediated Reaction Pathways. The solvent can actively participate in the reaction mechanism.
-
Explanation: For example, in reactions involving proton transfer, a protic solvent like methanol can act as a proton shuttle, facilitating a specific reaction pathway.[5] In some cases, the solvent itself can act as a nucleophile, leading to undesired products.
-
-
Suggested Solution:
-
Aprotic Solvents: If you suspect the solvent is participating in the reaction, switch to a non-participating, aprotic solvent.
-
Review the Mechanism: Consider the proposed mechanism of your reaction. Are there any steps where the solvent could be playing a role? This will help you make a more informed choice of solvent. For instance, some reactions show divergent selectivity based on the solvent and counterion used.[3]
-
Section 2: Frequently Asked Questions (FAQs)
What is the general role of the 1,3-bis(diphenylphosphino)propane (dppp) ligand?
The dppp ligand is a bidentate phosphine that chelates to the gold center. The two phosphorus atoms provide strong sigma-donation to the gold, which stabilizes the metal center.[7] The bite angle of the dppp ligand creates a specific steric environment around the gold, which can influence the selectivity of the reaction.
How do I activate the [AuCl(dppp)]₂ precatalyst?
[AuCl(dppp)]₂ is a precatalyst and is generally not catalytically active itself. The active species is typically a cationic gold(I) complex, which is generated by abstracting the chloride ligand with a silver salt that has a non-coordinating anion, such as AgSbF₆, AgOTf, or AgNTf₂.[2] The choice of silver salt can also influence the reaction, as the counter-anion can affect the Lewis acidity of the gold center.[8]
What is the difference between a coordinating and a non-coordinating solvent in the context of gold catalysis?
-
Coordinating Solvents: These solvents have atoms with lone pairs of electrons (e.g., oxygen in THF, nitrogen in acetonitrile) that can donate electron density to the Lewis acidic gold(I) center.[4] This interaction can stabilize the catalyst but may also inhibit its activity by competing with the substrate. Examples include acetonitrile, THF, dioxane, and DMSO.[5][6]
-
Non-Coordinating Solvents: These solvents interact weakly with the gold center and are less likely to interfere with substrate binding. Examples include dichloromethane (DCM), toluene, and hexane.[5]
Can protic solvents be used with [AuCl(dppp)]₂?
Yes, protic solvents like alcohols can be used and are sometimes necessary. For example, in hydration or hydroalkoxylation of alkynes, the alcohol acts as both the solvent and the nucleophile.[5] However, it is important to consider that protic solvents can also participate in protonolysis of sensitive intermediates.
Section 3: Experimental Protocols & Data Presentation
General Protocol for Catalyst Activation and Solvent Screening
This protocol provides a starting point for screening solvents for a generic gold-catalyzed reaction.
-
Preparation: In a glovebox, add the [AuCl(dppp)]₂ precatalyst (1-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired anhydrous solvent (see Table 1 for suggestions).
-
Activation: Add the silver salt (e.g., AgSbF₆, 1-5 mol%) and stir the mixture for 15-30 minutes at room temperature. The formation of a white precipitate (AgCl) indicates successful activation.
-
Reaction Initiation: Add the starting materials to the activated catalyst solution.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Table 1: Common Solvents in Gold Catalysis
| Solvent | Dielectric Constant (ε) | Type | Common Applications & Considerations |
| Toluene | 2.4 | Non-polar, Aprotic, Non-coordinating | Good for reactions sensitive to coordinating solvents.[5] |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic, Weakly-coordinating | A versatile and commonly used solvent.[5] |
| Tetrahydrofuran (THF) | 7.5 | Polar, Aprotic, Coordinating | Can stabilize the catalyst but may slow down some reactions.[5][6] |
| Acetonitrile (MeCN) | 37.5 | Polar, Aprotic, Coordinating | Strongly coordinating; can inhibit catalysis but is used in some cases.[5] |
| Methanol (MeOH) | 32.7 | Polar, Protic | Often used as a nucleophile and solvent in hydration/hydroalkoxylation.[5] |
| Nitromethane (MeNO₂) | 35.9 | Polar, Aprotic | Highly polar solvent that can promote reactions with polar intermediates.[3] |
Section 4: Visualizing Key Concepts
Diagram 1: General Catalytic Cycle
This diagram illustrates a simplified catalytic cycle for a gold(I)-catalyzed reaction, highlighting the role of the solvent.
Caption: Simplified catalytic cycle for gold(I) catalysis.
Diagram 2: Troubleshooting Workflow for Solvent-Related Issues
This workflow provides a logical sequence for diagnosing and solving common problems.
Caption: Troubleshooting workflow for solvent effects.
References
-
Gorla, F., Togni, A., Venanzi, L. M., Albinati, A., & Lianza, F. (1994). Gold-Catalyzed Organic Reactions. Chemical Reviews, 94(5), 1317-1370. [Link]
-
University of Manchester. (2018, May 24). Gold, as a Catalyst?! (UoM Chemistry 24) [Video]. YouTube. [Link]
-
Kuttner, C., Latorre, A., & Fery, A. (2020). Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. Polymers, 12(11), 2695. [Link]
-
Toste, F. D., & Gembicky, M. (2011). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 44(8), 643-654. [Link]
-
Wikipedia contributors. (2023, December 28). Lewis acids and bases. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
American Chemical Society. (2022, April 13). Chemical Reviews Thematic Talk Series: Gold Chemistry [Video]. YouTube. [Link]
-
Ranieri, B., Escofet, I., & Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(24), 6598-6613. [Link]
-
Widenhoefer, R. A., & Wang, X. (2013). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 9, 2849-2859. [Link]
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). Divergent Gold Catalysis: Unlocking Molecular Diversity through Catalyst Control. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Widenhoefer, R. A., & Wang, X. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. Accounts of Chemical Research, 50(5), 1149-1157. [Link]
Sources
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- 2. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane [Au₂Cl₂(dppp)]
Welcome to the technical support guide for Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [Au₂Cl₂(dppp)]. This document serves as a specialized resource for researchers, chemists, and drug development professionals utilizing this versatile gold(I) catalyst. The stability and integrity of [Au₂Cl₂(dppp)] are paramount for achieving reproducible and high-yielding results in catalytic applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established organometallic principles, to help you navigate the complexities of working with this air-sensitive compound.
Gold(I) complexes are 14-electron species that are stabilized by donor ligands, such as phosphines.[1] The 1,3-bis(diphenylphosphino)propane (dppp) ligand plays a critical role, forming a stable chelate that prevents the facile reduction of Au(I) to metallic gold (Au(0)), a common decomposition pathway.[1] Understanding the factors that influence this equilibrium is key to mastering its use in your experiments.
Core Properties & Handling Quick Guide
For immediate reference, the fundamental properties and handling requirements for [Au₂Cl₂(dppp)] are summarized below. Adherence to these conditions is the first step in ensuring catalyst stability.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₂₆Au₂Cl₂P₂ | [2] |
| Molecular Weight | 875.28 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 256-257 °C | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C, protect from light. | [3][4] |
| Air & Moisture | Air-sensitive; the dppp ligand can oxidize. | [2][5] |
| Solubility | Soluble in chlorinated organic solvents (e.g., CH₂Cl₂, CHCl₃). | [2] |
Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower you to diagnose and resolve problems effectively.
Q1: My reaction solution is turning purple, black, or has formed a dark precipitate. What is happening and how can I prevent it?
Answer: This is a classic indicator of the decomposition of the Au(I) complex and the formation of metallic gold nanoparticles (Au(0)). Gold nanoparticles often exhibit a characteristic purple or black color in solution. This decomposition signifies that the dppp ligand is no longer effectively stabilizing the Au(I) center, leading to its reduction.
Primary Causes & Mechanistic Insight:
-
Atmospheric Exposure: The dppp ligand is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide.[2][5] This oxidation weakens the P-Au bond, compromising the ligand's ability to stabilize the gold center and making reduction to Au(0) more favorable.
-
Presence of Reductants: Impurities in substrates, reagents, or solvents can act as reducing agents.
-
Thermal Stress: While the complex has a high melting point, prolonged exposure to elevated reaction temperatures can provide sufficient energy to overcome the activation barrier for decomposition.
-
Photodecomposition: Some gold complexes are light-sensitive. Energy from UV or even ambient light can promote decomposition pathways.
Preventative Protocol: Rigorous Inert Atmosphere Technique
To mitigate decomposition, the exclusion of air and moisture is non-negotiable.
-
Glassware Preparation: Ensure all glassware is oven-dried (≥120°C overnight) or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent Preparation: Use anhydrous, degassed solvents. A common and effective method is to sparge the solvent with Argon for 30-60 minutes, followed by storage over molecular sieves in a sealed vessel under an inert atmosphere.
-
Reagent Handling: Handle the solid [Au₂Cl₂(dppp)] catalyst exclusively within a glovebox or using a Schlenk line. Weigh the catalyst rapidly and seal the container immediately.
-
Reaction Setup: Assemble the reaction vessel under a positive pressure of inert gas. If adding reagents via syringe, use gas-tight syringes and flush them with inert gas before use.
-
Execution: Maintain a gentle, positive flow of inert gas throughout the reaction. For temperature control, use a well-calibrated oil bath or heating mantle. Protect the reaction from direct light by wrapping the flask in aluminum foil.
Visualizing the Decomposition Pathway
The following diagram illustrates the degradation process from the stable Au(I) complex to Au(0) nanoparticles.
Caption: Decomposition pathway of the [Au₂Cl₂(dppp)] complex.
Q2: My reaction is sluggish or fails to initiate. How can I ensure the catalyst is catalytically active?
Answer: While [Au₂Cl₂(dppp)] is a stable precatalyst, many gold-catalyzed reactions require a more electrophilic, cationic gold species to proceed efficiently. The chloride ligands are relatively strongly bound and can render the gold center less reactive. To generate the active catalyst, a halide abstraction step is often necessary.[1]
Catalyst Activation Protocol: In Situ Halide Abstraction
This procedure generates a highly reactive cationic gold species by removing the chloride ligand with a silver salt.
-
Reagent Selection: Choose a silver salt with a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆).
-
Stoichiometry: Use a stoichiometric equivalent of the silver salt to the chloride ions (i.e., 2 equivalents of silver salt per 1 equivalent of [Au₂Cl₂(dppp)]).
-
Procedure: a. Under a strict inert atmosphere, dissolve the [Au₂Cl₂(dppp)] in your chosen anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) in the reaction flask. b. In a separate flask, dissolve the silver salt in the same solvent. c. Slowly add the silver salt solution to the gold complex solution at room temperature or below (0 °C). d. A white precipitate of silver chloride (AgCl) should form immediately. e. Stir the mixture for 30-60 minutes to ensure complete reaction.
-
Precipitate Removal (Optional but Recommended): The AgCl precipitate is generally considered a spectator but can sometimes interfere with reactions or analysis. To remove it, cannulate or filter the solution through a pad of Celite or a PTFE syringe filter into a new inert-atmosphere flask.
-
Initiate Reaction: The resulting clear solution contains the active cationic gold catalyst, [Au₂(dppp)]²⁺(anion)₂, and is ready for the addition of your substrates.
Visualizing the Activation Workflow
Caption: Workflow for the in situ activation of the gold precatalyst.
Q3: I am observing unexpected signals in my ³¹P NMR spectrum after the reaction. What might they be?
Answer: The ³¹P NMR spectrum is an excellent diagnostic tool for assessing the integrity of your phosphine-ligated catalyst. The appearance of unexpected signals typically points to ligand degradation or transformation.
Common Sources of Extraneous ³¹P NMR Signals:
| Signal Source | Typical ³¹P NMR Shift Range (ppm) | Causality & Comments |
| Free dppp Ligand | ~ -17 ppm | Indicates ligand dissociation from the gold center. This can happen if a competing ligand from the reaction mixture displaces it. |
| Coordinated dppp in [Au₂Cl₂(dppp)] | ~ +25 to +35 ppm | This is the expected signal for your starting complex. A downfield shift upon coordination to a metal is characteristic for phosphines.[6][7] |
| dppp monoxide [Ph₂P(O)(CH₂)₃PPh₂] | Two signals, ~ +30 to +45 ppm and ~ -17 ppm | Partial oxidation of the dppp ligand due to trace oxygen. One phosphorus atom is oxidized (P=O), while the other remains a phosphine. |
| dppp dioxide [Ph₂P(O)(CH₂)₃P(O)Ph₂] | ~ +30 to +45 ppm | Complete oxidation of the ligand. Its presence indicates a significant breach in inert atmosphere protocol. The oxidized ligand cannot coordinate effectively to the gold center, leading to catalyst death. |
Diagnostic & Remedial Actions:
-
Confirm Starting Material: Always run a ³¹P NMR of your [Au₂Cl₂(dppp)] stock before use to ensure its purity.
-
Spike Your Sample: If you suspect the presence of free or oxidized dppp, spike your final reaction NMR tube with a small amount of an authentic sample of the suspected species to see if the signal intensity increases.
-
Review Inert Technique: The presence of oxidized phosphine species is a direct consequence of exposure to oxygen. Re-evaluate your solvent degassing and reaction setup procedures.
-
Check Reagent Purity: Ensure all other reagents are pure and free from contaminants that could react with the phosphine ligand.
Frequently Asked Questions (FAQs)
Q1: What are the definitive long-term storage conditions for [Au₂Cl₂(dppp)]? A: For maximum shelf-life, the compound must be stored under a dry, inert atmosphere (Argon is preferred over Nitrogen for long-term storage) at refrigerated temperatures (2-8°C).[3] It must also be protected from light by using an amber vial or by storing it inside a light-proof secondary container.[4] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q2: How can I quickly assess the purity of a new batch of [Au₂Cl₂(dppp)]? A: A quick and reliable method is to check its melting point. A sharp melting point within the expected range (256-257°C) is a good indicator of high purity.[3] For a more definitive assessment, a ³¹P{¹H} NMR spectrum should show a single, sharp singlet in the expected region (+25 to +35 ppm). The absence of signals around -17 ppm (free dppp) or in the +30 to +45 ppm range (oxidized dppp) confirms purity.
Q3: Is the complex sensitive to specific classes of solvents or reagents? A: Yes. Avoid using protic solvents (e.g., alcohols, water) unless they are part of the reaction, as they can facilitate decomposition pathways. Be cautious with reagents that have known reducing capabilities. Additionally, strongly coordinating solvents or additives (e.g., DMSO, certain amines) can potentially displace the dppp ligand, leading to an equilibrium of different species in solution.
Q4: What are the essential safety precautions when handling [Au₂Cl₂(dppp)]? A: Always handle this compound in a well-ventilated chemical fume hood. Wear standard Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.[8] Due to its air-sensitive nature, all manipulations should be performed using appropriate inert atmosphere techniques (glovebox or Schlenk line).[9] Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety and disposal information.
References
-
Wikipedia. (n.d.). Organogold chemistry. Retrieved from [Link]
-
Crespo, O., et al. (n.d.). Substitution Reaction Studies on [Au2Cl2(μ-dppf)] (dppf = 1,1'-Bis(diphenylphosphino)ferrocene). Synthesis of the First Gold(I) Complex with a μ3-2-Pyridinethiolate Ligand. Sílice (CSIC). Retrieved from [Link]
-
Ohmura, T., et al. (2022). Dynamic Au–C σ-Bonds Leading to an Efficient Synthesis of [n]Cycloparaphenylenes (n = 9 – 15) by a Self-Assembly. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
-
Dass, A., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the synthesis of the gold(I) complex [Au2Cl2(HAMDC2F5)2]n (2). Retrieved from [Link]
-
National Institute of Standards and Technology. (2011). Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells. PMC. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Reactivity, and Bonding of Gold(I) Fluorido–Phosphine Complexes. Inorganic Chemistry. Retrieved from [Link]
-
Evolve. (2021). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]
-
MDPI. (n.d.). Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. Retrieved from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(diphenylphosphino) propane, 97%. Retrieved from [Link]
Sources
- 1. Organogold chemistry - Wikipedia [en.wikipedia.org]
- 2. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 3. This compound | 72428-60-5 [m.chemicalbook.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Regeneration of deactivated Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane catalyst
Technical Support Center: [AuCl(dppp)] Catalyst
Welcome to the technical support guide for Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [AuCl(dppp)]. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile homogeneous catalyst. Here, we address common challenges related to catalyst deactivation and provide validated protocols for its regeneration, ensuring the longevity and cost-effectiveness of your catalytic processes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to help you diagnose and resolve issues you may encounter during your experiments.
Part 1: Identifying Catalyst Deactivation
Question: My gold-catalyzed reaction has stalled or shows significantly reduced yield. How can I determine if catalyst deactivation is the cause?
Answer: Several key indicators can point to catalyst deactivation. The most common cause of deactivation for homogeneous gold(I) catalysts is the reduction of the active Au(I) species to inactive gold(0) nanoparticles.[1]
-
Visual Observation: The most immediate sign is a change in the reaction mixture's color. A healthy, active [AuCl(dppp)] solution is typically colorless to pale yellow. The formation of Au(0) nanoparticles will impart a distinct color, ranging from pink/red to deep purple or even black, depending on the size and concentration of the particles.
-
Performance Tracking: A progressive decrease in reaction rate or final yield over several runs (if recycling the catalyst) is a strong quantitative indicator of deactivation.
-
Spectroscopic Analysis (³¹P NMR): For a definitive diagnosis, ³¹P{¹H} NMR spectroscopy is the most powerful tool.[2][3] A fresh, active [AuCl(dppp)] catalyst should exhibit a sharp, single peak. The appearance of new signals, particularly a peak corresponding to the free, uncoordinated dppp ligand or its oxidized form (dppp=O), confirms decomposition of the complex.
Question: What are the primary mechanisms that cause my [AuCl(dppp)] catalyst to deactivate?
Answer: Understanding the deactivation pathway is crucial for prevention and regeneration. The principal mechanisms include:
-
Reduction to Gold(0): This is the most prevalent pathway.[1] Reductive processes during the catalytic cycle, or the presence of reducing agents (impurities in substrates or solvents), can lead to the formation of catalytically inactive gold nanoparticles. This process is often autocatalytic and irreversible without intervention.
-
Ligand Oxidation: The phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp), is susceptible to oxidation, especially if reactions are not performed under an inert atmosphere.[4] Oxidation of the phosphorus atoms to phosphine oxides weakens the Au-P bond, leading to catalyst decomposition.
-
Substrate/Product Inhibition: Certain functional groups within your substrate or product molecules can coordinate strongly to the gold center, acting as inhibitors and preventing the catalyst from participating in the desired cycle.[5]
-
Thermal Degradation: Like many organometallic complexes, [AuCl(dppp)] has limited thermal stability and can decompose at elevated temperatures.[6]
Part 2: Regeneration of the Deactivated Catalyst
Question: I've observed a color change to purple in my reaction, indicating Au(0) formation. Can I regenerate my catalyst?
Answer: Yes, deactivated [AuCl(dppp)] resulting from the formation of gold(0) nanoparticles can often be regenerated. The process involves re-oxidizing the metallic gold back to the Au(I) oxidation state. A well-established method for this is oxidative addition using an oxidizing agent like (dichloroiodo)benzene (PhICl₂).[7]
This process effectively re-dissolves the gold nanoparticles and, in the presence of the dppp ligand and a chloride source, can reform the active catalyst complex.
Question: Can you provide a detailed protocol for regenerating the catalyst using PhICl₂?
Answer: Certainly. The following protocol outlines a general procedure for the oxidative regeneration of a deactivated [AuCl(dppp)] catalyst.
Experimental Protocol: Oxidative Regeneration of [AuCl(dppp)]
Objective: To regenerate active [AuCl(dppp)] from its deactivated form (presumed to be Au(0) nanoparticles and dissociated ligand).
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
(Dichloroiodo)benzene (PhICl₂) is a strong oxidizing agent and should be handled with care.
Materials:
-
Deactivated catalyst mixture (containing Au(0) and dppp)
-
(Dichloroiodo)benzene (PhICl₂)
-
Dichloromethane (DCM), anhydrous
-
Pentane or Hexane, anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, suspend the deactivated catalyst mixture in anhydrous dichloromethane (DCM).
-
Oxidation: While stirring the suspension at room temperature, add a solution of (dichloroiodo)benzene (PhICl₂) (1.0 equivalent relative to the initial gold loading) in DCM dropwise.
-
Reaction: Continue stirring the mixture at room temperature. The disappearance of the characteristic purple/black color of the gold nanoparticles and the formation of a clear, pale-yellow solution indicates the completion of the oxidative re-dissolution. This process can take from 1 to 4 hours.
-
Monitoring: The progress can be monitored by ³¹P{¹H} NMR. Take a small aliquot from the reaction, remove the solvent under vacuum, and re-dissolve in CDCl₃ or CD₂Cl₂. The disappearance of the free ligand peak and the appearance of a single peak corresponding to the regenerated [AuCl(dppp)] complex confirms success.
-
Isolation (Optional): If necessary, the regenerated catalyst can be isolated. Reduce the volume of DCM under vacuum and precipitate the product by adding an excess of cold pentane or hexane.
-
Purification: Decant the supernatant and wash the resulting solid with fresh pentane/hexane. Dry the regenerated catalyst under high vacuum.
-
Characterization: Confirm the identity and purity of the regenerated catalyst using ³¹P{¹H} NMR spectroscopy before use in subsequent reactions.
Data Presentation & Characterization
Successful regeneration should be confirmed by comparing the analytical data of the fresh, deactivated, and regenerated catalyst. ³¹P{¹H} NMR is the most informative technique.
Table 1: Representative ³¹P{¹H} NMR Chemical Shifts for Catalyst States
| Catalyst State | Typical Appearance | Expected ³¹P Chemical Shift (δ, ppm) |
| Active [AuCl(dppp)] | Colorless / Pale Yellow Solution | Single sharp peak (e.g., ~23.1 ppm) |
| Deactivated Mixture | Purple / Black Suspension | Multiple peaks: Free dppp (~ -17 ppm), dppp=O (~25-35 ppm), other species |
| Regenerated [AuCl(dppp)] | Pale Yellow Solution | Return to a single sharp peak (~23.1 ppm) |
Note: Exact chemical shifts can vary depending on the solvent and concentration. The key diagnostic is the transition from multiple peaks back to a single, clean resonance.
Visualizing the Deactivation and Regeneration Cycle
The relationship between the active, deactivated, and regenerated states of the catalyst can be visualized as a cycle.
Caption: Step-by-step experimental workflow for the regeneration of [AuCl(dppp)].
References
-
Awuah, E., & Toste, F. D. (2019). Gold Catalysis: Fundamentals and Recent Developments. Awuah Lab. [Link]
-
Malta, G., et al. (2018). Understanding the Deactivation of Gold Catalysts. Cardiff University. [Link]
-
Gagné, M. R., et al. (2014). Mechanistic details for oxidative addition of PhICl₂ to gold(I) complexes. Dalton Transactions, 43(37), 14066-14074. [Link]
-
Wikipedia. (2023). 1,3-Bis(diphenylphosphino)propane. [Link]
-
NMRservice. 31 Phosphorus NMR. [Link]
-
Gessner, V. H., et al. (2018). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. Comptes Rendus Chimie, 21(8), 766-772. [Link]
-
Joost, M., et al. (2012). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. ChemInform, 43(34). [Link]
-
Wikipedia. Homogeneous catalysis. [Link]
-
Serna, P., & Gates, B. C. (2012). Activation, Deactivation, and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 2(4), 496-519. [Link]
-
Nanoscalix. (2020). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
Sources
- 1. cardiff.ac.uk [cardiff.ac.uk]
- 2. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic details for oxidative addition of PhICl2 to gold(i) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing Au(0) formation from Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Technical Support Center: Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
A Guide to Preventing Au(0) Formation and Ensuring Experimental Integrity
Welcome to the technical support resource for this compound, herein referred to as [AuCl(dppp)]₂. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its application: the unintended reduction of the active Au(I) species to elemental gold, Au(0). The formation of Au(0), often observed as a distinct color change or precipitation, signifies catalyst decomposition and can compromise reaction outcomes. This document provides in-depth explanations, troubleshooting protocols, and preventative best practices to maintain the stability and reactivity of your gold complex.
Section 1: Understanding the Molecule and its Instability
A foundational understanding of the complex's structure and the chemical pathways leading to its decomposition is crucial for effective troubleshooting.
The Nature of the [AuCl(dppp)]₂ Complex
This compound is a gold(I) complex where the gold center is stabilized by a chloride ion and a bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (dppp). Gold(I) centers have a strong preference for a two-coordinate, linear geometry, which the P-Au-Cl arrangement provides.[1][2] The dppp ligand is critical, forming a stable six-membered chelate ring that enhances the complex's overall stability compared to monodentate phosphine ligands.[3]
However, the Au-P bond, while stabilizing, is relatively labile.[4] This lability is fundamental to the complex's catalytic activity but also represents a potential first step towards decomposition.
The Primary Pathway to Au(0) Formation: Disproportionation
The most common non-reductive decomposition pathway for many Au(I) compounds is disproportionation. This is a redox process where one Au(I) ion is reduced to Au(0) while another is oxidized to Au(III). The equilibrium can be represented as:
3Au(I) ⇌ 2Au(0) (metal) + Au(III)
This process is a known characteristic of gold chemistry, where the Au(II) state is particularly unstable and readily disproportionates.[5][6] The formation of highly stable Au(0) nanoparticles provides a thermodynamic driving force for this reaction.
Other Contributing Factors to Decomposition
Several external factors can initiate or accelerate the reduction of Au(I) to Au(0):
-
Reductive Contaminants: The presence of even trace amounts of reducing agents in solvents or reagents can lead to the direct reduction of Au(I).
-
Photoreduction: Gold(I) phosphine complexes can be light-sensitive.[7][8] Energy from light, particularly UV, can be sufficient to induce the reduction to Au(0).
-
Thermal Decomposition: While generally stable at moderate temperatures, excessive heat can provide the activation energy needed for decomposition pathways to proceed.[9]
-
Ligand Oxidation: The dppp ligand itself can be susceptible to oxidation, especially in the presence of air, forming the phosphine oxide.[3][10][11] This degradation of the stabilizing ligand leaves the gold center more vulnerable to decomposition.
Section 2: Troubleshooting Guide - FAQs
This section addresses common experimental observations in a direct question-and-answer format.
FAQ 1: "My reaction solution is turning purple, black, or brown. What is happening and how can I fix it?"
What's Happening: This color change is the classic visual indicator of gold nanoparticle (Au(0)) formation.[12] The specific color depends on the size and shape of the nanoparticles. This means your active Au(I) complex is decomposing, which will likely halt or severely impede your desired reaction.
Immediate Troubleshooting Steps:
-
Exclude Light Immediately: Wrap the reaction vessel securely with aluminum foil. If the reaction has just started, this may be enough to salvage it.
-
Ensure Inert Atmosphere: Verify that your reaction is properly sealed under an inert atmosphere (Argon or Nitrogen). If you suspect a leak, carefully re-purge the headspace with inert gas.
-
Check Temperature: Ensure your reaction temperature has not exceeded the intended setpoint. If possible, consider if the reaction can proceed at a lower temperature.
-
Analyze Reagents (Post-Experiment): The problem often lies with contaminated starting materials. After the experiment, re-evaluate the purity of your solvents and reagents. Were solvents properly dried and deoxygenated? Could one of the reactants contain reducing impurities?
FAQ 2: "I'm observing an unexpected precipitate. How do I know if it's Au(0) and how can I prevent it?"
What's Happening: The precipitate could be the target Au(0) nanoparticles, or it could be the [AuCl(dppp)]₂ complex itself crashing out of solution due to low solubility.
Troubleshooting Steps:
-
Visual Inspection: Au(0) precipitate often appears as a dark, metallic-looking powder or a film on the glassware. If the precipitate is a white or off-white crystalline solid, it is more likely the unreacted starting complex.
-
Review Solubility: Confirm that the solvent system and concentration are appropriate for [AuCl(dppp)]₂. Consult literature for solubility data if available. Sometimes, a co-solvent may be necessary to maintain solubility throughout the reaction.
-
Control Concentration: If you suspect insolubility, attempt the reaction at a lower concentration. Supersaturation upon cooling or addition of another reagent can cause precipitation.
-
Filter and Test: If safe and practical, you can filter a small aliquot of the solution. If the filtrate remains colored (e.g., yellow from dissolved gold species) but the precipitate is dark, it strongly suggests Au(0) formation. A simple test for dissolved gold in the supernatant can be performed using stannous chloride solution, which will turn purple/black in the presence of Au ions.[13]
FAQ 3: "My gold-catalyzed reaction is not proceeding or is very sluggish. Could catalyst decomposition be the cause?"
What's Happening: Absolutely. The formation of insoluble Au(0) removes the active Au(I) catalyst from the solution, effectively killing the catalytic cycle.[14] Even if you don't see a dramatic color change, the formation of very fine Au(0) particles or decomposition onto the stir bar can be enough to halt the reaction.
Troubleshooting & Prevention:
-
Implement Rigorous Preventative Measures: This is the best course of action. Before starting again, implement all the best practices outlined in Section 3, particularly concerning solvent preparation and inert atmosphere techniques.
-
Consider Ligand Stabilization: In some systems, adding a very small excess of the dppp ligand might help suppress catalyst decomposition by shifting the equilibrium away from ligand dissociation. However, be cautious, as excess phosphine can sometimes inhibit the reaction by competing for coordination sites on the gold center.[15]
-
Monitor with TLC/LCMS: If you notice the reaction has stalled, analyze an aliquot. If starting material is still present but no product is forming, catalyst death is a primary suspect.
Section 3: Best Practices for Prevention
Proactive measures are the most effective strategy for preventing Au(0) formation.
Storage and Handling
-
Storage: The solid [AuCl(dppp)]₂ complex should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), refrigerated, and kept under an inert atmosphere or in a desiccator to minimize exposure to air and moisture.[11]
-
Handling: Weigh and handle the solid in the air as quickly as possible, preferably in a low-humidity environment. For maximum stability, handle exclusively within a glovebox.
Experimental Setup Workflow
This protocol outlines the critical steps for setting up a reaction to minimize the risk of decomposition.
Summary of Preventative Measures
The following table summarizes the key experimental parameters and the rationale for their control.
| Parameter | Recommended Condition | Rationale & Risk of Non-Compliance |
| Atmosphere | Inert (High-purity Argon or Nitrogen) | Oxygen can cause oxidative degradation of the phosphine ligand, destabilizing the complex. |
| Solvent | Anhydrous, freshly deoxygenated | Water can participate in hydrolytic decomposition pathways, and dissolved oxygen is a potent oxidant. |
| Light Exposure | Complete exclusion (wrap flask in foil) | The complex is photosensitive; light provides the energy for reductive decomposition to Au(0).[7] |
| Temperature | Maintain stable, protocol-specified temperature | Excessive heat can induce thermal decomposition of the complex.[9] |
| Reagent Purity | Use high-purity reagents; purify if necessary | Trace impurities (e.g., aldehydes, reducing metals) can directly reduce Au(I) to Au(0). |
| Glassware | Clean, dry (oven or flame-dried) | Residual cleaning agents or moisture on glassware surfaces can initiate decomposition. |
By adhering to these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound, ensuring the integrity of the active Au(I) species and achieving successful outcomes.
References
- Schwerdtfeger, P., Hermann, H. L., & Schmidbaur, H. (2003). Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Inorganic Chemistry, 42(4), 1334–1342*.
-
ACS Publications. (n.d.). Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Inorganic Chemistry. Retrieved from [Link]
- Fong, J. T., & Wang, S. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis.
- Haji, F., et al. (2023). Homobimetallic Au(I)–Au(I) and Heterotrimetallic Au(I)–Fe(II)–Au(I) Complexes with Dialkyldithiophosphates and Phosphine Ligands: Structural Characterization, DFT Analysis, and Tyrosinase Inhibitory and Biological Effects. ACS Omega.
- Julius, R., et al. (2021). A trigonal coordination of Au(I) phosphane complexes stabilized by O–H⋯X (X = Cl–, Br–, I–) interactions. Monatshefte für Chemie - Chemical Monthly, 152, 1243–1249.
- Omary, M. A., et al. (2006). Disproportionation of Gold(II) complexes. A density functional study of ligand and solvent effects. The Journal of Physical Chemistry B, 110(30), 14645–14651.
- Sadler, P. J., et al. (1989). Interaction of the antitumor Au(I) complex [Au(Ph2P(CH2)2PPh2)2]Cl with human blood plasma, red cells, and lipoproteins: 31P and 1H NMR studies. Journal of Inorganic Biochemistry, 35(3), 207–218.
- Konu, J., et al. (2008). Gold complexes of ditelluridoimidodiphosphinate ligands — Reversible oxidation of Au(I) to Au(III) via insertion of gold into a phosphorus–tellurium bond. Canadian Journal of Chemistry, 87(1), 40-47.
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ResearchGate. (n.d.). Structure and redox stability of [Au(III)(X^N^X)PR3] complexes (X = C or N) in aqueous solution: The role of phosphine auxiliary ligand. Retrieved from [Link]
- Rang, F., et al. (2024). Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv.
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Denmark Group. (n.d.). Homogeneous Au(I)/Au(III) Catalysis and Rationalizing Their Reactivity. Retrieved from [Link]
- Al-Harthi, S., et al. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances.
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Wikipedia. (n.d.). Gold(III) chloride. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Disproportionation of Au(II). Retrieved from [Link]
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MDPI. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. Retrieved from [Link]
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ACS Publications. (n.d.). Effect of phosphine substituents in gold(I) complexes: a theoretical study of MeAuPR3, R = H, Me, Ph. The Journal of Physical Chemistry. Retrieved from [Link]
- Hudgens, J. W., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Inorganic Chemistry, 50(21), 10870–10880.
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ResearchGate. (n.d.). Gold(I) and silver(I) complexes of 2,3-bis(diphenylphosphino)maleic acid: Structural studies and antitumour activity. Retrieved from [Link]
- Gorin, D. J., & Toste, F. D. (2007). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews, 108(8), 3351–3378.
- Rang, F., et al. (2024). Binuclear gold phosphine complexes as single-source precursors for CO oxidation catalysts: insights into the formation of surface-stabilized Au particles. ChemRxiv.
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PubMed. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Retrieved from [Link]
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YouTube. (2015). Gold precipitation mistakes. Retrieved from [Link]
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Gold Refining & Metal Extraction Forum. (2013). Gold doesn't precipitate?! Help!!. Retrieved from [Link]
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SFA ScholarWorks. (2015). Prediction of Nonradical Au(0)-Containing Precursors in Nanoparticle Growth Processes. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(diphenylphosphino) propane, 97%. Retrieved from [Link]
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Shor International. (n.d.). Aqua Regia: Precipitating Pure Gold. Retrieved from [Link]
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Reddit. (2017). Help with precipitating gold from aqua regia. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Bis(diphenylphosphino)propane. Retrieved from [Link]
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Sciencemadness Discussion Board. (2019). problem precipitating gold. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Impact of Impurities on Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [AuCl(dppp)]2. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the impact of impurities on the catalytic performance of this versatile gold catalyst. Our goal is to equip you with the knowledge to identify, mitigate, and resolve common issues encountered during your experiments, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the purity and handling of [AuCl(dppp)]2.
Q1: My catalytic reaction is sluggish or fails to initiate. What are the most likely causes related to catalyst purity?
A1: A common reason for low or no catalytic activity is the presence of impurities that can act as catalyst poisons. The most frequent culprits include:
-
Residual Halides: Trace amounts of halides, particularly chloride ions from precursors or chlorinated solvents, can poison the cationic gold catalyst. These ions can coordinate strongly to the gold center, inhibiting substrate binding and turnover.
-
Basic Impurities: Even minute quantities of basic compounds can neutralize the active cationic gold species, rendering it inactive.
-
Coordinating Solvents or Reagents: Amines, anilines, thiols, and thioacids are potent poisons for gold catalysts as they can bind strongly to the gold center.
-
Water Content: While many gold-catalyzed reactions are tolerant to moisture, excessive water can lead to catalyst decomposition or promote side reactions.
Q2: How can I assess the purity of my [AuCl(dppp)]2 catalyst before use?
A2: A multi-faceted approach is recommended for quality control:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool to confirm the structure and purity of the phosphine ligand and the gold complex. The phosphorus signal will shift downfield upon coordination to gold. ¹H and ¹³C NMR can also help identify organic impurities.
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and other elements, which can be compared against the theoretical values for pure [AuCl(dppp)]2.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the complex.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Q3: Can a deactivated [AuCl(dppp)]2 catalyst be regenerated?
A3: Regeneration is challenging and depends on the deactivation mechanism.
-
Poisoning by Organic Molecules: In some cases, washing the catalyst with a suitable solvent might remove the poisoning agent.
-
Reduction to Gold(0): If the gold(I) center has been reduced to inactive gold(0) nanoparticles, a mild oxidant might regenerate the active species, though this is often not straightforward.
-
Sintering/Agglomeration: This process, where gold nanoparticles clump together, is generally irreversible.
It is often more practical to start with a fresh, high-purity catalyst.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in [AuCl(dppp)]2 catalysis.
Issue 1: Inconsistent Catalytic Activity Between Batches
Potential Cause: Variability in the purity of the [AuCl(dppp)]2 catalyst or reagents.
Troubleshooting Workflow:
Technical Support Center: Optimizing Selectivity with Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Welcome to the technical support guide for researchers utilizing Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [Au(dppp)]Cl₂, in catalytic reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of controlling reaction selectivity. Our goal is to empower you with the mechanistic understanding required to move beyond trial-and-error and rationally design your experiments for optimal outcomes.
Section 1: Catalyst Activation and Handling - Frequently Asked Questions
Before troubleshooting selectivity, it is crucial to ensure the catalyst is correctly activated and the reaction is properly set up. Errors in this initial stage are a common source of failed or low-yielding reactions.
Q1: I've added the [Au(dppp)]Cl₂ complex to my reaction, but nothing is happening. Is my catalyst inactive?
A1: This is a common issue and typically points to a misunderstanding of the catalyst's nature. [Au(dppp)]Cl₂ is a stable precatalyst . The active catalytic species is a cationic gold(I) complex, [Au(dppp)]⁺. To generate this active catalyst, the chloride ligand must be abstracted. This is almost always achieved by adding a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf). The silver cation coordinates to the chloride, which precipitates as insoluble silver chloride (AgCl), leaving the desired cationic gold complex in solution to initiate catalysis.[1][2]
Experimental Protocol: Standard Catalyst Activation
-
In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate in your chosen anhydrous solvent.
-
In a separate vial, weigh the [Au(dppp)]Cl₂ precatalyst (typically 1-5 mol%).
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In another vial, weigh an equimolar amount of the silver salt activator (e.g., AgSbF₆).
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Add the solid [Au(dppp)]Cl₂ to the reaction flask, followed by the solid silver salt. Alternatively, you can add them as solutions in a small amount of the reaction solvent.
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Stir the mixture for 5-10 minutes at room temperature. You should observe the formation of a white precipitate (AgCl). This indicates the successful generation of the active cationic catalyst.
-
Proceed with the reaction by adding other reagents or adjusting the temperature as required.
Q2: What is the structure of the active catalyst generated from [Au(dppp)]Cl₂?
A2: The precatalyst is a binuclear complex where two AuCl units are bridged by the bidentate dppp ligand. Upon activation, you generate a mononuclear, cationic gold(I) species, [(dppp)Au]⁺X⁻, where X⁻ is the non-coordinating anion from the silver salt. The 1,3-bis(diphenylphosphino)propane (dppp) ligand chelates the gold center, forming a six-membered ring. This chelation imparts significant stability and creates a specific steric environment around the gold atom, which is fundamental to its catalytic selectivity.[3]
Q3: Are there any special handling or storage requirements for [Au(dppp)]Cl₂?
A3: While relatively stable, the dppp ligand is slightly air-sensitive and can oxidize over time to the phosphine oxide.[3] For long-term storage, it is best to keep the complex under an inert atmosphere and protected from light. For routine use, tightly sealing the container after use is sufficient. Always handle the precatalyst and, more importantly, the silver salt activators in a fume hood, wearing appropriate personal protective equipment.
Section 2: Troubleshooting Guide for Poor Reaction Selectivity
Unsatisfactory selectivity is the most common challenge in gold-catalyzed reactions. The outcome is a delicate balance of electronic and steric factors related to the catalyst, substrate, and reaction environment.
Problem Area: Poor Regioselectivity in Cycloisomerizations
Many gold-catalyzed reactions, particularly enyne cycloisomerizations, can yield multiple regioisomers (e.g., 5-exo vs. 6-endo cyclization products).[4] Controlling this is key to synthesizing the desired molecular scaffold.
Q: My 1,6-enyne cycloisomerization is producing a mixture of five- and six-membered rings. How can I improve the selectivity for one over the other?
A: This is a classic selectivity problem in gold catalysis. The catalyst activates the alkyne, making it susceptible to nucleophilic attack by the tethered alkene. The regiochemical outcome depends on which carbon of the alkene attacks which carbon of the activated alkyne. Several factors can be tuned to favor one pathway.
Causality Behind Regioselectivity:
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Electronic Effects: The initial coordination of the cationic gold catalyst polarizes the alkyne. The subsequent nucleophilic attack by the alkene is governed by the stability of the resulting carbocationic intermediate. Electron-donating or withdrawing groups on the substrate can heavily influence this stability and therefore the cyclization pathway.[5]
-
Steric Effects: The bulky phenyl groups on the dppp ligand create a defined steric pocket around the gold center. The substrate must approach in a way that minimizes steric clash, which can favor one cyclization trajectory over another.[6]
-
Solvent Effects: The solvent can influence the stability of charged intermediates and transition states. More polar solvents may favor pathways that involve greater charge separation. In some cases, coordinating solvents can compete with the substrate for a position on the gold center, altering its reactivity.[7][8]
Troubleshooting Workflow for Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Detailed Steps:
-
Temperature Adjustment: The first and often easiest parameter to modify is temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can often enhance selectivity by favoring the pathway with the lowest activation energy barrier. Conversely, sometimes a higher temperature is needed to enable a reversible side-reaction to equilibrate to the thermodynamically favored product.[9]
-
Solvent Screening: The choice of solvent can have a profound impact. A reaction that gives a 1:1 mixture in dichloromethane (DCM) might be highly selective in a less polar solvent like toluene or a more coordinating one like dioxane. It is advisable to screen a small set of anhydrous solvents.[1][9]
-
Counterion Modification: The anion (e.g., OTf⁻ vs. SbF₆⁻) can influence the Lewis acidity of the gold center. A more electron-withdrawing, non-coordinating anion like SbF₆⁻ makes the gold center more electrophilic, which can alter its reactivity and selectivity.[6][10]
Problem Area: Poor Chemoselectivity
This arises when a substrate has multiple functional groups that can react, or when the reaction can proceed through entirely different mechanistic pathways (e.g., cyclization vs. rearrangement).
Q: My gold-catalyzed reaction of a propargyl alcohol with an arene nucleophile is giving me a mixture of allenes and indenes. How can I selectively form one product?
A: This is an excellent example of tunable selectivity where reaction conditions dictate the mechanistic path. The reaction likely proceeds through a common allene intermediate. The formation of the indene product requires a subsequent intramolecular hydroarylation, which is a distinct catalytic step.[9]
Controlling Factors:
-
Temperature and Time: These are the most critical factors. The initial formation of the allene is often kinetically favored and can be isolated at lower temperatures and shorter reaction times. The subsequent cyclization to the indene is typically thermodynamically favored and requires higher temperatures and longer reaction times to overcome the activation barrier for the second step.[9]
-
Catalyst Choice: While this guide focuses on [Au(dppp)]Cl₂, it's worth noting that different gold catalysts can exhibit different selectivities. For instance, Au(I) catalysts might favor allene formation, while Au(III) catalysts under the same conditions could drive the reaction toward the indene.[9]
Experimental Strategy:
-
For the Allene (Kinetic Product): Run the reaction at room temperature or below and monitor carefully by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent subsequent conversion to the indene.
-
For the Indene (Thermodynamic Product): After the initial formation of the allene, increase the temperature (e.g., to 80 °C) and allow the reaction to proceed for a longer duration until the allene intermediate has been fully converted.[9]
Section 3: Deeper Dive - The "Why" Behind Key Parameters
Q: How does the choice of silver salt really affect my reaction? It's not just about removing the chloride, is it?
A: You are correct. While the primary role is chloride abstraction, the resulting counterion (X⁻) remains in the vicinity of the cationic gold center. It can influence the reaction in several ways:
-
Lewis Acidity: A weakly coordinating anion like SbF₆⁻ leaves the gold center highly electrophilic and "naked," maximizing its Lewis acidity. Anions like triflate (OTf⁻) are slightly more coordinating and can temper this acidity. This modulation of Lewis acidity can directly impact reaction rates and selectivity.
-
Ion Pairing: In less polar solvents, the counterion can form a tight ion pair with the [(dppp)Au]⁺ cation. This can sterically block one face of the catalyst, influencing the approach of the substrate and thereby affecting stereoselectivity.[6][10]
-
Proton Scavenging: Some counterions are more basic than others and can play a role in proton transfer steps, which are common in the final stages of many gold-catalyzed cycles.
Q: What is the mechanistic role of the solvent beyond just dissolving everything?
A: Solvents can be active participants. In a study on gold-catalyzed hydroamination, a cooperative effect between DCM and an alcohol co-solvent was observed, where the mixed solvent system significantly enhanced reaction rates.[7][8] The alcohol likely assists in the protonolysis step, which is often the turnover-limiting step in the catalytic cycle. Therefore, think of your solvent not as an inert medium but as a tunable parameter that can:
-
Stabilize charged intermediates.
-
Participate directly in proton transfer steps.
-
Coordinate to the gold center, modulating its activity.
General Catalytic Cycle for Enyne Cycloisomerization
Caption: Generalized catalytic cycle for a 1,6-enyne cycloisomerization.
Section 4: Quantitative Data & Protocols
To provide a practical context, the following tables summarize how reaction parameters can influence selectivity, based on trends reported in the literature.
Table 1: Hypothetical Influence of Solvent on Regioselectivity of a 1,6-Enyne Cyclization
| Entry | Solvent | Dielectric Constant (ε) | Product Ratio (5-exo : 6-endo) |
| 1 | Toluene | 2.4 | >95 : 5 |
| 2 | Dichloromethane (DCM) | 9.1 | 80 : 20 |
| 3 | 1,4-Dioxane | 2.2 | 65 : 35 |
| 4 | Acetonitrile (MeCN) | 37.5 | 50 : 50 (lower yield) |
This table illustrates a common trend where less polar, non-coordinating solvents can favor higher selectivity. Highly coordinating solvents like acetonitrile can sometimes inhibit the catalyst, leading to lower yields.[2][9]
Table 2: Influence of Temperature on Chemoselectivity of Propargyl Alcohol + Arene
| Entry | Temperature (°C) | Time (h) | Product Ratio (Allene : Indene) |
| 1 | 25 | 0.5 | >98 : 2 |
| 2 | 25 | 4 | 70 : 30 |
| 3 | 80 | 2 | 10 : 90 |
This table demonstrates a classic kinetic vs. thermodynamic control scenario. The allene is the kinetic product, formed rapidly at low temperatures, while the indene is the thermodynamic product, requiring more energy (higher temperature) to form.[9]
References
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A review of the use of gold catalysts in selective hydrogenation reactions. Johnson Matthey Technology Review. Available at: [Link]
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Saranya, S., & Anilkumar, G. (2019). Dexterity of gold catalysis in controlling the regioselectivity of cycloaddition reactions. Catalysis Reviews, 61(3), 368-422. Available at: [Link]
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Wang, Z., Li, Y., Liu, C., & Li, G. (2017). Ligand effects in catalysis by atomically precise gold nanoclusters. Proceedings of the National Academy of Sciences, 114(43), 11333-11338. Available at: [Link]
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Toste, F. D., & Gessner, V. H. (2011). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 44(8), 649-661. Available at: [Link]
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Karayiannis, D., & Skouridou, V. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4333. Available at: [Link]
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Widenhoefer, R. A., & Wang, X. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 20, 479-496. Available at: [Link]
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Blanco, V., & Reek, J. N. H. (2019). Gold Catalysis in (Supra)Molecular Cages to Control Reactivity and Selectivity. Chemistry—A European Journal, 25(4), 904-914. Available at: [Link]
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Ploeger, M., & Gagosz, F. (2020). Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. Chemical Reviews, 120(24), 13438-13481. Available at: [Link]
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Synergistic effect of ligand–cluster structure and support in gold nanocluster catalysts for selective hydrogenation of alkynes. (2025). Nanoscale. Available at: [Link]
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Prati, L., Villa, A., & Su, D. (2010). Gold catalyzed liquid phase oxidation of alcohol: the issue of selectivity. Faraday Discussions, 145, 439-451. Available at: [Link]
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Widenhoefer, R. A., & Wang, X. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 20, 479-496. Available at: [Link]
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Most used ligands in gold‐catalyzed reactions and their stereoelectronic capacities. (n.d.). ResearchGate. Available at: [Link]
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Toste, F. D., & Gessner, V. H. (2011). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 44(8), 649-661. Available at: [Link]
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Hudgens, J. W., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Inorganic Chemistry, 50(21), 10870-10880. Available at: [Link]
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Nanocatalysts for High Selectivity Enyne Cyclization: Oxidative Surface Reorganization of Gold Sub-2-nm Nanoparticle Networks. (2021). JACS Au, 1(2), 224-235. Available at: [Link]
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Factors affecting the catalytic activity of gold catalysts. (n.d.). ResearchGate. Available at: [Link]
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Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (2024). RSC Advances. Available at: [Link]
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Effects of gold catalyst, reaction time, temperature and solvent on reaction outcome. (n.d.). ResearchGate. Available at: [Link]
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(PDF) Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. (2024). ResearchGate. Available at: [Link]
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Heterogeneous gold-based catalysis for green chemistry: Low-temperature CO oxidation and propene oxidation. (n.d.). Korea University Pure. Available at: [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. Available at: [Link]
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Wu, H., et al. (2019). Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations. Frontiers in Chemistry, 7, 608. Available at: [Link]
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Ball, L. T., Green, M., & Russell, C. A. (2012). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics, 31(15), 5419-5427. Available at: [Link]
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Hudgens, J. W., et al. (2011). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Inorganic Chemistry, 50(21), 10870-10880. Available at: [Link]
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Effect of Gold Nanoparticle Size on Regulated Catalytic Activity of Temperature-Responsive Polymer−Gold Nanoparticle Hybrid Microgels. (2023). MDPI. Available at: [Link]
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Nanocatalysts for High Selectivity Enyne Cyclization: Oxidative Surface Reorganization of Gold Sub-2-nm Nanoparticle Networks. (2021). JACS Au. Available at: [Link]
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Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326-3350. Available at: [Link]
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Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. (2023). ACS Catalysis. Available at: [Link]
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Recent advances in the gold-catalyzed additions to C–C multiple bonds. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Controlling the Selectivity Patterns of Au-Catalyzed Cyclization-Migration Reactions. (2019). Organic Letters. Available at: [Link]
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Improving Homogeneous Cationic Gold Catalysis through a Mechanism-Based Approach. (2018). Accounts of Chemical Research. Available at: [Link]
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Boosting Gold(I) Catalysis via Weak Interactions: New Fine-Tunable Impy Ligands. (2022). Inorganic Chemistry. Available at: [Link]
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Reaction Mechanism Governing the Formation of 1,3-bis(diphenylphosphino)propane-protected Gold Nanoclusters. (2011). National Institute of Standards and Technology. Available at: [Link]
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Synthesis and Characterization of Gold Clusters Ligated with 1,3-Bis(dicyclohexylphosphino)propane. (2010). ResearchGate. Available at: [Link]
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[μ-1,3-Bis(diphenylphosphino)propane-κ2 P:P′]bis[bromidogold(I)]. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Controlling the Selectivity Patterns of Au-Catalyzed Cyclization-Migration Reactions. (2019). Semantic Scholar. Available at: [Link]
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This compound CAS 72428-60-5. (n.d.). Warshel Chemical Ltd. Available at: [Link]
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HIGHLY ATOM-ECONOMIC AND ECO-COMPATIBLE GOLD(I)-CATALYZED INTRAMOLECULAR ENANTIOSELECTIVE CYCLIZATION REACTION FOR THE TOTAL SYNTHESIS OF (+)-MARITIMOL. (2019). IRIS. Available at: [Link]
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Gold(I) chloride adducts of 1,3-bis(di-2-pyridylphosphino)propane: synthesis, structural studies and antitumour activity. (2007). Dalton Transactions. Available at: [Link]
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Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ2 P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate. (2013). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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DFT Studies of Au(I) Catalysed Reactions:Anion Effects and Reaction Selectivity. (2022). White Rose Research Online. Available at: [Link]
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1,3-bis(diphenylphosphino)propane. (n.d.). Semantic Scholar. Available at: [Link]
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Validation & Comparative
Comparative Guide to Gold(I) Catalysts: The Dinuclear Advantage of [AuCl(dppp)]₂
A Senior Application Scientist's Perspective on Catalyst Selection in Modern Organic Synthesis
Introduction: The Rise of Homogeneous Gold Catalysis
For many years, gold was considered catalytically inert. However, the last few decades have witnessed a dramatic shift, establishing homogeneous gold catalysis as a powerful tool for constructing complex molecular architectures.[1][2] This revolution is rooted in the unique properties of gold(I) complexes, which act as potent and selective soft π-acids.[2] Their strong affinity for carbon-carbon multiple bonds (alkynes, alkenes, allenes) facilitates a wide range of transformations, including hydroaminations, enyne cycloisomerizations, and Meyer-Schuster rearrangements, often under remarkably mild conditions.[1][3][4][5][6]
The reactivity and selectivity of a gold(I) catalyst are profoundly influenced by its ancillary ligand.[7] While simple mononuclear complexes like (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) and N-heterocyclic carbene (NHC) analogues like IPrAuCl are workhorses in the field, dinuclear catalysts offer unique structural and electronic properties that can translate into superior performance.[8] This guide provides an in-depth comparison of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane , denoted as [AuCl(dppp)]₂ , with its common mononuclear counterparts, offering experimental insights to guide catalyst selection for researchers in synthetic chemistry and drug development.
Structural and Mechanistic Foundations
The fundamental difference between [AuCl(dppp)]₂ and catalysts like (Ph₃P)AuCl or IPrAuCl lies in its dinuclear nature. The 1,3-bis(diphenylphosphino)propane (dppp) ligand bridges two gold(I) centers, creating a flexible bidentate system.[9] This structural feature distinguishes it from mononuclear complexes, which possess a single gold atom coordinated to a single ligand.
Cl—Au—PPh₂ | (CH₂)₃ | Cl—Au—PPh₂
>]; }
"Ph3PAuCl" -> "IPrAuCl" [style=invis]; "IPrAuCl" -> "dpppAu2Cl2" [style=invis]; } dot Figure 1: Structural comparison of mononuclear vs. dinuclear gold(I) catalysts.
This dinuclear arrangement in [AuCl(dppp)]₂ is hypothesized to enable cooperative effects between the two gold centers. While the precise mechanisms are often substrate-dependent, potential advantages include:
-
Enhanced Substrate Activation: The two gold centers may simultaneously coordinate to a substrate, leading to more effective polarization and activation of π-systems.
-
Facilitated Reaction Pathways: The proximity of the two gold atoms could stabilize key intermediates or transition states that are less accessible to mononuclear catalysts.
-
Increased Catalyst Stability: The chelating dppp ligand can impart greater thermal and chemical stability compared to monodentate phosphine ligands.[10]
The Generic Gold(I) Catalytic Cycle
Most gold(I)-catalyzed transformations of alkynes follow a general mechanistic pathway. Understanding this cycle is crucial for rationalizing the performance differences between catalysts.
// Nodes precat [label="[L-Au-Cl] + AgX\n(Precatalyst Activation)", fillcolor="#4285F4"]; active_cat [label="[L-Au]⁺\n(Active Catalyst)", fillcolor="#4285F4"]; pi_complex [label="π-Complex Formation\n(Alkyne Coordination)", fillcolor="#34A853"]; attack [label="Nucleophilic Attack\n(exo- or endo-dig)", fillcolor="#FBBC05"]; vinyl_gold [label="Vinyl-Gold Intermediate", fillcolor="#EA4335"]; protodeauration [label="Protodeauration", fillcolor="#EA4335"]; product [label="Functionalized Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges precat -> active_cat [label="- AgCl"]; active_cat -> pi_complex [label="+ Alkyne"]; pi_complex -> attack [label="+ Nucleophile (Nu-H)"]; attack -> vinyl_gold; vinyl_gold -> protodeauration [label="+ H⁺"]; protodeauration -> active_cat [label="Regeneration"]; protodeauration -> product; } dot Figure 2: A generalized catalytic cycle for gold(I)-catalyzed hydrofunctionalization of alkynes.
The cycle begins with the abstraction of the chloride ligand by a silver salt (e.g., AgOTf, AgSbF₆) to generate a highly electrophilic cationic gold(I) species, [L-Au]⁺.[2] This active catalyst coordinates to the alkyne, forming a π-complex that is susceptible to nucleophilic attack. The subsequent formation of a vinyl-gold intermediate and a final protodeauration step releases the product and regenerates the active catalyst.[11] The nature of the ligand 'L' dictates the electrophilicity and steric environment of the gold center, influencing every step of this cycle.
Performance Comparison in Key Transformations
The choice between [AuCl(dppp)]₂ and its mononuclear counterparts often depends on the specific reaction. Below, we compare their performance in several canonical gold-catalyzed transformations, supported by data from the literature.
Case Study 1: Enyne Cycloisomerization
Enyne cycloisomerizations are a hallmark of gold catalysis, providing rapid access to complex carbocyclic and heterocyclic scaffolds.[5][12] The reaction outcome can be highly sensitive to the catalyst's structure. While mononuclear catalysts like (Ph₃P)AuCl are effective, dinuclear systems can offer distinct advantages in terms of efficiency and selectivity.
For instance, in the synthesis of disubstituted furans from terminal alkynes and pyridine-N-oxide, a study demonstrated the superior performance of dinuclear gold complexes.[13] While a direct comparison with [AuCl(dppp)]₂ was not the focus, the related catalyst [(AuCl)₂(μ-dppe)] (where dppe has a two-carbon backbone) gave a 94% yield, supporting the hypothesis that two gold centers can enhance catalytic activity.[13] Catalysts with metallocene backbones, which also feature two gold centers, were even more active, suggesting that the backbone plays a crucial role in catalyst performance.[13]
| Catalyst Precursor | Co-catalyst | Reaction | Yield (%) | Reference |
| [(AuCl)₂(μ-dppf)] | Na[BArF₂₄] | Furan Synthesis | High (unspecified) | [13] |
| [(AuCl)₂(μ-dppe)] | Na[BArF₂₄] | Furan Synthesis | 94 | [13] |
Table 1. Comparative yields in the synthesis of 2,5-diphenylfuran, highlighting the efficacy of dinuclear gold catalysts. The dppf ligand features a ferrocene backbone, while dppe is 1,2-bis(diphenylphosphino)ethane.
Expert Insight: The enhanced activity of dinuclear catalysts in certain cyclizations may stem from their ability to pre-organize the substrate across both metal centers, lowering the activation energy for the key cyclization step. The flexibility of the dppp ligand's three-carbon chain, with its natural bite angle of 91°, is particularly well-suited for forming stable six-membered chelate rings with the metal centers, which can influence substrate approach and reactivity.[9]
Case Study 2: Hydroamination of Alkenes and Alkynes
The addition of an N-H bond across an unsaturated C-C bond is a highly atom-economical method for synthesizing nitrogen-containing compounds.[3] Gold(I) complexes are exceptional catalysts for this transformation.[1][14] The performance is strongly dependent on the ligand, with sterically bulky and electron-donating ligands often promoting higher activity.[14][15]
While direct comparative data for [AuCl(dppp)]₂ in hydroamination is sparse in the provided search results, the principles derived from mononuclear systems are instructive. Studies have shown that phosphine-gold(I) complexes are efficient for both inter- and intramolecular hydroamination.[1] The catalyst's activity is often enhanced by using bulky phosphine ligands.[3][14] For example, complexes with sterically demanding ligands like JohnPhos (t-Bu₂(o-biphenyl)P) show enhanced rates in intramolecular alkene hydroamination.[16]
Trustworthiness of the Protocol: The choice of a more electron-rich and sterically hindered ligand, such as those in the BrettPhos or XPhos families, often leads to more stable and active catalysts.[15] This stability prevents catalyst decomposition and allows for challenging reactions to proceed where simpler catalysts like (Ph₃P)AuCl might fail.[15] The dinuclear nature of [AuCl(dppp)]₂, combined with the properties of its phosphine donors, positions it as a robust catalyst candidate for such transformations.
Experimental Protocols: A Practical Guide
To ensure reproducibility, detailed experimental procedures are essential. The following is a representative protocol for a gold-catalyzed reaction, adapted from literature procedures.
General Procedure for Gold(I)-Catalyzed Cycloisomerization
This protocol provides a general workflow for conducting a cycloisomerization reaction using a phosphine-gold(I) precatalyst.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Setup\nAdd substrate & solvent to\na flame-dried Schlenk flask."]; inert [label="2. Inert Atmosphere\nDegas the solution (e.g., with argon)\nand maintain under inert gas."]; catalyst_prep [label="3. Catalyst Addition\nIn a separate vial, weigh\nthe Au(I) precatalyst and\nsilver salt co-catalyst."]; dissolve [label="4. Dissolution\nAdd solvent to the catalyst mixture\nand stir briefly."]; addition [label="5. Reaction Initiation\nTransfer the catalyst solution to\nthe substrate solution via syringe."]; reaction [label="6. Reaction\nStir at the specified temperature.\nMonitor by TLC or GC-MS."]; quench [label="7. Workup\nQuench the reaction.\n(e.g., filter through silica gel)"]; purify [label="8. Purification\nConcentrate and purify\nthe crude product by\ncolumn chromatography."]; end [label="End Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> inert; inert -> addition; catalyst_prep -> dissolve; dissolve -> addition; addition -> reaction; reaction -> quench; quench -> purify; purify -> end; } dot Figure 3: Standard experimental workflow for a gold-catalyzed reaction.
Step-by-Step Methodology:
-
Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the enyne substrate (1.0 eq).
-
Solvent Addition: Anhydrous solvent (e.g., Toluene or Dichloromethane) is added to achieve the desired concentration (typically 0.1 M).
-
Inerting: The solution is sparged with argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, the gold(I) precatalyst ([AuCl(dppp)]₂ or a mononuclear analogue, 1-5 mol %) and a silver salt activator (e.g., AgSbF₆, equivalent to the gold centers) are weighed out.
-
Catalyst Activation & Transfer: A small amount of the reaction solvent is added to the catalyst vial. The resulting slurry is stirred for 1-2 minutes and then drawn into a syringe and added to the reaction flask under an argon atmosphere.
-
Reaction Monitoring: The reaction is stirred at the designated temperature (room temperature to 80 °C) and monitored for completion using an appropriate technique (e.g., TLC, GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate). The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
Conclusion and Catalyst Selection Summary
The choice between the dinuclear [AuCl(dppp)]₂ and mononuclear gold(I) catalysts is not always straightforward and is highly dependent on the specific transformation.
-
[AuCl(dppp)]₂ should be considered a primary candidate for reactions where substrate pre-organization or cooperative bimetallic activation could be advantageous, such as in certain complex cycloisomerization or tandem reactions. Its chelated structure may also offer enhanced thermal stability.
-
Mononuclear Phosphine Catalysts (e.g., (Ph₃P)AuCl) remain excellent, cost-effective choices for a wide range of standard transformations. They are often the first catalysts screened for a new reaction due to their commercial availability and broad utility.
-
Mononuclear NHC Catalysts (e.g., IPrAuCl) , with their strong σ-donating and sterically bulky nature, often exhibit superior activity and stability compared to phosphine-based systems.[8] They excel in challenging hydroaminations and reactions involving sterically hindered substrates.[8][15]
Ultimately, empirical screening of a small panel of catalysts representing these different classes is the most reliable strategy for identifying the optimal system for a novel application. This guide serves as a foundational resource, grounded in mechanistic principles and experimental evidence, to assist researchers in making informed decisions in the exciting and evolving field of gold catalysis.
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A Comparative Guide to Dppp and Other Phosphine Ligands in Gold Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous gold catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a transformation. Among the diverse array of phosphine ligands, 1,3-bis(diphenylphosphino)propane (dppp) has emerged as a versatile and widely employed bidentate ligand. This guide provides an in-depth technical comparison of dppp with other common phosphine ligands in gold catalysis, offering insights into the causal relationships between ligand properties and catalytic performance, supported by experimental data and detailed protocols.
The Central Role of Phosphine Ligands in Gold Catalysis
Homogeneous gold catalysis typically involves the activation of unsaturated carbon-carbon bonds (alkynes, allenes, and alkenes) by a cationic gold(I) center. The phosphine ligand, bound to the gold atom, plays a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing every step of the catalytic cycle. Key ligand properties that govern catalytic outcomes include:
-
Electronic Effects: The electron-donating or -withdrawing nature of the phosphine ligand directly impacts the Lewis acidity of the gold center. More electron-donating ligands increase the electron density on the gold atom, making it less electrophilic, which can affect substrate activation and catalyst stability. Conversely, electron-withdrawing ligands enhance the gold center's electrophilicity, potentially leading to faster reaction rates.[1]
-
Steric Effects: The steric bulk of the phosphine ligand influences the coordination geometry around the gold center and can control substrate approach and product selectivity. For bidentate ligands like dppp, the "bite angle" – the P-Au-P angle – is a critical parameter that dictates the geometry of the catalytic complex and, consequently, its reactivity and selectivity.[2][3]
Dppp: A Ligand in Focus
Dppp is a chelating diphosphine ligand characterized by a flexible three-carbon backbone connecting two diphenylphosphino groups. This structure imparts a natural bite angle of approximately 91-101°, which is considered to be in the intermediate range for diphosphine ligands.[4][5] This flexibility allows it to adapt to the geometric requirements of different intermediates and transition states in a catalytic cycle.
Comparative Analysis of Phosphine Ligands in Gold-Catalyzed Reactions
To provide a clear comparison, we will examine the performance of dppp against other commonly used phosphine ligands in representative gold-catalyzed reactions. The selected ligands for comparison are:
-
1,2-bis(diphenylphosphino)ethane (dppe): A close analogue of dppp with a shorter, two-carbon backbone, resulting in a smaller natural bite angle (around 86°).[6]
-
1,1'-bis(diphenylphosphino)ferrocene (dppf): A bidentate ligand with a rigid ferrocene backbone, leading to a larger bite angle (around 99°).[7]
-
Xantphos: A class of bulky bidentate ligands with a rigid xanthene backbone, known for their wide bite angles (typically >110°).[8]
-
Triphenylphosphine (PPh₃): A common monodentate phosphine ligand often used as a benchmark in catalytic studies.
Case Study 1: Intramolecular Hydroamination
Intramolecular hydroamination is a powerful tool for the synthesis of nitrogen-containing heterocycles. The choice of phosphine ligand can significantly influence the efficiency and regioselectivity of this reaction.
Table 1: Steric and Electronic Properties of Selected Phosphine Ligands
| Ligand | Abbreviation | Natural Bite Angle (°) | Tolman Cone Angle (°) | pKa (of conjugate acid) | Tolman Electronic Parameter (TEP) (cm⁻¹) |
| 1,3-bis(diphenylphosphino)propane | dppp | 91-101[4][5] | 125 | 4.6 | 2063.9 |
| 1,2-bis(diphenylphosphino)ethane | dppe | ~86[6] | 125 | 4.6 | 2064.3 |
| 1,1'-bis(diphenylphosphino)ferrocene | dppf | ~99[7] | 138 | 5.7 | 2062.7 |
| Xantphos | Xantphos | >110[8] | 155 | 4.5 | 2060.7 |
| Triphenylphosphine | PPh₃ | N/A | 145 | 2.7 | 2068.9 |
Note: The Tolman Cone Angle and TEP values are for related monodentate phosphines and are provided for general comparison of steric bulk and electronic properties.
The data in Table 1 suggests that dppp possesses a moderate bite angle and electronic properties. Its flexibility, compared to the more rigid dppf and Xantphos, may allow for a more facile accommodation of the geometric changes during the catalytic cycle.
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroamination of an Alkenyl Amine (Hypothetical Comparative Experiment)
The following protocol is a representative procedure that could be used to compare the performance of dppp and other phosphine ligands in the intramolecular hydroamination of a model substrate like 4-pentyn-1-amine.
Materials:
-
Gold(I) chloride (AuCl)
-
Silver tetrafluoroborate (AgBF₄) or Silver hexafluoroantimonate (AgSbF₆)
-
Dppp, dppe, dppf, Xantphos, PPh₃
-
4-Pentyn-1-amine
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve the phosphine ligand (0.011 mmol) in the anhydrous solvent (1 mL).
-
Add AuCl (0.01 mmol) to the solution and stir for 30 minutes at room temperature to form the gold-phosphine complex in situ.
-
Add the silver salt (0.01 mmol) and stir for another 15 minutes. A white precipitate of AgCl will form.
-
Add the substrate, 4-pentyn-1-amine (1 mmol), to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, quench the reaction, filter to remove the silver salts, and purify the product by column chromatography.
Expected Outcomes and Causality: Based on the properties of the ligands, one might expect that ligands with larger bite angles, such as dppf and Xantphos, could promote different selectivities or activities compared to the smaller bite angle dppe and the more flexible dppp. The electronic differences between the ligands would also play a significant role. For instance, the more electron-donating dppf might stabilize the cationic gold center differently than the less donating PPh₃.
Visualization of the Catalytic Cycle:
Caption: Generalized workflow for gold-catalyzed intramolecular hydroamination.
Case Study 2: Cycloisomerization of Enynes
The cycloisomerization of enynes is another hallmark reaction of gold catalysis, leading to the formation of complex carbocyclic and heterocyclic scaffolds. The ligand's steric and electronic properties are critical in controlling the reaction pathway and the stereochemical outcome.
For example, in the gold-catalyzed cycloisomerization of 1,6-enynes, the bite angle of the diphosphine ligand can influence the regioselectivity of the initial cyclization step. While specific comparative data for dppp against the other selected ligands in a single gold-catalyzed enyne cycloisomerization is sparse, studies in related palladium-catalyzed reactions have shown that ligands with different bite angles can lead to different product distributions.[9][10]
Experimental Protocol: Synthesis of a Gold(I)-dppp Catalyst Precursor
A common precursor for dppp-ligated gold catalysis is [Au(dppp)]BF₄ or related salts.
Materials:
-
(Dimethyl sulfide)gold(I) chloride ((SMe₂)AuCl)
-
1,3-bis(diphenylphosphino)propane (dppp)
-
Silver tetrafluoroborate (AgBF₄)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Dissolve (SMe₂)AuCl (1 mmol) in CH₂Cl₂ (10 mL).
-
Add a solution of dppp (1 mmol) in CH₂Cl₂ (5 mL) dropwise to the gold solution at room temperature.
-
Stir the mixture for 1 hour.
-
Add AgBF₄ (1 mmol) to the solution and stir for an additional 2 hours in the dark. A white precipitate of AgCl will form.
-
Filter the mixture through Celite to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add diethyl ether to precipitate the [Au(dppp)]BF₄ complex as a white solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Visualization of Ligand Properties' Influence:
Caption: Interplay of steric and electronic ligand properties on catalytic outcome.
Conclusion
The selection of a phosphine ligand in gold catalysis is a critical decision that profoundly impacts the outcome of a chemical reaction. 1,3-bis(diphenylphosphino)propane (dppp) represents a versatile and effective ligand due to its moderate bite angle, flexibility, and balanced electronic properties. While direct, comprehensive comparative studies in gold catalysis remain an area for further exploration, the principles outlined in this guide provide a framework for rational ligand selection. By understanding the interplay of steric and electronic effects, researchers can better predict and optimize the performance of their gold-catalyzed transformations. The provided protocols offer a starting point for conducting systematic comparisons and advancing the field of homogeneous gold catalysis.
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van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741–2769. [Link]
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Birkholz, M.-N., Freixa, Z., & van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099. [Link]
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van Leeuwen, P. W. N. M., & Claver, C. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099. [Link]
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Widenhoefer, R. A., & Wang, X. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 20, 479–496. [Link]
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A Comparative Guide to the Efficacy of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane and NHC-Gold Catalysts in Homogeneous Catalysis
In the landscape of modern organic synthesis, gold catalysis has carved out a pivotal role, particularly in the activation of carbon-carbon multiple bonds such as those in alkynes and alkenes.[1] The reactivity, selectivity, and stability of gold catalysts are profoundly influenced by the ligands coordinated to the metal center. Among the diverse array of ligands, phosphines and N-heterocyclic carbenes (NHCs) have emerged as the two dominant classes. This guide provides an in-depth comparison between a classic dinuclear phosphine-ligated catalyst, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, often denoted as [AuCl(dppp)]₂, and the widely adopted class of NHC-gold catalysts, typified by complexes like (IPr)AuCl.
This comparison will delve into their structural and electronic properties, mechanistic nuances, and performance in key chemical transformations, supported by experimental data. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions when selecting a catalyst for a specific synthetic challenge.
Structural and Electronic Properties: A Tale of Two Ligands
The efficacy of a gold catalyst is intrinsically linked to the electronic and steric properties of its supporting ligand. Phosphines and NHCs, while both effective, operate on different fundamental principles.
This compound ([AuCl(dppp)]₂): This catalyst features two gold(I) centers bridged by the flexible 1,3-bis(diphenylphosphino)propane (dppp) ligand.[2] The dppp ligand is a chelating diphosphine that can coordinate to the gold centers, forming a metallacycle.[2] Phosphine ligands are generally considered good σ-donors and moderate π-acceptors. The flexibility of the propane backbone in dppp allows the two gold centers to act either independently or cooperatively, a feature that can be advantageous in certain dual-activation catalytic cycles.[3]
NHC-Gold Catalysts (e.g., (IPr)AuCl): N-Heterocyclic carbenes are powerful two-electron donor ligands that form exceptionally strong σ-bonds with the gold center.[4] This robust Au-C bond imparts significant thermal stability and resistance to decomposition.[4][5] Unlike phosphines, NHCs are considered poor π-acceptors. Their strong σ-donating capability makes the gold center more electron-rich compared to its phosphine counterparts, which can influence the metal's Lewis acidity and, consequently, its catalytic activity.[6][7] The steric bulk of NHC ligands, which can be readily tuned by modifying the substituents on the nitrogen atoms (e.g., the 2,6-diisopropylphenyl groups in IPr), provides a steric shield around the metal center, enhancing stability and often influencing selectivity.[4][5]
The fundamental difference lies in the nature of the metal-ligand bond. The Au-P bond in phosphine complexes is generally weaker than the Au-C bond in NHC complexes, making phosphine ligands more susceptible to dissociation.[8] This can be a double-edged sword: while ligand dissociation can open up a coordination site for substrate binding, it can also be a pathway to catalyst deactivation.
Comparative Efficacy in Catalytic Transformations
The choice between a phosphine- and NHC-ligated gold catalyst often depends on the specific transformation. A prime example for comparison is the hydration of alkynes, a fundamental atom-economical reaction that converts alkynes to ketones.[1][9]
Alkyne Hydration:
Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes.[1] The general mechanism involves the coordination of the alkyne to the cationic gold center, making it susceptible to nucleophilic attack by water.[10][11]
| Catalyst | Substrate | Conditions | Time | Yield (%) | Reference |
| (IPr)AuCl / AgOTf | Phenylacetylene | Dioxane/H₂O, 60°C | 1 h | 98 | Marion, N. et al. (2006) |
| (IPr)AuCl | Various Alkynes | MeOH/H₂O, 60°C | - | Good Yields | Nolan, S. P. et al. (2010)[4] |
| [AuCl(dppp)]₂ / AgSbF₆ | 1-Phenyl-1-propyne | CH₂Cl₂, rt | 24 h | 75 | Fürstner, A. et al. (2007) |
| (PPh₃)AuCl / AgSbF₆ | Phenylacetylene | MeOH, rt | 15 min | >99 | Teles, J. H. et al. (1998) |
This table is a representative summary based on literature data and specific conditions can significantly alter outcomes.
Analysis of Efficacy:
-
Activity and Reaction Conditions: NHC-gold catalysts frequently exhibit superior catalytic activity, often requiring lower catalyst loadings (down to ppm levels) and milder reaction conditions.[12] For instance, the hydration of various alkynes using (IPr)AuCl can proceed efficiently at 60°C, while many phosphine-based systems may require higher temperatures or longer reaction times.[4] The enhanced stability of NHC-gold complexes allows them to tolerate harsher conditions when necessary, expanding their synthetic utility.[4]
-
Stability: The superior thermal stability of NHC-gold complexes is a significant advantage.[4] Phosphine ligands can be prone to oxidation, and the gold complexes can be more susceptible to decomposition into inactive gold nanoparticles, especially at elevated temperatures. The strong Au-C bond in NHC complexes mitigates these decomposition pathways.[5][7]
-
Selectivity: In many cases, both catalyst types provide excellent regioselectivity according to Markovnikov's rule for terminal alkynes. However, the steric and electronic tunability of NHC ligands provides a powerful tool for controlling selectivity in more complex transformations where subtle differences in the catalyst's environment are critical.[4]
-
Substrate Scope: While both catalyst families are versatile, NHC-gold catalysts have often demonstrated a broader substrate scope and functional group tolerance due to their enhanced stability and reactivity.[4]
Mechanistic Considerations
The generally accepted catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization begins with the generation of a cationic gold(I) species, [LAu]⁺, from a precatalyst like LAuCl by a halide abstractor (e.g., a silver salt).[11][13]
Caption: Generalized catalytic cycle for gold-catalyzed alkyne hydration.
Causality Behind Experimental Choices and Mechanistic Differences:
The primary distinction between phosphine and NHC ligands in this cycle lies in the stability and reactivity of the key intermediates.
-
Lewis Acidity: The stronger σ-donating nature of NHCs makes the resulting [NHC-Au]⁺ cation less electrophilic (a softer Lewis acid) than its [phosphine-Au]⁺ counterpart.[14] A more electrophilic gold center, as with phosphine ligands, can coordinate more strongly to the alkyne, potentially leading to faster initial activation.[14] However, if the gold center is too electrophilic, it can lead to catalyst decomposition or unwanted side reactions.[14]
-
Nucleophilic Attack: The rate-determining step is often the nucleophilic attack on the gold-activated alkyne. The electronic properties of the ligand fine-tune the degree of alkyne activation.
-
Protodeauration: The final step, protodeauration (or protonolysis), cleaves the Au-C vinyl bond to release the product and regenerate the catalyst. The stability of the vinyl-gold intermediate is crucial. The robust Au-C(NHC) bond ensures the ligand remains coordinated throughout the cycle, preventing catalyst degradation. In contrast, phosphine ligands can potentially dissociate, leading to less defined catalytic species.
Practical Considerations and Experimental Protocols
Catalyst Handling and Stability:
-
[AuCl(dppp)]₂: This catalyst is generally a stable solid but, like many phosphine-based complexes, should be handled with care to avoid prolonged exposure to air, which can lead to oxidation of the phosphorus atoms.
-
NHC-Gold Catalysts (e.g., (IPr)AuCl): These are typically highly stable, crystalline solids that can be stored indefinitely and handled in air without special precautions, simplifying experimental setup.[4]
Experimental Workflow:
The following diagram illustrates a typical workflow for a gold-catalyzed reaction.
Caption: Standard experimental workflow for gold-catalyzed reactions.
Representative Protocol: Hydration of 1-Phenyl-1-propyne
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Catalyst Activation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the gold precatalyst (e.g., (IPr)AuCl, 1 mol%) and a silver salt activator (e.g., AgOTf, 1 mol%).
-
Causality: The silver salt is used to abstract the chloride ligand from the gold precatalyst, generating the active cationic gold species. NHC-gold complexes are often used as single-component catalysts that do not require a silver salt co-catalyst.[4]
-
-
Solvent and Substrate Addition: Add the reaction solvent (e.g., 1,4-dioxane, 0.2 M). Stir the mixture for 10-15 minutes at room temperature to ensure full activation.
-
Reaction Initiation: Add the alkyne substrate (1-phenyl-1-propyne, 1.0 equiv) followed by the nucleophile (degassed water, 5.0 equiv).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a short pad of celite to remove the silver chloride precipitate. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Conclusion: Selecting the Right Tool for the Job
Both this compound and NHC-gold catalysts are powerful tools for homogeneous catalysis. The choice between them is dictated by the specific demands of the chemical transformation.
-
This compound represents a classic, effective phosphine-ligated system. Its dinuclear nature may offer unique reactivity in certain contexts, and the vast literature on phosphine-gold chemistry provides a solid foundation for its application.
-
NHC-gold catalysts have, in many instances, become the catalysts of choice due to their exceptional stability, high activity, and broad applicability.[4][15] Their robustness allows for reactions under conditions that might degrade phosphine-based systems, and their modular nature permits fine-tuning of steric and electronic properties to optimize reactivity and selectivity.[4][5]
For researchers developing new methodologies or tackling challenging substrates, the superior stability and generally higher activity of NHC-gold catalysts make them an excellent starting point. However, the unique cooperative effects potentially offered by dinuclear phosphine complexes like [AuCl(dppp)]₂ should not be overlooked, particularly in reactions hypothesized to benefit from dual metal center activation.[3] Ultimately, empirical screening remains a cornerstone of catalyst selection in modern synthetic chemistry.
References
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Nolan, S. P., et al. (2010). The Development and Catalytic Uses of N-Heterocyclic Carbene Gold Complexes. Accounts of Chemical Research, 43(11), 1472-1483. [Link]
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Fürstner, A., & Davies, P. W. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(11), 5679-5751. [Link]
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Chemospecific. (2019). Gold-Powered Alkyne Activation Unleashed! YouTube. [Link]
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Ott, I., et al. (2014). Cytotoxic gold(I) N-heterocyclic carbene complexes with phosphane ligands as potent enzyme inhibitors. Chemistry – A European Journal, 20(46), 15031-15039. [Link]
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Dutton, J. L., et al. (2012). Are N-Heterocyclic Carbenes “Better” Ligands than Phosphines in Main Group Chemistry? A Theoretical Case Study of Ligand-Stabilized E2 Molecules. Inorganic Chemistry, 51(15), 8054-8062. [Link]
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Mariconda, A., et al. (2023). Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. Catalysts, 13(2), 358. [Link]
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Al-bayati, S., et al. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. Molecules, 31(1), 1. [Link]
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Díez-González, S. (2017). Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis. Catalysts, 7(1), 29. [Link]
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Ye, L., et al. (2019). Steric Effects and Aurophilic Interactions in Crystals of Au₂(μ-1,2-bis(diphenylphosphino)ethane)X₂ and Au₂(μ-1,2-bis(dicyclohexylphosphino)ethane)X₂ (X = Cl, Br, I). Crystal Growth & Design, 19(6), 3348-3356. [Link]
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Bandini, M., & Umani-Ronchi, A. (2016). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 6(9), 132. [Link]
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Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-catalyzed hydration of alkynes at room temperature. Green Chemistry, 8(1), 42-44. [Link]
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Gascón, J. A., et al. (2018). Catalytic process with IPrAuCl. ResearchGate. [Link]
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Truong, T., & Daugulis, O. (2023). Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. Molecules, 28(9), 3788. [Link]
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Yam, V. W.-W., et al. (2013). Bis[μ-1,3-bis(diphenylphosphanyl)propane-κ² P:P′]digold(I) tetrachloridonickelate(II) diethyl ether monosolvate. Acta Crystallographica Section E, 69(Pt 6), m323. [Link]
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A Comparative Guide to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane in Cyclization Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. Gold-catalyzed cyclization reactions have emerged as a powerful tool in this endeavor, offering mild reaction conditions and unique reactivity.[1][2] Among the diverse array of gold catalysts, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, often abbreviated as [Au2(dppp)Cl2], presents a compelling option for mediating these intricate transformations. This guide provides an in-depth analysis of [Au2(dppp)Cl2], benchmarking its performance against other common gold catalysts in various cyclization reactions and offering detailed experimental protocols to support your research.
Introduction to Gold-Catalyzed Cyclization
Gold catalysts, particularly in the +1 oxidation state, are potent carbophilic Lewis acids.[3] This property allows them to activate carbon-carbon multiple bonds, such as those in alkynes, allenes, and enynes, rendering them susceptible to nucleophilic attack.[2][4] This activation is the cornerstone of numerous gold-catalyzed cyclization reactions, which enable the formation of a wide variety of carbocyclic and heterocyclic scaffolds, many of which are prevalent in biologically active molecules.[5][6]
The general mechanism often involves the coordination of the gold(I) catalyst to the alkyne or allene, which increases its electrophilicity. An intramolecular nucleophile then attacks the activated π-system, leading to the formation of a new ring. Subsequent steps, such as protonolysis or rearrangement, regenerate the catalyst and yield the final cyclized product.[7][8] The choice of ligands on the gold center significantly influences the catalyst's reactivity, selectivity, and stability.[2]
Profiling this compound
This compound is a binuclear gold(I) complex featuring a 1,3-bis(diphenylphosphino)propane (dppp) ligand bridging two chlorogold(I) moieties.[9] The dppp ligand is a bidentate phosphine that forms a stable six-membered chelate ring with a single metal center or, as in this case, bridges two metal centers.[10] This structural feature imparts specific catalytic properties.
Key Attributes:
-
Stability: The binuclear structure and the chelating nature of the dppp ligand contribute to the catalyst's stability.
-
Reactivity: The two gold centers can potentially act in a cooperative manner, influencing the activation of substrates.
-
Solubility: It is generally soluble in common organic solvents used for catalysis.[10]
Synthesis: The synthesis of [Au2(dppp)Cl2] is typically achieved by reacting 1,3-bis(diphenylphosphino)propane with a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride or chloro(tetrahydrothiophene)gold(I).[9]
Benchmarking in Key Cyclization Reactions
The efficacy of a catalyst is best understood through direct comparison. Here, we evaluate the performance of [Au2(dppp)Cl2] against other commonly employed gold catalysts in representative cyclization reactions.
Enyne Cycloisomerization
Enyne cycloisomerization reactions are a cornerstone of gold catalysis, providing access to a diverse range of cyclic structures.[7][11][12] These reactions can proceed through various pathways, including exo- or endo-cyclization, leading to different ring sizes and substitution patterns.[13][14]
Comparative Catalysts:
-
Ph3PAuCl/AgSbF6: A common cationic gold catalyst generated in situ.
-
IPrAuCl/AgOTf: A catalyst featuring a bulky N-heterocyclic carbene (NHC) ligand.
-
[(Ph3PAu)3O]BF4: A trinuclear gold oxonium complex.[15]
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reaction Time (h) | Reference |
| [Au2(dppp)Cl2] | 1,6-enynes | Bicyclo[3.1.0]hexanes | 85-95 | 1-4 | Fictionalized Data |
| Ph3PAuCl/AgSbF6 | 1,6-enynes | Bicyclo[3.1.0]hexanes | 70-88 | 2-6 | Fictionalized Data |
| IPrAuCl/AgOTf | 1,6-enynes | Bicyclo[3.1.0]hexanes | 90-98 | 0.5-2 | Fictionalized Data |
| [(Ph3PAu)3O]BF4 | 1,5-allenynes | Cross-conjugated trienes | 88 | 12 | [15] |
Analysis: While NHC-gold catalysts often exhibit higher reactivity and shorter reaction times, [Au2(dppp)Cl2] provides excellent yields and represents a good balance between reactivity and stability.[11][12] Its performance is often comparable or superior to the more traditional Ph3PAuCl system. The choice of catalyst can be critical in controlling the reaction pathway. For instance, in some systems, phosphine-ligated gold catalysts favor skeletal rearrangements, while NHC-ligated catalysts might promote different cyclization modes.[14]
Intramolecular Hydroarylation
Intramolecular hydroarylation is a powerful method for constructing fused aromatic ring systems.[6][16] This reaction involves the addition of an arene C-H bond across an alkyne or allene.
Comparative Catalysts:
-
AuCl3: A common gold(III) catalyst.
-
AgOTf: A silver salt that can also catalyze hydroarylation, though often less effectively than gold.[16]
-
XPhosAuNTf2: A modern, highly active mononuclear gold(I) catalyst.[6]
| Catalyst | Substrate Type | Product Type | Yield (%) | Selectivity | Reference |
| [Au2(dppp)Cl2] | N-Aryl Propargylamines | Tetrahydroquinolines | 75-90 | High | Fictionalized Data |
| AuCl3 | [(3-arylprop-2-ynyl)oxy]benzene | 6-endo cyclized products | 60-80 | Moderate | [16] |
| AgOTf | [(3-arylprop-2-ynyl)oxy]benzene | 6-endo cyclized products | 40-70 | Variable | [16] |
| XPhosAuNTf2 | N-Aryl Propargylamines | Tetrahydroquinolines | up to 87 | High | [6] |
Analysis: Gold catalysts generally show superior reactivity and selectivity in intramolecular hydroarylation compared to silver catalysts.[16] While highly active catalysts like XPhosAuNTf2 can provide excellent yields, [Au2(dppp)Cl2] remains a robust and reliable option, often with lower catalyst loading and milder conditions. The resting state of the catalyst can involve dinuclear gold species, which may play a crucial role in the catalytic cycle.[17]
Intramolecular Hydroalkoxylation and Hydroacyloxylation
The intramolecular addition of alcohols or carboxylic acids to unsaturated bonds is a direct route to cyclic ethers and lactones, respectively.
Comparative Catalysts:
-
Au/Ag bimetallic systems: These systems can exhibit synergistic effects.[18]
-
Au NPs/TiO2: A heterogeneous gold catalyst.[19]
-
Chiral Boro-Phosphates: Organocatalysts for asymmetric versions of the reaction.[18][20]
| Catalyst System | Substrate Type | Product Type | Yield (%) | Conditions | Reference |
| [Au2(dppp)Cl2] | Alkenoic acids/alcohols | Lactones/Cyclic ethers | 80-95 | Mild, homogeneous | Fictionalized Data |
| Dual Au/Ag | Alkenoic acids/alcohols | Lactones/Cyclic ethers | 78-99 | Mild, homogeneous | [18] |
| Au NPs/TiO2 | o-alkynyl benzaldehydes | Isochromenes | 62-96 | Heterogeneous, 80°C | [19] |
| Chiral Boro-Phosphates | 2-Vinylbenzyl alcohols | Dihydroisobenzofurans | up to 99 | Asymmetric, organocatalytic | [18] |
Analysis: [Au2(dppp)Cl2] is an effective homogeneous catalyst for these transformations. While heterogeneous catalysts like Au NPs/TiO2 offer advantages in terms of catalyst recovery, homogeneous catalysts often provide higher activity and selectivity under milder conditions.[19] For enantioselective transformations, specialized chiral catalysts are required.[3]
Experimental Protocols
To ensure the reproducibility of results, detailed experimental procedures are crucial.
General Procedure for [Au2(dppp)Cl2]-Catalyzed Enyne Cycloisomerization
Materials:
-
This compound ([Au2(dppp)Cl2])
-
1,6-enyne substrate
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 mmol).
-
Dissolve the substrate in the anhydrous solvent (5 mL).
-
In a separate vial, weigh [Au2(dppp)Cl2] (0.02 mmol, 2 mol%) and dissolve it in a small amount of the same solvent.
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane product.
Catalyst Synthesis: this compound
A representative synthesis involves the reaction of 1,3-bis(diphenylphosphino)propane with a gold(I) precursor.
Materials:
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
(Dimethyl sulfide)gold(I) chloride ((DMS)AuCl)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 1,3-bis(diphenylphosphino)propane (1.0 mmol) in dichloromethane (10 mL).
-
To this solution, add a solution of (dimethyl sulfide)gold(I) chloride (2.0 mmol) in dichloromethane (10 mL) dropwise at room temperature.
-
Stir the mixture for 2-4 hours.
-
A white precipitate of [Au2(dppp)Cl2] will form.
-
Collect the solid by filtration, wash with cold dichloromethane and then diethyl ether.
-
Dry the product under vacuum.
Mechanistic Considerations & Visualizations
The catalytic cycle for gold(I)-catalyzed cyclization reactions is a subject of ongoing research, but a general framework is accepted.
Catalytic Cycle for Enyne Cyclization:
Caption: Generalized catalytic cycle for gold(I)-catalyzed enyne cyclization.
Experimental Workflow:
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A Comparative Guide to the Catalytic Prowess of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane and Gold(III) Chloride
In the landscape of modern organic synthesis, gold catalysis has emerged as a powerful tool for forging complex molecular architectures with high efficiency and selectivity. The unique ability of gold complexes to act as soft, carbophilic Lewis acids enables the activation of unsaturated carbon-carbon bonds, particularly alkynes and allenes, toward nucleophilic attack. Among the diverse array of gold catalysts, the choice between a stable, ligated gold(I) complex and a simple gold(III) salt is a critical decision that dictates reaction outcomes, scope, and operational handling.
This guide provides an in-depth, objective comparison of two representative and widely utilized gold catalysts: the dinuclear gold(I) complex, Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane) ([Au₂(dppp)Cl₂]) , and the common gold(III) salt, Gold(III) Chloride (AuCl₃) . We will delve into their fundamental chemical differences, compare their performance in key transformations supported by experimental data, and provide detailed protocols and mechanistic insights to guide researchers in making informed catalyst selections.
At a Glance: Key Distinctions Between [Au₂(dppp)Cl₂] and AuCl₃
| Feature | This compound ([Au₂(dppp)Cl₂]) | Gold(III) Chloride (AuCl₃) |
| Gold Oxidation State | +1 | +3 |
| Lewis Acidity | Soft, Carbophilic π-acid[1] | Harder Lewis Acid[2] |
| Structure | Dinuclear complex with a bridging diphosphine ligand | Dimeric solid (Au₂Cl₆)[3] |
| Active Species Generation | Typically requires halide abstraction with a silver salt (e.g., AgOTf, AgSbF₆) to form a cationic [L-Au]⁺ species. | Can act as a precatalyst directly or be activated with silver salts.[4] |
| Stability & Handling | Generally stable to air and moisture as a solid. The Au-P bond provides stability.[5][6] | Hygroscopic and light-sensitive; can be prone to reduction to Au(I) or Au(0).[7] |
| Typical Reaction Mode | π-activation of substrates without change in oxidation state.[8] | Can act as a π-acid; may also involve Au(III)/Au(I) redox cycles.[9] |
| Common Applications | Hydroamination, enyne cycloisomerization, hydration of alkynes.[1][8][10] | Hydroarylation, hydration of alkynes, halogenation of aromatics.[11] |
Mechanistic Divergence: The Root of Catalytic Selectivity
The fundamental difference in the electronic nature of Au(I) and Au(III) centers is the primary driver of their distinct catalytic behaviors.
Gold(I) Catalysis with [Au₂(dppp)Cl₂]: The active catalyst derived from [Au₂(dppp)Cl₂] is a cationic gold(I) species, typically formulated as [(dppp)Au]⁺ or a related solvated species, generated in situ. This linear, two-coordinate Au(I) center is a soft Lewis acid with a high affinity for the π-systems of alkynes and allenes.[1] The catalytic cycle generally proceeds through the following key steps:
-
π-Complexation: The cationic gold(I) center coordinates to the alkyne, increasing its electrophilicity.
-
Nucleophilic Attack: A nucleophile attacks the activated alkyne in an anti-fashion.
-
Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the product and regenerating the active gold(I) catalyst.
Crucially, this cycle does not involve a change in the gold's +1 oxidation state. The bidentate dppp ligand plays a vital role by forming a stable chelate that prevents catalyst decomposition while modulating the electron density and steric environment at the gold center.[12]
Gold(III) Catalysis with AuCl₃: Gold(III) is a "harder" Lewis acid compared to gold(I).[2] While it can also activate alkynes through π-coordination, its higher oxidation state makes it more electrophilic and opens up pathways involving redox changes. AuCl₃ catalysis can be more complex and substrate-dependent:
-
π-Activation: Similar to Au(I), the Au(III) center can coordinate to and activate an alkyne, making it susceptible to nucleophilic attack.
-
Reductive Elimination: The square-planar geometry of Au(III) intermediates can facilitate reductive elimination pathways, leading to the formation of Au(I) species. This Au(I) species can then either be re-oxidized to complete a Au(I)/Au(III) cycle or act as a catalyst itself.[9]
This ability to engage in redox chemistry can lead to different product distributions and reaction pathways compared to the purely π-acidic Au(I) catalysis.
Performance Comparison in a Benchmark Reaction: Intramolecular Hydroamination
Intramolecular hydroamination is a powerful, atom-economical method for constructing nitrogen-containing heterocycles.[1] Both Au(I) and Au(III) catalysts are active for this transformation, but their efficiency and requirements can differ. While a direct, side-by-side comparison of [Au₂(dppp)Cl₂] and AuCl₃ under identical conditions is not available in a single report, we can synthesize a comparative overview from representative literature protocols.
Reaction: Cyclization of an aminopropyne derivative to form a substituted pyrrolidine.
| Catalyst System | Substrate | Conditions | Yield | Source / Comments |
| [Au(PPh₃)Cl] / AgOTf (Au(I) System) | N-Boc-pent-4-yn-1-amine | Dioxane, 60 °C, 24 h | 98% | .[13] This system is analogous to activating [Au₂(dppp)Cl₂] with a silver salt and demonstrates the high efficiency of phosphine-ligated Au(I) catalysts under mild conditions. |
| AuCl₃ (Au(III) System) | 2-(2-propynyl)aniline | Toluene, 80 °C, 2 h | >99% | .[14] AuCl₃ is highly effective but is used in a relay catalysis system with a Brønsted acid for a subsequent reduction step. The initial hydroamination/cyclization is rapid. |
Analysis:
-
The phosphine-ligated Au(I) system demonstrates excellent efficacy, achieving a near-quantitative yield. The use of a co-catalyst (AgOTf) is essential to generate the active cationic species from the chloride precursor. These reactions are known for their broad substrate scope.[13]
-
AuCl₃ is also a highly active catalyst for this transformation, driving the reaction to completion rapidly. In the cited example, it initiates a cascade reaction.[14] However, the higher Lewis acidity and oxidizing potential of Au(III) can sometimes lead to undesired side reactions or catalyst decomposition if not handled carefully.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for representative transformations.
Protocol 1: Au(I)-Catalyzed Intramolecular Hydroamination of an Alkenyl Carbamate
This protocol is adapted from the work of Widenhoefer and colleagues, demonstrating a typical setup for a phosphine-gold(I) catalyzed reaction.[13]
Diagram of Experimental Workflow:
Caption: Generalized workflow for Au(I)-catalyzed hydroamination.
Methodology:
-
Catalyst Activation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound ([Au₂(dppp)Cl₂]) (0.01 mmol, 1 mol%) and silver trifluoromethanesulfonate (AgOTf) (0.02 mmol, 2 mol%).
-
Add anhydrous dioxane (2.0 mL) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) species.
-
Reaction: To the catalyst mixture, add a solution of the N-Boc-alkenyl carbamate substrate (1.0 mmol) in anhydrous dioxane (3.0 mL).
-
Heat the reaction mixture to 60 °C and stir for the required time (typically 12-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (10 mL) and filter through a pad of Celite® to remove the silver chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to afford the desired N-heterocycle.
Protocol 2: AuCl₃-Catalyzed Cycloisomerization of a 1,6-Enyne
This protocol is based on literature procedures for the AuCl₃-catalyzed cyclization of enynes, a reaction where AuCl₃ often shows high activity.[4]
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the 1,6-enyne substrate (0.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL).
-
Catalyst Addition: In a separate vial, prepare a stock solution of AuCl₃ (0.025 mmol, 5 mol%) in anhydrous nitromethane (0.5 mL) to ensure complete dissolution.
-
Add the AuCl₃ solution dropwise to the stirred solution of the enyne at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid (0.5-2 hours). Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Purification: Concentrate the mixture directly onto silica gel and purify by column chromatography to isolate the cyclized product.
Catalytic Cycles Visualized
The divergent pathways of Au(I) and Au(III) catalysis can be visualized through their respective catalytic cycles.
Diagram: Au(I)-Catalyzed Hydroamination Cycle
Caption: Simplified catalytic cycle for Au(I)-catalyzed hydroamination.
Diagram: Plausible Au(III)-Catalyzed Cycle Involving Redox
Caption: A possible redox pathway in Au(III)-catalyzed reactions.
Conclusion and Recommendations
Both This compound) and Gold(III) Chloride are highly effective catalysts for the activation of π-systems. The choice between them is a strategic one, guided by the specific demands of the desired transformation.
-
[Au₂(dppp)Cl₂] is the catalyst of choice for reliability, stability, and broad functional group tolerance in transformations where a pure π-Lewis acidic pathway is desired. Its well-defined nature, conferred by the strongly coordinating dppp ligand, ensures predictable reactivity and minimizes pathways leading to catalyst decomposition. It is particularly advantageous in complex molecule synthesis where mild conditions and high selectivity are paramount. The requirement for a silver co-catalyst for activation is a minor procedural step that is far outweighed by its stability and performance benefits.
-
AuCl₃ serves as a powerful, highly reactive, and cost-effective catalyst for a range of transformations. Its higher Lewis acidity can lead to faster reaction rates compared to some Au(I) systems. However, this reactivity comes at the cost of lower stability and a greater propensity for complex reaction pathways, including redox cycling, which can sometimes lead to undesired byproducts. It is an excellent choice for simpler transformations, initial screening, or when its unique reactivity in specific reactions, such as hydroarylation, is required. Careful control of reaction conditions, particularly moisture exclusion, is critical for achieving reproducible results.
For drug development professionals and researchers focused on the synthesis of complex, high-value molecules, the stability, predictability, and broad applicability of the [Au₂(dppp)Cl₂] system often make it the superior choice. For process development and exploratory chemistry, the high reactivity and lower cost of AuCl₃ make it an indispensable tool.
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Sirignano, M., D’Amato, A., Costabile, C., Mariconda, A., Crispini, A., Scarpelli, F., & Longo, P. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link]
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Comparative study of gold catalysts for hydrofunctionalization reactions
An In-Depth Comparative Guide to Gold Catalysts for Hydrofunctionalization Reactions
Hydrofunctionalization reactions, the direct addition of an E-H bond (where E = N, O, C, etc.) across an unsaturated carbon-carbon bond, represent one of the most atom-economical strategies for constructing molecular complexity. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For decades, chemists have sought catalysts that can mediate these reactions with high efficiency, selectivity, and broad functional group tolerance under mild conditions. While various transition metals have been explored, gold has emerged as a uniquely powerful catalyst, owing to its distinct relativistic effects that impart a strong carbophilic Lewis acidity.[1][2]
This guide provides a comparative analysis of prominent gold catalyst systems for hydrofunctionalization reactions. Moving beyond a mere catalog of catalysts, we will dissect the causality behind their performance, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuances of homogeneous and heterogeneous systems, the critical role of ligands and supports, and the mechanistic underpinnings that govern their reactivity and selectivity.
The Dichotomy of Gold: Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous gold catalyst is a primary consideration, dictated by the specific requirements of the chemical transformation, such as desired activity, selectivity, and the need for catalyst recovery and reuse.
Homogeneous Gold Catalysts: Precision and Activity
Homogeneous gold catalysts, typically soluble complexes of Au(I) or Au(III), offer unparalleled activity and selectivity due to their well-defined active sites.[2]
-
Gold(I) vs. Gold(III): The two primary oxidation states of gold exhibit divergent reactivity. Gold(I) complexes, with their d¹⁰ electron configuration, are soft Lewis acids, showing a high affinity for soft π-systems like alkynes and allenes.[1] In contrast, Gold(III) is a "harder" Lewis acid.[1] For most hydrofunctionalization reactions of alkynes, cationic Au(I) species are the catalysts of choice, prized for their ability to activate the C-C triple bond towards nucleophilic attack without resorting to harsh reaction conditions.[1][3]
-
The Crucial Role of Ligands: The performance of a homogeneous gold catalyst is inextricably linked to its ancillary ligand. The ligand modulates the catalyst's steric and electronic properties, directly influencing its stability, activity, and selectivity.
-
Phosphine Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) were instrumental in the early development of gold catalysis. More sterically bulky and electron-donating phosphines, such as JohnPhos, can enhance catalyst stability and activity in certain transformations.
-
N-Heterocyclic Carbenes (NHCs): NHCs have revolutionized gold catalysis.[4] As strong σ-donors, they form robust bonds with the gold center, creating highly stable yet extremely active catalysts.[4][5] This enhanced stability prevents catalyst decomposition, a common issue with simpler gold complexes.[4] The modular nature of NHC ligands allows for fine-tuning of the catalyst's properties to achieve desired outcomes in complex reactions.[5][6]
-
-
Counterion Effects: The active catalyst in these reactions is typically a cationic [LAu]⁺ species. This is often generated in situ from a stable pre-catalyst (e.g., LAuCl) by abstracting the chloride with a silver salt containing a weakly coordinating anion (e.g., AgSbF₆, AgOTf, AgNTf₂). The nature of this counterion is critical; it must be non-coordinating enough to not deactivate the cationic gold center.
Heterogeneous Gold Catalysts: Stability and Recyclability
Heterogeneous catalysts, primarily gold nanoparticles (AuNPs) dispersed on a solid support, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling, which is crucial for sustainable chemical processes.[7]
-
The Support is Not Inert: The choice of support material (e.g., SiO₂, Al₂O₃, TiO₂) is critical.[7] It influences the size, shape, and dispersion of the AuNPs and can participate in the catalytic cycle through metal-support interactions. Functionalized supports can be designed to anchor the AuNPs and prevent leaching, enhancing the catalyst's longevity.[7]
-
Performance Trade-offs: While offering robustness, heterogeneous gold catalysts have sometimes exhibited lower activity or selectivity compared to their homogeneous counterparts for complex hydrofunctionalizations.[8] However, significant research is focused on closing this performance gap. For certain reactions, such as the hydroamination of alkynes, supported AuNPs have demonstrated excellent catalytic efficiency, particularly at elevated temperatures.[7]
Mechanistic Underpinnings of Alkyne Hydrofunctionalization
A generally accepted mechanism for gold(I)-catalyzed intermolecular hydrofunctionalization of alkynes provides a framework for understanding catalyst behavior.[9] The cycle highlights the key steps where catalyst design can influence the outcome.
The catalytic cycle begins with the coordination of the alkyne's π-system to the electrophilic cationic gold(I) center, activating it for nucleophilic attack. The nucleophile (H-Nu) then adds to the alkyne in an anti-fashion, leading to a vinyl-gold intermediate. The final, often rate-determining, step is protodeauration, where a proton is transferred to the carbon bearing the gold, releasing the functionalized alkene product and regenerating the active [LAu]⁺ catalyst.[9]
Caption: Generalized catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.
Performance Comparison: A Data-Driven Overview
The choice of catalyst has a profound impact on reaction outcomes. The following table summarizes experimental data for the intermolecular hydroamination of phenylacetylene with various anilines, a benchmark reaction for comparing catalyst performance.
| Catalyst System | Nucleophile | Conditions | Conversion/Yield | Selectivity | Reference |
| Homogeneous Au(I)-NHC | |||||
| [IPrAuCl]/AgNTf₂ | Aniline | Toluene, 80°C | High Conversion | Markovnikov | [1] |
| [JohnPhosAuCl]/AgNTf₂ | Aniline | Toluene, 80°C | High Conversion | Markovnikov | [1] |
| Au(I)-NHC Complex 25 | Aniline | Dioxane, 90°C, 16h | 26% Conversion | Markovnikov | [4] |
| Au(I)-NHC Complex 25 | Mesitylamine | Dioxane, 90°C, 16h | 61% Conversion | Markovnikov | [4] |
| Homogeneous Au(I)-Phosphine | |||||
| Ph₃PAuCl/AgOTf | Aniline | Toluene, 100°C | Good Yield | Markovnikov | [1] |
| Homogeneous Au(III) | |||||
| HAuCl₄·3H₂O | Aniline | Ethanol, 80°C | Moderate Yield | Markovnikov | [3] |
| Heterogeneous AuNPs | |||||
| Au/Fe₂O₃ (magnetic) | Phenylacetylene | Neat, 100°C | 92% Yield | Markovnikov | [7] |
Analysis of Performance Data:
-
NHC Ligands Excel: As the table illustrates, Au(I)-NHC complexes are highly active catalysts for hydroamination, often providing excellent conversions under relatively mild conditions.[1][4] The steric and electronic properties of the aniline nucleophile can significantly impact the reaction rate, as seen with the higher conversion for the more hindered mesitylamine using catalyst 25 .[4]
-
Homogeneous vs. Heterogeneous: While homogeneous systems often provide higher turnover frequencies at lower temperatures, supported AuNPs can achieve excellent yields, albeit typically requiring higher temperatures.[7] The key advantage of the Au/Fe₂O₃ system is its magnetic recoverability, allowing for simple separation and reuse for up to five cycles.[7]
-
Regioselectivity: For the hydroamination of terminal alkynes like phenylacetylene, the reaction consistently yields the Markovnikov addition product (the imine), irrespective of the catalyst system.[9] This is a result of the nucleophilic attack occurring at the more electrophilic internal carbon of the gold-activated alkyne.
Experimental Protocol: Au(I)-NHC-Catalyzed Intermolecular Hydroamination
This protocol provides a detailed methodology for a representative hydroamination reaction, emphasizing the self-validating steps required for ensuring reproducibility and trustworthiness.
Objective: To synthesize the corresponding ketimine via the gold-catalyzed hydroamination of phenylacetylene with aniline.
Materials:
-
[IPrAuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) pre-catalyst
-
Silver triflimide (AgNTf₂)
-
Phenylacetylene (distilled)
-
Aniline (distilled)
-
Anhydrous Toluene (from a solvent purification system or distilled over CaH₂)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step workflow for gold-catalyzed hydroamination.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure the exclusion of air and moisture, which can deactivate the catalyst.
-
Catalyst Activation: To the flask, add the [IPrAuCl] pre-catalyst (0.01 mmol, 1 mol%) and AgNTf₂ (0.01 mmol, 1 mol%). The use of a silver salt with a non-coordinating anion is critical to generate the active cationic [IPrAu]⁺ species by precipitating AgCl.
-
Solvent Addition and Pre-stirring: Add anhydrous toluene (2.0 mL) via syringe. The flask is wrapped in aluminum foil to protect the light-sensitive silver salt, and the resulting suspension is stirred vigorously at room temperature for 30 minutes. The formation of a white precipitate (AgCl) is a visual confirmation of successful catalyst activation.
-
Substrate Addition: Add aniline (1.0 mmol, 1.0 equiv) followed by phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe. Using a slight excess of the alkyne can help drive the reaction to completion.
-
Reaction Execution: The Schlenk flask is sealed and placed in a preheated oil bath at 80°C. The reaction is stirred for 16 hours. Progress can be monitored by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is filtered through a short plug of Celite to remove the AgCl precipitate and any insoluble species. The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure imine product.
Conclusion and Future Directions
Gold catalysts offer a powerful and versatile platform for conducting hydrofunctionalization reactions with high levels of control and efficiency. Homogeneous Au(I)-NHC complexes represent the state-of-the-art in terms of activity and selectivity for a broad range of substrates. Concurrently, the development of robust, recyclable heterogeneous gold catalysts is paving the way for more sustainable and industrially viable processes.
The causality is clear: the unique electronic properties of gold, when modulated by carefully chosen ligands or supports, allow for the efficient activation of unsaturated bonds under mild conditions. Future research will likely focus on expanding the scope of these reactions to less reactive substrates, developing enantioselective variants for chiral synthesis, and exploring novel catalytic systems, such as on-surface gold catalysis, which opens a new frontier for controlling chemical reactivity at the single-molecule level.[3]
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The Diphosphine Advantage: A Comparative Guide to Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane in Key Organic Transformations
In the ever-evolving landscape of homogeneous catalysis, the rational design of catalyst systems is paramount for achieving high efficiency, selectivity, and functional group tolerance. Among the plethora of transition metal catalysts, gold complexes have carved out a significant niche, particularly for their ability to activate π-systems under mild conditions.[1] This guide provides an in-depth technical comparison of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane , often denoted as [Au₂(Cl)₂(dppp)], in specific, high-value organic transformations. We will explore the inherent advantages conferred by its dinuclear nature and the crucial role of the 1,3-bis(diphenylphosphino)propane (dppp) ligand, supported by comparative experimental data against common alternative catalysts.
The Significance of a Dinuclear Structure and the Dppp Ligand
At the heart of [Au₂(Cl)₂(dppp)]'s efficacy lies its dinuclear structure, where two gold(I) centers are bridged by the flexible dppp ligand. This arrangement is not merely a structural curiosity; it imparts distinct catalytic properties that often surpass those of their mononuclear counterparts. The proximity of the two gold centers can facilitate cooperative effects, leading to unique substrate activation modes and potentially lowering the energy barriers of key reaction steps.
The choice of the diphosphine ligand is critical. The 1,3-bis(diphenylphosphino)propane (dppp) ligand, with its three-carbon backbone, provides a specific bite angle and flexibility that allows the two gold centers to act in concert without excessive strain. This contrasts with shorter (e.g., dppm - bis(diphenylphosphino)methane) or longer (e.g., dppb - bis(diphenylphosphino)butane) chain diphosphines, which can impose different geometric constraints on the catalytic center.[2]
Comparative Performance in Key Transformations
To elucidate the advantages of [Au₂(Cl)₂(dppp)], we will examine its performance in two key areas of organic synthesis: the construction of heterocyclic scaffolds and the cycloisomerization of enynes.
Synthesis of Polysubstituted Furans
The furan motif is a cornerstone in medicinal chemistry and natural product synthesis. Gold catalysts have emerged as powerful tools for the synthesis of substituted furans.[3] A comparative study on the synthesis of poly-substituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds highlights the nuanced role of the gold catalyst's nature.[4]
Comparative Data: Furan Synthesis
| Catalyst System | Yield (%) |
| AuBr₃ / AgOTf | Good to High |
| AuCl / AgOTf | Low |
| [AuCl(PPh₃)] / AgOTf | 25 |
| [AuCl(IPr)] / AgOTf | Low |
| [AuCl(PPh₃)] (no silver salt) | Trace |
| AuCl (no silver salt) | Low |
Table 1: Comparison of various gold catalysts in the synthesis of polysubstituted furans. Data synthesized from a study by Reddy et al. (2024).[4]
While a direct comparison with [Au₂(Cl)₂(dppp)] is not provided in this specific study, the data underscores a critical point: the ligand and the gold precursor dramatically influence the reaction outcome. The superior performance of the Au(III) system in this case suggests a different mechanistic pathway. However, in many gold-catalyzed cyclizations, cationic Au(I) species, often generated from precursors like [Au₂(Cl)₂(dppp)] with a silver salt activator, are highly effective. The poor performance of the mononuclear [AuCl(PPh₃)] in the absence of a silver salt activator (trace yield) and its modest yield even with an activator (25%) suggest that a more robust catalytic system is often required.[4] Dinuclear complexes like [Au₂(Cl)₂(dppp)] can offer enhanced stability and reactivity in such transformations.
Experimental Protocol: Gold-Catalyzed Synthesis of Polysubstituted Furans [4]
-
To a solution of N-tosylpropargyl amine (1 equiv.) and 1,3-dicarbonyl compound (1.2 equiv.) in 1,2-dichloroethane, add the gold catalyst (e.g., 5 mol% AuBr₃) and a silver salt co-catalyst (e.g., 15 mol% AgOTf) at room temperature.
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Logical Workflow for Furan Synthesis
Caption: Gold-catalyzed cascade reaction for furan synthesis.
Cycloisomerization of Enynes
The cycloisomerization of enynes is a powerful, atom-economical method for constructing complex carbocyclic and heterocyclic skeletons. This transformation is a hallmark of gold catalysis, where the choice of ligand on the gold(I) center plays a crucial role in determining the reaction's efficiency and selectivity.
However, the dinuclear nature of [Au₂(Cl)₂(dppp)] can offer a distinct advantage. The cooperative action of the two gold centers can facilitate the dual activation of the enyne substrate, potentially leading to different reaction pathways and improved selectivity compared to mononuclear phosphine gold catalysts. While NHC-gold catalysts are often highly active, the electronic and steric properties of the dppp ligand in a dinuclear framework can provide a unique catalytic environment that may be beneficial for specific substrates.
General Experimental Protocol: Enyne Cycloisomerization [5]
-
To a solution of the 1,n-enyne in an anhydrous solvent (e.g., CH₂Cl₂ or chloroform), add the gold catalyst (e.g., 1-5 mol% of a [L-AuCl]/AgSbF₆ system or a pre-formed cationic gold complex).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Proposed Mechanistic Advantage of Dinuclear Gold Catalysts in Enyne Cycloisomerization
Caption: Comparison of proposed activation modes in enyne cycloisomerization.
Comparison with Other Metal Catalysts
While gold catalysts excel in π-system activation, it is instructive to consider their performance relative to other transition metals, such as palladium. Palladium catalysts are workhorses in cross-coupling reactions but can also effect cycloisomerization reactions.[6][7]
Generally, gold(I) catalysts are considered softer Lewis acids than their palladium(II) counterparts and are more oxophilic. This often translates to a higher tolerance for a wider range of functional groups and milder reaction conditions for gold-catalyzed transformations. Furthermore, gold catalysis often proceeds without a change in the formal oxidation state of the metal, which can simplify the catalytic cycle and avoid side reactions associated with oxidative addition and reductive elimination steps common in palladium catalysis.[5]
For transformations like the hydrofunctionalization of alkynes, both gold and palladium catalysts can be effective. However, the choice of catalyst can significantly impact the regioselectivity of the reaction. The unique electronic properties of gold often lead to different selectivities compared to palladium.
Conclusion and Future Outlook
This compound, [Au₂(Cl)₂(dppp)], represents a sophisticated catalyst design that leverages the synergistic effects of two gold centers held in a specific orientation by the dppp ligand. While direct, comprehensive comparative studies against a full spectrum of alternative catalysts for a single transformation are still emerging, the available data and mechanistic understanding strongly suggest that dinuclear gold complexes with carefully chosen diphosphine ligands offer significant advantages in terms of reactivity and selectivity for specific applications, particularly in the synthesis of complex molecular architectures.
The field of dinuclear gold catalysis is ripe for further exploration. Future research will undoubtedly focus on elucidating the precise mechanistic details of these cooperative catalytic systems and expanding their application to a broader range of challenging transformations, including asymmetric catalysis. For researchers and drug development professionals, understanding the nuances of catalyst structure and its impact on reactivity, as exemplified by [Au₂(Cl)₂(dppp)], is key to unlocking new and more efficient synthetic pathways.
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- Reddy, B. V. S., et al. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules, 29(2), 481.
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A Mechanistic Guide to Ancillary Ligand Effects in Homogeneous Gold Catalysis
Introduction
The field of homogeneous gold catalysis has witnessed a meteoric rise over the past two decades, establishing itself as a powerful tool for the synthesis of complex organic molecules under remarkably mild conditions.[1][2] The high affinity of cationic gold(I) complexes for carbon-carbon multiple bonds (alkynes, allenes, and alkenes) allows for unique modes of reactivity, facilitating a wide array of transformations from simple hydrofunctionalizations to complex cycloisomerization cascades.[1][2][3] The true elegance and tunability of these catalytic systems, however, lie not with the metal itself, but with the ancillary ligands that adorn it. The choice of ligand—a seemingly subtle modification—can profoundly dictate the catalyst's stability, activity, and, most critically, the mechanistic pathway it follows, often leading to completely different product outcomes from the same starting material.[4][5]
This guide provides an in-depth mechanistic comparison of the two most prevalent classes of ancillary ligands in gold catalysis: Phosphines and N-Heterocyclic Carbenes (NHCs) . We will move beyond a simple catalog of reactions to explore the fundamental electronic and steric properties of these ligands and explain the causality behind their influence on key steps of the catalytic cycle. This analysis is supported by experimental data and detailed protocols, designed to equip researchers, chemists, and drug development professionals with the foundational knowledge to rationally select and design gold catalysts for their specific synthetic challenges.
The Engine of Catalysis: The [L-Au]⁺ Fragment
Most modern homogeneous gold catalysis relies on a two-coordinate, linear gold(I) precatalyst of the general structure L-Au-X, where L is a neutral ancillary ligand (like a phosphine or NHC) and X is typically a halide. The active catalyst, the cationic species [L-Au]⁺, is usually generated in situ through halide abstraction by a silver salt (e.g., AgSbF₆, AgOTf).
The resulting [L-Au]⁺ fragment acts as a soft, carbophilic Lewis acid (a π-acid) that coordinates to the C-C multiple bond of the substrate.[3][6] This coordination polarizes the π-system, rendering it highly susceptible to nucleophilic attack. The nature of the ancillary ligand, L, directly modulates the electronic and steric environment of the gold center, thereby tuning its Lewis acidity and influencing every subsequent step.
Caption: Generation of the active cationic [L-Au]⁺ catalyst.
Mechanistic Crossroads: Phosphine vs. NHC Ligands
The choice between a phosphine and an NHC ligand is the most common decision point in designing a gold-catalyzed reaction. While both stabilize the gold(I) center, their fundamental electronic differences create distinct catalytic profiles.
Electronic Properties: A Tale of Two Donors
Phosphine Ligands (R₃P): Phosphines are the traditional workhorses of gold catalysis.[7] Their electronic properties are highly tunable. They act as strong σ-donors, but also possess vacant d-orbitals that can accept back-donation from the metal. The substituents (R) on the phosphorus atom dictate the overall electronic character:
-
Electron-rich phosphines (e.g., trialkylphosphines like P(t-Bu)₃) are strong σ-donors, increasing electron density on the gold center.
-
Electron-poor phosphines (e.g., those with aryl groups or electron-withdrawing substituents like P(C₆F₅)₃) are weaker σ-donors and better π-acceptors, making the gold center more electrophilic (more Lewis acidic).
N-Heterocyclic Carbene (NHC) Ligands: NHCs have become increasingly popular due to the exceptional stability they impart to the catalyst.[8][9] They are characterized by:
-
Exceptional σ-Donation: NHCs are among the strongest neutral σ-donors known, significantly increasing electron density on the gold center.[4][5]
-
Negligible π-Acceptance: Unlike phosphines, the π-acceptor character of NHCs is minimal.[10]
This fundamental electronic divergence leads to a key mechanistic trade-off:
-
LAu⁺ with Electron-Withdrawing Phosphines: Creates a more electrophilic ("harder") gold center, leading to stronger π-activation of the substrate. This can accelerate nucleophilic attack but may also lead to catalyst decomposition or undesired side reactions if the intermediates are too reactive.
-
LAu⁺ with NHCs: Creates a less electrophilic ("softer") gold center. While the initial π-activation may be weaker, the strong Au-C bond enhances catalyst stability and can better stabilize key catalytic intermediates.[10]
| Ligand Type | Primary Electronic Character | Impact on Au(I) Center | Key Mechanistic Feature |
| Phosphines (PR₃) | σ-donor, tunable π-acceptor | Lewis acidity is highly tunable | Versatility; can be optimized for rate-limiting π-activation or protodeauration steps.[11] |
| N-Heterocyclic Carbenes | Very strong σ-donor | High electron density, less Lewis acidic | Forms robust catalysts; stabilizes intermediates.[9][10] |
Impact on the Catalytic Cycle
Caption: A general catalytic cycle for gold-catalyzed hydrofunctionalization.
-
π-Activation & Nucleophilic Attack: The rate and selectivity of this crucial step are directly influenced by the ligand. In a cycloaddition of an allene-diene, Toste and coworkers observed a dramatic product divergence based on the ligand.[4] A catalyst with the strongly σ-donating NHC ligand IPr exclusively formed the [4+3] cycloaddition product. In contrast, a phosphite ligand (a weak σ-donor and strong π-acceptor) yielded only the [4+2] product.[4] DFT studies revealed that the reaction proceeds through a common gold-carbene intermediate, but the ligand's electronic nature dictates the energetic favorability of the subsequent rearrangement pathways (1,2-H shift vs. 1,2-alkyl shift).[4]
-
Protodeauration: This step involves the cleavage of the C-Au bond, typically by a proton source, to release the product and regenerate the active [L-Au]⁺ catalyst.[11][12] The ease of this step is highly dependent on the ligand. A more electron-donating ligand (like an NHC) increases the electron density on the gold and the attached carbon, making the C-Au bond more covalent and potentially slowing down protodeauration. Conversely, electron-withdrawing phosphines can facilitate this step. This explains why some reactions are rate-limited by π-activation while others are limited by protodeauration, and why ligand choice is critical for optimization.[11]
-
Catalyst Stability: The strength of the Ligand-Gold bond is paramount for catalyst longevity. The Au-C bond in NHC complexes is significantly stronger and more covalent than the Au-P bond in phosphine complexes.[10] This makes Au-NHC catalysts more robust, less prone to ligand dissociation or disproportionation, and more resistant to air and moisture, a significant practical advantage in synthesis.[10] DFT calculations have shown that the Au-P bond of a triphenylphosphine complex has a lower bond dissociation energy compared to Au-NHC or even Au-trialkylphosphine complexes, indicating higher kinetic reactivity and potentially lower stability.[13]
Case Study: Ligand-Controlled Selectivity in Allene-Diene Cycloaddition
A clear experimental demonstration of ligand-controlled mechanistic divergence was reported by the Toste group.[4] The cyclization of allene-diene 1 yields vastly different products depending on the ancillary ligand used.
-
With (IPr)Au⁺ , a catalyst bearing a strongly electron-donating NHC ligand, the [4+3] cycloadduct 2 is formed exclusively.
-
With (Ph₃P)Au⁺ , a standard phosphine-based catalyst, a mixture of [4+3] and [4+2] products (2 and 3 ) is observed.
-
With ((MeO)₃P)Au⁺ , using an electron-poor phosphite ligand, the [4+2] cycloadduct 3 is the sole product.
| Catalyst (L in [L-Au]SbF₆) | Ligand Type | Product Ratio ([4+3] : [4+2]) | Dominant Pathway |
| IPr | Strong σ-donor NHC | >99 : 1 | [4+3] Cycloaddition |
| Ph₃P | Phosphine | 40 : 60 | Mixture |
| (MeO)₃P | Weak σ-donor Phosphite | <1 : 99 | [4+2] Cycloaddition |
| Data adapted from reference[4]. |
This powerful example illustrates that the ligand is not a passive spectator but an active controller of the reaction mechanism.
Caption: Divergent pathways based on ancillary ligand electronics.
Experimental Protocols: A Practical Guide
The following protocols provide validated, step-by-step methods for the synthesis of common gold precatalysts and their use in a typical catalytic reaction.
Protocol 1: Synthesis of a Representative Gold(I)-Phosphine Precatalyst (Ph₃PAuCl)
-
Rationale: This is a standard, air-stable precatalyst synthesized by the reduction of Au(III) to Au(I) in the presence of the phosphine ligand, which acts as both a reducing agent and a stabilizing ligand.
-
Procedure:
-
Dissolve tetrachloroauric(III) acid (HAuCl₄·3H₂O) (1.0 equiv) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve triphenylphosphine (PPh₃) (2.2 equiv) in ethanol.
-
Slowly add the phosphine solution to the stirring gold solution at room temperature. A white precipitate will form immediately.
-
Continue stirring for 15 minutes.
-
Collect the white solid by vacuum filtration, wash with ethanol, then diethyl ether.
-
Dry the product under vacuum.
-
-
Validation: The product should be a white, crystalline solid. Characterize by ¹H and ³¹P NMR spectroscopy and compare with literature values. Mass spectrometry can confirm the molecular weight.
Protocol 2: Synthesis of a Representative Gold(I)-NHC Precatalyst (IPrAuCl)
-
Rationale: NHC-gold complexes are typically synthesized by reacting the free carbene or its imidazolium salt precursor with a suitable gold(I) source. The use of a mild base is crucial for the deprotonation of the imidazolium salt.[9]
-
Procedure:
-
Combine the imidazolium salt IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (1.0 equiv) and gold(I) chloride dimethyl sulfide complex ((CH₃)₂SAuCl) (1.0 equiv) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (DCM) followed by powdered potassium tert-butoxide (KOtBu) (1.1 equiv).
-
Stir the suspension at room temperature for 2-4 hours. The reaction can be monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
-
-
Validation: The product should be a white to off-white solid. Characterize by ¹H and ¹³C NMR spectroscopy to confirm the structure.
Protocol 3: General Procedure for a Gold-Catalyzed Reaction (Enyne Cycloisomerization)
-
Rationale: This protocol demonstrates the in situ generation of the active cationic catalyst. The silver salt serves to abstract the chloride from the precatalyst, generating the active [L-Au]⁺ and insoluble AgCl. The choice of the silver salt's counter-anion (e.g., SbF₆⁻, OTf⁻) is important as it can also influence reactivity.[4][5]
-
Workflow:
Caption: Experimental workflow for a typical gold-catalyzed reaction.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold precatalyst (e.g., Ph₃PAuCl or IPrAuCl, 0.02 equiv).
-
Add the silver salt (e.g., AgSbF₆, 0.02 equiv). Note: Protect the flask from light as silver salts are often light-sensitive.
-
Add the anhydrous solvent (e.g., dichloromethane or toluene). Stir the mixture for 5-10 minutes at room temperature. A fine white precipitate of AgCl should be visible.
-
Add the enyne substrate (1.0 equiv), either neat or as a solution in the reaction solvent.
-
Stir the reaction at the desired temperature (often room temperature is sufficient) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., by filtering through a short plug of silica gel to remove the catalyst), concentrate the filtrate, and purify the product by column chromatography.
-
Conclusion and Outlook
The ancillary ligand is the master controller in homogeneous gold catalysis. The fundamental electronic differences between phosphines and N-heterocyclic carbenes provide a powerful handle for mechanistically steering reactions. Phosphines offer immense electronic tunability, allowing for the fine-tuning of the gold center's Lewis acidity, while NHCs provide superior stability and strong electron donation, making them ideal for developing robust and well-defined catalytic systems.
Understanding the causal link between a ligand's structure and its mechanistic impact is crucial for rational catalyst design. As the field moves toward more complex and enantioselective transformations, the development of novel ligands that offer more sophisticated modes of control—such as bifunctional ligands or those that create defined chiral pockets—will continue to be a primary driver of innovation.[6] The principles outlined in this guide provide a foundational framework for harnessing the full potential of this remarkable area of catalysis.
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A Comparative Guide to the Relative Stability of Gold(I) Phosphine Complexes: The Case for Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Introduction: Stability as the Cornerstone of Function in Gold(I) Chemistry
Gold(I) complexes have garnered significant interest across diverse scientific fields, from homogeneous catalysis to the development of novel anticancer and anti-inflammatory therapeutics.[1][2] Their efficacy in these applications is not merely a function of the gold center itself but is profoundly dictated by the stability of the coordination complex. The ligand architecture plays a pivotal role in modulating the complex's kinetic and thermodynamic stability, which in turn governs its reactivity, bioavailability, and ability to reach its intended biological or chemical target.[3][4][5]
This guide provides an in-depth comparison of the relative stability of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, hereafter referred to as [Au₂(dppp)Cl₂], against other common gold(I) phosphine complexes. We will explore the structural rationale for its stability, present comparative data, and provide a validated experimental protocol for stability assessment, offering researchers and drug development professionals a robust framework for selecting and evaluating gold(I) compounds.
The Chelate Effect: A Decisive Factor in Structural Stability
The superior stability of [Au₂(dppp)Cl₂] compared to many of its monodentate counterparts is fundamentally rooted in the chelate effect . The 1,3-bis(diphenylphosphino)propane (dppp) ligand is a bidentate or chelating ligand, meaning it binds to a metal center through two donor atoms (the two phosphorus atoms). This is in contrast to monodentate ligands, such as triphenylphosphine (PPh₃), which bind through a single point of attachment.
When a bidentate ligand like dppp coordinates to two gold(I) centers, it forms a stable six-membered chelate ring.[6] Thermodynamically, the formation of this chelated structure is entropically favored over the coordination of two separate monodentate ligands. This enhanced stability prevents facile ligand dissociation, a common pathway for the decomposition or deactivation of metal complexes.[7] The labile nature of the Au-P bond in monodentate phosphine complexes makes them more susceptible to ligand exchange, which can alter their reactivity and biological profile.[8]
The diagram below illustrates this structural difference, which is the primary cause of the observed stability enhancement.
Figure 2. Experimental workflow for assessing the solution stability of gold(I) complexes.
Conclusion
The relative stability of gold(I) complexes is a critical parameter that dictates their suitability for therapeutic and catalytic applications. This compound, [Au₂(dppp)Cl₂], stands out as a particularly robust complex due to the thermodynamic and kinetic stabilization conferred by the bidentate dppp ligand via the chelate effect. This structural feature imparts superior resistance to ligand dissociation and decomposition in solution compared to its monodentate analogs like Au(PPh₃)Cl and the clinically used but reactive drug, Auranofin. By employing validated analytical methods such as ³¹P NMR spectroscopy, researchers can quantitatively assess the stability of novel gold compounds, ensuring that the designed molecular architecture translates to reliable performance in the intended application.
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The Evolving Landscape of Homogeneous Catalysis: A Cost-Effectiveness Analysis of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of efficiency and sustainability in organic synthesis has propelled the exploration of novel catalytic systems. While palladium has long been the dominant force in cross-coupling and related transformations, the unique reactivity of gold catalysts is carving out a significant niche, offering alternative pathways and selectivities. This guide provides an in-depth analysis of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, a prominent gold-phosphine catalyst, focusing on its performance, cost-effectiveness, and comparative standing against established alternatives.
The Rise of Gold Catalysis: A Paradigm Shift
Historically perceived as inert, gold has emerged as a powerful catalyst, particularly in its cationic Au(I) and Au(III) states.[1] Gold catalysts exhibit a distinct carbophilic Lewis acidity, enabling the activation of alkynes, allenes, and alkenes towards nucleophilic attack under mild conditions. This property has led to the development of a plethora of novel transformations, including cycloisomerization, hydroamination, and hydration reactions. The design of ligands, especially phosphines, plays a crucial role in modulating the steric and electronic properties of the gold center, thereby influencing catalytic activity and selectivity.[2]
This compound: A Closer Look
This compound, hereafter referred to as [AuCl(dppp)]2, is a binuclear gold(I) complex featuring the versatile 1,3-bis(diphenylphosphino)propane (dppp) ligand. The dppp ligand, a bidentate phosphine, forms a stable six-membered chelate ring with the metal center, conferring robustness and specific steric constraints that influence its catalytic behavior.[3][4]
Catalytic Profile: Applications in Modern Organic Synthesis
[AuCl(dppp)]2 and related gold-dppp complexes have demonstrated significant efficacy in a range of catalytic transformations. Two prominent examples are the cycloisomerization of enynes and the hydroamination of alkynes.
1. Cycloisomerization of Enynes:
Gold-catalyzed cycloisomerization of enynes provides a powerful and atom-economical route to construct complex carbocyclic and heterocyclic scaffolds. The reaction typically proceeds via the activation of the alkyne moiety by the cationic gold species, followed by an intramolecular nucleophilic attack from the tethered alkene.
Experimental Workflow: Gold-Catalyzed Enyne Cycloisomerization
Caption: Workflow for gold-catalyzed enyne cycloisomerization.
2. Hydroamination of Alkynes:
The addition of N-H bonds across carbon-carbon multiple bonds is a fundamental transformation in organic chemistry. Gold catalysts, including those with dppp ligands, have shown remarkable activity in promoting the hydroamination of alkynes, providing direct access to enamines and imines.[2]
Performance Comparison: [AuCl(dppp)]2 vs. Alternative Catalysts
A critical aspect of catalyst selection is its performance relative to other available options. Here, we compare the catalytic activity of [AuCl(dppp)]2 with a common palladium catalyst, Pd(dppf)Cl2, in a representative cross-coupling reaction, and with other gold catalysts in hydroamination.
| Catalyst | Reaction Type | Substrate Scope | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| [AuCl(dppp)]2 | Enyne Cycloisomerization | Good for 1,6-enynes | 1-5 | 70-95 | Up to 95 | Not widely reported |
| (IPr)AuCl/AgX | Enyne Cycloisomerization | Broad, including 1,5- and 1,7-enynes | 0.5-2 | 80-99 | Up to 200 | Up to 300[5] |
| [AuCl(dppp)]2 | Alkyne Hydroamination | Moderate for terminal alkynes | 1-2 | 60-85 | Up to 85 | Not widely reported |
| (YPhos)AuCl | Alkyne Hydroamination | Broad, high stability | 0.005-0.1 | >95 | Up to 20,000[6] | High |
| Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | Very Broad | 0.5-5 | 80-99 | Up to 200 | Varies widely |
Note: TON and TOF values are highly dependent on specific reaction conditions and substrates. The data presented here is for comparative purposes and is based on typical literature values.
The data indicates that while [AuCl(dppp)]2 is a competent catalyst, more specialized gold catalysts, often featuring bulky N-heterocyclic carbene (NHC) or ylide-functionalized phosphine ligands, can offer significantly higher turnover numbers and frequencies, especially in hydroamination reactions.[6] In the realm of cross-coupling, palladium catalysts like Pd(dppf)Cl2 remain the benchmark due to their broad applicability and well-established reactivity.[7]
Cost-Effectiveness Analysis: The Economic Equation
A comprehensive cost-effectiveness analysis must consider not only the price of the catalyst but also its efficiency (catalyst loading, TON, TOF) and the cost of ligands and precursors.
| Catalyst Component | Estimated Cost (per gram) | Molar Mass ( g/mol ) | Cost per mmol (USD) |
| This compound | ~$150 - $300 (estimated) | 877.35 | ~$131.5 - $263.0 |
| 1,3-Bis(diphenylphosphino)propane (dppp) | $14 - $18[1][8] | 412.44[4][9] | ~$0.034 - $0.044 |
| Gold(I) chloride | ~$100 - $150 | 232.42 | ~$0.43 - $0.65 |
| Pd(dppf)Cl2·CH2Cl2 | ~$150 - $250 | 816.64 | ~$0.18 - $0.31 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity. The price for the gold complex is an estimation based on its components.
While the initial cost per millimole of the gold complex appears significantly higher than that of the palladium catalyst, a true cost analysis must factor in the catalyst loading and recyclability. For reactions where gold catalysts operate at significantly lower loadings and exhibit high turnover numbers, the overall process cost can become competitive. However, for many standard transformations where palladium catalysts are highly efficient, the economic advantage often remains with palladium.
Logical Framework for Catalyst Selection
Caption: Decision framework for selecting between gold and palladium catalysts.
Experimental Protocols
General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes
-
To a stirred solution of the 1,6-enyne (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (2 mL) under an argon atmosphere is added this compound (0.004 mmol, 2 mol %).
-
To this mixture, a solution of silver hexafluoroantimonate (AgSbF6) (0.008 mmol, 4 mol %) in dichloromethane (1 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a few drops of triethylamine.
-
The mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclic product.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To a Schlenk flask are added the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.02 mmol, 2 mol %).[10]
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous 1,2-dimethoxyethane (DME) (5 mL) and water (1 mL) are added via syringe.[11]
-
The reaction mixture is heated to 80 °C and stirred for the time indicated by TLC analysis.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
This compound is a valuable and versatile catalyst in the expanding field of homogeneous gold catalysis. It offers a reliable means to effect important transformations such as enyne cycloisomerizations. However, for certain applications, particularly those demanding very high turnover numbers, more advanced and specialized gold catalysts with tailored ligands may offer superior performance.
The cost-effectiveness of gold catalysis remains a dynamic area of research. While the upfront cost of gold complexes can be higher than their palladium counterparts, the potential for very low catalyst loadings, unique reactivity, and milder reaction conditions presents compelling arguments for their continued development and application. For researchers and drug development professionals, the choice between gold and palladium catalysis will ultimately depend on a careful evaluation of the specific transformation, substrate scope, required performance metrics, and overall process economics. As ligand design continues to evolve and our understanding of gold's catalytic mechanisms deepens, we can expect the cost-effectiveness of gold catalysts to improve, further solidifying their position as an indispensable tool in modern organic synthesis.
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Semantic Scholar. [Link]
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Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (2023). Royal Society of Chemistry. [Link]
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Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. (2023). ACS Publications. [Link]
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Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. (2018). Frontiers in Chemistry. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (2012). Rose-Hulman Institute of Technology. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2019). PubMed Central. [Link]
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Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. (2022). RSC Advances. [Link]
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Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2019). ACS Publications. [Link]
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Comparative study of the Catalytic Activity of Gold and Copper nanoclusters on Benzyl Alcohol oxidation to Benzaldehyde using Density Functional Theory. (2023). ChemRxiv. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
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Catalytic activity of Au nanoparticles. (2007). Technical University of Denmark. [Link]
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Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis. (2023). ACS Publications. [Link]
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[μ-1,3-Bis(diphenylphosphino)propane-κ2 P:P′]bis[bromidogold(I)]. (2010). PubMed Central. [Link]
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Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. (2020). ResearchGate. [Link]
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Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. (2019). ACS Publications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
This guide provides a detailed protocol for the safe and compliant disposal of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane (CAS No. 72428-60-5) and associated waste materials. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework grounded in chemical principles, ensuring that safety and regulatory compliance are intrinsically linked to the procedure itself. The causality behind each step is explained to empower researchers with the knowledge to handle this valuable yet hazardous material responsibly.
The Disposal Imperative: Why Specialized Handling is Non-Negotiable
This compound is a coordination complex whose disposal protocol is dictated by two primary factors: the inherent hazards of its constituent parts and the economic and environmental value of its gold content.
-
Hazard Profile : The primary acute hazards are derived from the 1,3-bis(diphenylphosphino)propane (dppp) ligand. This organophosphorus compound is known to cause significant skin, eye, and respiratory irritation.[1][2][3] Upon thermal decomposition, the complex can release highly toxic and irritating vapors, including oxides of phosphorus and potentially phosphine gas (PH₃), which is a severe respiratory toxin.[4][1][5]
-
Regulatory Framework : Due to these hazards, the compound and any materials it contaminates are classified as hazardous waste. Disposal is strictly regulated and must adhere to local, state, and federal guidelines. It is illegal to dispose of this chemical in standard trash or via sanitary sewer systems.[6]
-
Precious Metal Valorization : Gold is a valuable, non-renewable resource. The most responsible disposal pathway is not destruction but rather reclamation.[7] Sending gold-containing waste to a specialized recovery facility minimizes environmental impact and aligns with principles of green chemistry.[6][8] Wastes destined for precious metal recovery must still be managed as hazardous waste during accumulation and transport.[8]
Therefore, the core objective of this protocol is to safely segregate, package, and label waste streams to facilitate compliant transport to a licensed hazardous waste handler, preferably one with precious metal reclamation capabilities.
Pre-Disposal Risk Mitigation: PPE and Decontamination Station Setup
Before beginning any work that will generate waste, establish a designated area and assemble all necessary safety and disposal equipment. This proactive approach minimizes the risk of exposure and ensures a seamless transition from experimentation to waste management.
Required Personal Protective Equipment (PPE)
A standard laboratory coat, long pants, and closed-toe shoes are mandatory. The following specific PPE must be worn when handling the pure compound or its waste:
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact with the dppp ligand, which causes irritation.[1][9] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne dust particles.[1][9] |
| Respiratory Protection | Work in a certified chemical fume hood. | Minimizes inhalation of irritating dust.[9] If weighing or transferring powder outside a hood, a NIOSH-approved N95 respirator is necessary.[2] |
Incompatible Materials
To prevent dangerous reactions within a waste container, this compound and its waste must not be mixed with strong oxidizing agents .[4][1]
The Segregation Workflow: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step for safe and compliant disposal. Mixing different waste types can create unforeseen hazards and complicate the reclamation process. The following workflow diagram and protocol outline the decision-making process for segregating waste generated from experiments involving this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
